Product packaging for 2-(Bromomethyl)nicotinonitrile(Cat. No.:CAS No. 116986-12-0)

2-(Bromomethyl)nicotinonitrile

Cat. No.: B1524644
CAS No.: 116986-12-0
M. Wt: 197.03 g/mol
InChI Key: LZFBCKWHXALVPQ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)nicotinonitrile is a useful research compound. Its molecular formula is C7H5BrN2 and its molecular weight is 197.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrN2 B1524644 2-(Bromomethyl)nicotinonitrile CAS No. 116986-12-0

Properties

IUPAC Name

2-(bromomethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-4-7-6(5-9)2-1-3-10-7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFBCKWHXALVPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697152
Record name 2-(Bromomethyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116986-12-0
Record name 2-(Bromomethyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 2-(Bromomethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive exploration of 2-(Bromomethyl)nicotinonitrile, a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. We will delve into its core chemical properties, validated synthesis protocols, characteristic reactivity, and spectroscopic signature. The objective is to provide not just data, but a field-proven perspective on why this molecule behaves as it does and how its properties can be leveraged for advanced chemical synthesis.

Nomenclature, Isomerism, and Structural Identity

This compound is a disubstituted pyridine derivative. The name "nicotinonitrile" establishes the parent structure as a pyridine ring with a nitrile (-C≡N) group at the 3-position. The "2-(Bromomethyl)" prefix indicates a -CH₂Br group at the 2-position.

It is crucial to distinguish this compound from its common isomers, as nomenclature can vary between suppliers.

  • This compound (Target Compound): Bromomethyl at C2, Cyano at C3.

    • CAS Number: 116986-12-0[1][2][3][4][5]

  • 6-(Bromomethyl)nicotinonitrile: Bromomethyl at C6, Cyano at C3.

    • CAS Number: 158626-15-4[6][7][8][9][10][11]

  • 2-(Bromomethyl)-5-cyanopyridine: Bromomethyl at C2, Cyano at C5. Often used as a synonym for the 6-bromomethyl isomer.[6]

This guide will focus exclusively on the C2-bromomethyl, C3-cyano isomer (CAS 116986-12-0).

G N1 N C2 C N1->C2 C3 C C2->C3 C_Br CH₂Br C2->C_Br C4 C C3->C4 C_CN C C3->C_CN C5 C C4->C5 H4 H C4->H4 C6 C C5->C6 H5 H C5->H5 C6->N1 H6 H C6->H6 N_CN N C_CN->N_CN

Caption: Molecular structure of this compound.

Core Physicochemical Properties

The physical and chemical data for this compound are summarized below. These properties are essential for planning reactions, purification, and storage.

PropertyValueSource(s)
CAS Number 116986-12-0[1][2][3]
Molecular Formula C₇H₅BrN₂[1][3]
Molecular Weight 197.03 g/mol [1][3]
Appearance Solid (Beige or off-white)[11]
Storage Conditions Inert atmosphere, 2-8°C, protect from light[3][6]
SMILES Code N#CC1=C(CBr)N=CC=C1[3]
InChI Key QWCGOMIAXFNYIV-UHFFFAOYSA-N[11]
Synthesis and Purification

The most direct and industrially scalable synthesis of this compound involves the free-radical bromination of its precursor, 2-methylnicotinonitrile.

Causality of the Synthetic Route: The C-H bonds of the methyl group at the 2-position are analogous to benzylic C-H bonds. They are significantly weaker than aromatic C-H bonds due to the resonance stabilization of the resulting radical intermediate by the pyridine ring. This energetic favorability allows for selective bromination at the methyl position using a radical initiator and a bromine source like N-Bromosuccinimide (NBS).[12][13][14] AIBN (2,2'-Azobis(isobutyronitrile)) is a common choice for a thermal radical initiator, as it decomposes at a predictable rate to generate radicals that propagate the chain reaction.[10]

G start Start: 2-Methylnicotinonitrile reaction Reaction: Heat to reflux (e.g., 85°C) under inert atmosphere start->reaction reactants Reactants: - N-Bromosuccinimide (NBS) - AIBN (initiator) - CCl₄ (solvent) reactants->reaction workup Workup: 1. Cool reaction mixture 2. Filter off succinimide 3. Wash with aqueous Na₂S₂O₃ 4. Wash with brine reaction->workup purify Purification: Silica gel column chromatography workup->purify product Product: This compound purify->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol:

  • Reactor Setup: A dry, three-neck round-bottom flask is charged with 2-methylnicotinonitrile (1.0 eq). The flask is equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

  • Reagent Addition: Anhydrous carbon tetrachloride (or another suitable non-participating solvent like 1,2-dichloroethane) is added to dissolve the starting material. N-Bromosuccinimide (NBS, 1.1-1.2 eq) and a catalytic amount of AIBN (0.05-0.1 eq) are then added.[10]

  • Reaction Execution: The reaction mixture is purged with nitrogen and heated to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction is monitored by TLC or GC-MS for the consumption of the starting material (typically 4-8 hours).

  • Workup and Quenching: Once the reaction is complete, the mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration. The filtrate is transferred to a separatory funnel and washed sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine, water, and finally, brine.

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

  • Validation: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and MS analysis.

Spectroscopic Characterization: The Molecular Fingerprint

Accurate characterization is the cornerstone of trustworthy research. The following data, based on analogous structures and spectral prediction, provides a benchmark for validating the synthesis of this compound.[15][16]

TechniqueExpected Observations
¹H NMR ~4.8 ppm (s, 2H): Singlet for the two equivalent protons of the -CH₂Br group. The chemical shift is downfield due to the deshielding effect of the adjacent bromine atom and the pyridine ring.[17] ~7.5-8.8 ppm (m, 3H): Three distinct signals in the aromatic region corresponding to the protons at C4, C5, and C6 of the pyridine ring. The exact shifts and coupling patterns depend on the complex electronic effects of the nitrogen, cyano, and bromomethyl groups.
¹³C NMR ~30-35 ppm: Signal for the -CH₂Br carbon. ~115-118 ppm: Signal for the nitrile carbon (-C≡N). ~120-160 ppm: Five distinct signals for the carbons of the pyridine ring. The C2 carbon bearing the bromomethyl group will be significantly affected.
IR Spectroscopy ~2220-2240 cm⁻¹: A sharp, strong absorption characteristic of the C≡N (nitrile) stretching vibration.[18] ~1550-1600 cm⁻¹: Absorptions corresponding to the C=C and C=N stretching vibrations within the pyridine ring. ~650-700 cm⁻¹: Absorption for the C-Br stretching vibration.[17]
Mass Spec (EI) m/z ~196/198: The molecular ion peak (M⁺) will appear as a pair of peaks with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[19] m/z ~117: A major fragment corresponding to the loss of the bromine radical (•Br) from the molecular ion, resulting in the [M-Br]⁺ cation.[19]
Chemical Reactivity and Synthetic Utility

The primary driver of this compound's utility is the high reactivity of the bromomethyl group. This group functions as a potent electrophile, readily participating in bimolecular nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles.[17][20][21] The bromine atom is an excellent leaving group, and the carbon is activated by the adjacent electron-withdrawing pyridine ring.

This reactivity allows for the facile introduction of oxygen, nitrogen, sulfur, and carbon-based functionalities at the 2-position, making it an invaluable scaffold for building molecular complexity.

G cluster_n N-Nucleophiles cluster_o O-Nucleophiles cluster_s S-Nucleophiles main This compound nuc_n R₂NH (Amines) main->nuc_n nuc_o ROH (Alcohols) RCO₂H (Acids) main->nuc_o nuc_s RSH (Thiols) main->nuc_s prod_n 2-(Aminomethyl) Derivatives nuc_n->prod_n Sₙ2 prod_o 2-(Alkoxymethyl) Ethers 2-(Acyloxymethyl) Esters nuc_o->prod_o Sₙ2 prod_s 2-(Thioether) Derivatives nuc_s->prod_s Sₙ2

Caption: Reactivity profile of this compound with common nucleophiles.

Applications in Drug Discovery and Development

The nicotinonitrile scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[22][23] Its derivatives have shown a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.

This compound serves as a key starting material for elaborating this privileged core. By using the Sₙ2 reactivity described above, medicinal chemists can rapidly generate libraries of novel compounds for biological screening. For example, reaction with various amines can lead to the synthesis of ligands for kinases or other protein targets where a substituted aminomethyl-pyridine moiety is required for binding.[24] The nitrile group itself can act as a hydrogen bond acceptor or be further transformed into other functional groups like amides or tetrazoles.[25]

Safety and Handling

As with all reactive brominated compounds, proper safety protocols are mandatory.

  • Hazards: this compound is expected to be harmful if swallowed, a skin irritant, and a serious eye irritant. It is a lachrymator.

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator (2-8°C) away from moisture and incompatible materials such as strong bases and oxidizing agents.[3][26]

References

2-(Bromomethyl)nicotinonitrile CAS number 116986-12-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Bromomethyl)nicotinonitrile (CAS 116986-12-0) for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a pivotal reagent for professionals in pharmaceutical research and drug development. We will delve into its synthesis, reactivity, characterization, and safe handling, moving beyond mere procedural steps to explain the underlying chemical principles and strategic considerations that inform its use in the laboratory.

Strategic Importance and Physicochemical Profile

This compound (CAS No. 116986-12-0) is a bifunctional heterocyclic building block of significant interest in medicinal chemistry.[1][2] Its structure uniquely combines the nucleophilic and hydrogen-bonding properties of a pyridine ring with two distinct reactive sites: an electrophilic bromomethyl group and a versatile nitrile moiety. This duality allows for sequential and diverse chemical modifications, making it an ideal scaffold for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug discovery programs.[][4]

Key Physicochemical Data

For ease of reference, the fundamental properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 116986-12-0[2]
Molecular Formula C₇H₅BrN₂[2]
Molecular Weight 197.03 g/mol [2]
IUPAC Name 2-(bromomethyl)pyridine-3-carbonitrile[5]
Appearance Typically a solid (e.g., beige solid)[6]
Storage Conditions Inert atmosphere, refrigerated (2-8°C)[2]
SMILES N#CC1=C(CBr)N=CC=C1[2]
InChI Key QWCGOMIAXFNYIV-UHFFFAOYSA-N[6]

Synthesis Pathway: Selective Radical Bromination

The most direct and widely employed strategy for synthesizing this compound is through the free-radical bromination of its precursor, 2-methylnicotinonitrile. This approach is favored due to the enhanced reactivity of the methyl group at the C2 position of the pyridine ring, which behaves analogously to a benzylic position, readily stabilizing a radical intermediate.

The causality behind this choice rests on the high selectivity of bromine radicals.[7] Compared to chlorination, bromination is a less exothermic and more selective process, favoring the formation of the most stable radical intermediate.[7] The pyridine ring activates the adjacent methyl group, ensuring that bromination occurs preferentially at this site over any potential aromatic C-H bonds.

Synthesis Workflow Diagram

cluster_0 Precursor Synthesis cluster_1 Radical Bromination cluster_2 Work-up & Purification cluster_3 Final Product Precursor 2-Methylnicotinonitrile Reaction Reaction under Reflux/Irradiation Precursor->Reaction Starting Material Reagents N-Bromosuccinimide (NBS) AIBN (Initiator) Solvent (e.g., CCl₄, DCE) Reagents->Reaction Reagents Workup Filtration Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound (CAS 116986-12-0) Purification->Product

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a robust, self-validating system adapted from established procedures for benzylic-type brominations.[8]

  • Reactor Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, charge 2-methylnicotinonitrile (1.0 equiv). Dissolve it in a dry, inert solvent such as 1,2-dichloroethane (DCE) or carbon tetrachloride (CCl₄).

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.0-1.1 equiv) to the solution. NBS is chosen as the bromine source because it maintains a low, steady concentration of Br₂, minimizing side reactions.

  • Initiation: Add a catalytic amount of a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN, ~0.1 equiv). The choice of AIBN is critical; it decomposes thermally to produce radicals at a predictable rate, allowing for controlled initiation of the chain reaction.[8]

  • Reaction Conditions: Heat the mixture to reflux (typically around 80-85°C for DCE) and stir vigorously for 12-16 hours.[8] Alternatively, the reaction can be initiated photochemically using a UV lamp at a lower temperature. Progress should be monitored by TLC or GC-MS, observing the consumption of the starting material.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Structural Validation and Characterization

Unambiguous structural confirmation is paramount. A combination of spectroscopic methods should be employed to validate the identity and purity of the synthesized compound.

Protocol: Spectroscopic Analysis
  • ¹H NMR Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., CDCl₃). The spectrum should show characteristic signals:

    • A singlet for the bromomethyl protons (-CH₂Br) typically in the range of δ 4.5-4.8 ppm.

    • Aromatic protons on the pyridine ring, with chemical shifts and coupling patterns consistent with a 2,3-disubstituted pyridine system.[9]

  • ¹³C NMR Spectroscopy: The spectrum should reveal the correct number of carbon signals, including:

    • A signal for the bromomethyl carbon (-CH₂Br) around δ 30-35 ppm.

    • A signal for the nitrile carbon (-C≡N) near δ 115-120 ppm.

    • Signals for the aromatic carbons of the pyridine ring.[9]

  • FT-IR Spectroscopy: Acquire a spectrum of the solid or a thin film. Look for key vibrational frequencies:

    • A sharp, medium-intensity peak around 2220-2240 cm⁻¹ corresponding to the C≡N stretch of the nitrile group.

    • C-Br stretching vibrations typically found in the fingerprint region (below 700 cm⁻¹).

  • Mass Spectrometry (MS): Use a soft ionization technique like Electrospray Ionization (ESI). The mass spectrum should show the molecular ion peak [M+H]⁺ and a characteristic isotopic pattern for a molecule containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units).

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its two orthogonal reactive sites. The bromomethyl group serves as a potent electrophile, while the nitrile group can be transformed into a variety of other functionalities.

Reactivity Pathways Diagram

cluster_0 Reactions at Bromomethyl Group cluster_1 Reactions of Nitrile Group Start This compound Ether Ether Synthesis (R-OH, base) Start->Ether Nu:⁻ Amine Amine Alkylation (R₂NH) Start->Amine Nu:⁻ Thioether Thioether Synthesis (R-SH, base) Start->Thioether Nu:⁻ Ester Esterification (R-COOH, base) Start->Ester Nu:⁻ Amide Hydrolysis (Amide) (H₂O, H⁺/OH⁻) Start->Amide Amine_Red Reduction (Amine) (e.g., LiAlH₄) Start->Amine_Red Tetrazole Tetrazole Formation (NaN₃) Start->Tetrazole

Caption: Key reaction pathways for this compound.

  • As an Electrophile: The compound is an excellent substrate for Sₙ2 reactions. This is the primary pathway exploited in drug discovery to connect the nicotinonitrile pharmacophore to other molecular fragments. It readily reacts with a wide range of nucleophiles, including alcohols, phenols, amines, and thiols, to form ethers, secondary/tertiary amines, and thioethers, respectively.[10] This allows for the systematic exploration of chemical space around a core scaffold.[11]

  • Nitrile Group Transformations: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding nicotinamide or nicotinic acid derivatives.[12] Furthermore, it can be reduced to an aminomethyl group using powerful reducing agents like lithium aluminum hydride (LiAlH₄), providing a route to diamine structures.

Safety, Handling, and Storage

Given its reactive nature, proper handling of this compound is essential for laboratory safety. The following guidelines are based on data from analogous hazardous materials.[6][13]

Hazard and Precaution Summary
CategoryInformationSource(s)
GHS Hazards Harmful if swallowed, causes skin irritation/burns, causes serious eye damage, may cause respiratory irritation.[6][13][14][15]
Signal Word Danger / Warning[6][13]
Hazard Codes H302, H312, H314, H315, H319, H332, H335[6][15]
Precautionary Codes P261, P264, P280, P301+P312, P302+P352, P305+P351+P338[13][14][15]
Protocol: Safe Handling and Storage
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[16]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles with side shields.[13]

  • Dispensing: When weighing and dispensing the solid, use techniques that minimize dust generation.[16]

  • Spill Management: In case of a spill, cordon off the area. For small spills, carefully sweep up the solid material, avoiding dust creation, and place it in a sealed container for chemical waste disposal.[16] Do not add water.

  • Waste Disposal: Dispose of all waste materials (including contaminated PPE) in accordance with local, state, and federal regulations for hazardous chemical waste.[13]

  • Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a designated, refrigerated (2-8°C), and well-ventilated area away from incompatible materials like strong oxidizing agents and moisture.[2] The rationale for these conditions is to prevent degradation via hydrolysis of the bromomethyl group and to maintain overall chemical stability.

Conclusion

This compound is a high-value, versatile building block for chemical synthesis, particularly within the domain of drug discovery. Its predictable reactivity, governed by the principles of radical chemistry and nucleophilic substitution, allows for its strategic incorporation into complex molecules. By understanding the causality behind its synthesis and handling protocols, researchers can safely and effectively leverage this reagent to accelerate the development of novel chemical entities.

References

reactivity profile of 2-(Bromomethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of 2-(Bromomethyl)nicotinonitrile

Abstract

This compound, also known as 3-cyano-2-(bromomethyl)pyridine, is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a pyridine ring activated by an electron-withdrawing nitrile group and a highly reactive bromomethyl substituent. This unique combination of functional groups renders it a versatile electrophilic building block for the construction of complex molecular architectures, particularly for the synthesis of novel heterocyclic scaffolds with potential therapeutic applications. This guide provides a comprehensive overview of the , focusing on its primary reaction pathways, detailed experimental protocols, and applications in drug discovery.

Introduction: The Molecular Architecture and Strategic Importance

At its core, the reactivity of this compound is dictated by two key features:

  • The Electrophilic Benzylic Carbon: The carbon atom of the bromomethyl group is analogous to a benzylic carbon. It is highly activated towards nucleophilic attack due to the adjacent electron-withdrawing pyridine ring and the presence of a good leaving group, the bromide ion.

  • The Pyridine Scaffold: The pyridine ring, substituted with a nitrile group, is a common motif in numerous approved drugs. The nitrogen atom and the cyano group influence the electronic properties of the molecule and provide additional sites for molecular recognition and interaction with biological targets.

This guide will delve into the principal reaction class for this molecule—nucleophilic substitution—and explore its application in constructing more complex structures through subsequent cyclization reactions. We will also detail its synthesis, providing a holistic view for researchers aiming to leverage this potent intermediate.

The Primary Mode of Reactivity: Bimolecular Nucleophilic Substitution (SN2)

The most prominent reaction pathway for this compound is the bimolecular nucleophilic substitution (SN2) reaction.[1] The reaction proceeds via a concerted, single-step mechanism where an incoming nucleophile attacks the electrophilic methylene carbon from the backside, leading to the displacement of the bromide ion.[2][3]

The electron-deficient nature of the carbon atom attached to the bromine makes it highly susceptible to attack by a wide range of nucleophiles.[1] This versatility allows for the introduction of diverse functionalities, making it a cornerstone for building molecular libraries.

Mechanism of SN2 Reaction

The SN2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group (bromide).[3] This concerted process involves the simultaneous formation of the new carbon-nucleophile bond and the cleavage of the carbon-bromine bond, passing through a single transition state.[4]

Caption: General mechanism of the SN2 reaction on this compound.

Scope of Nucleophiles and Reaction Conditions

A wide array of nucleophiles can be employed, leading to a diverse set of derivatives. The choice of solvent and base is critical for achieving high yields and minimizing side reactions. Anhydrous polar aprotic solvents like DMF and DMSO are commonly used to dissolve the reactants and facilitate the reaction.[5]

Nucleophile TypeExample NucleophileBase (if needed)Typical SolventProduct Class
O-Nucleophiles Phenols, AlcoholsK₂CO₃, NaHDMF, THFEthers
N-Nucleophiles Primary/Secondary AminesK₂CO₃, Cs₂CO₃, Et₃NDMF, DMSOSubstituted Amines
Sodium Azide (NaN₃)-DMFAzides
Heterocycles (e.g., Imidazole)NaHDMFN-alkylated Heterocycles
S-Nucleophiles ThiolsNaOEt, K₂CO₃Ethanol, DMFThioethers (Sulfides)
C-Nucleophiles Diethyl MalonateNaOEtEthanolMalonic Esters
Representative Experimental Protocol: Synthesis of 2-((Alkylamino)methyl)nicotinonitrile

This protocol details a typical SN2 reaction with an amine nucleophile.

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq), finely powdered

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate, Water, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound and anhydrous DMF to achieve a concentration of approximately 0.2 M.

  • Add the amine (1.2 eq) to the solution, followed by the addition of potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) if necessary.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with water and then brine to remove residual DMF and salts.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-((alkylamino)methyl)nicotinonitrile.

Caption: Workflow for a typical SN2 reaction.

Advanced Applications: Intramolecular Cyclization Reactions

Beyond simple substitution, this compound is a superb precursor for constructing fused heterocyclic ring systems. This is typically achieved through a two-step, one-pot sequence: an initial SN2 reaction to introduce a nucleophilic moiety, followed by an intramolecular cyclization onto the pyridine ring or the nitrile group. These cyclization reactions are powerful tools for generating novel scaffolds for drug discovery.[6]

Example Pathway: Synthesis of Imidazo[1,5-a]pyridine Derivatives

A common strategy involves reacting this compound with an amine, followed by cyclization. The intermediate contains a nucleophilic nitrogen that can attack the electrophilic carbon of the nitrile group, often promoted by acid or metal catalysis, to form a five-membered imidazole ring fused to the parent pyridine.

Cyclization_Pathway Start This compound Intermediate S(N)2 Intermediate (e.g., with an amidine) Start->Intermediate + R-NH₂ (S(N)2 Reaction) Product Fused Heterocycle (Imidazo[1,5-a]pyridine) Intermediate->Product Intramolecular Cyclization (Heat or Catalyst)

Caption: General pathway for synthesis of fused heterocycles.

Synthesis of this compound

The standard laboratory synthesis of this compound involves the radical bromination of its precursor, 2-methylnicotinonitrile.[7] This reaction typically uses N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN).[7]

Protocol for Synthesis via Radical Bromination

Materials:

  • 6-Methylnicotinonitrile (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.01 eq)

  • 2,2'-Azobis(isobutyronitrile) (AIBN) (0.1 eq)

  • 1,2-Dichloroethane or Carbon Tetrachloride (solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 6-methylnicotinonitrile (1.0 eq) in 1,2-dichloroethane.[7]

  • Add N-bromosuccinimide (1.01 eq) and AIBN (0.1 eq) to the solution.[7]

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for several hours (e.g., 14 hours).[7]

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • After completion, cool the mixture to room temperature. Filter off the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography to yield pure this compound.

Conclusion: A Versatile Tool for Chemical Innovation

This compound has established itself as a valuable and highly reactive intermediate in synthetic chemistry. Its reactivity is dominated by the SN2 pathway, providing a reliable and straightforward method for introducing a cyanopyridine-methyl moiety into a wide range of molecules. This reactivity, coupled with its utility in constructing complex fused heterocyclic systems, ensures its continued importance for professionals in drug development and materials science. The protocols and data presented in this guide demonstrate the utility of this compound for generating novel molecular scaffolds relevant to pharmaceutical research.

References

An In-Depth Technical Guide to the Molecular Structure of 2-(Bromomethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure, properties, and reactivity of 2-(bromomethyl)nicotinonitrile, a versatile building block in medicinal chemistry and organic synthesis. By synthesizing theoretical knowledge with practical insights, this document aims to equip researchers with the foundational understanding necessary for the effective utilization of this compound in drug discovery and development.

Introduction: The Significance of the Nicotinonitrile Scaffold

The nicotinonitrile, or 3-cyanopyridine, framework is a privileged scaffold in medicinal chemistry, appearing in a number of approved pharmaceuticals. Its derivatives are known to exhibit a wide range of biological activities, attributable to the electronic properties of the pyridine ring and the versatile chemistry of the nitrile group. The introduction of a bromomethyl group at the 2-position of the nicotinonitrile core, as in this compound, provides a highly reactive electrophilic center, making it an invaluable intermediate for the synthesis of a diverse array of more complex molecules. This guide will delve into the nuanced structural features of this compound that underpin its chemical behavior and utility.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a pyridine ring substituted with a bromomethyl group at the 2-position and a cyano group at the 3-position.

PropertyValue
Molecular Formula C₇H₅BrN₂
Molecular Weight 197.04 g/mol
CAS Number 116986-12-0
Appearance Off-white to yellow solid
Bond Lengths and Angles: A Theoretical Perspective

In the absence of a publicly available crystal structure for this compound, we can infer its key structural parameters from related, structurally characterized molecules. The crystal structure of 2,6-bis(bromomethyl)pyridine provides a valuable reference for the geometry of the bromomethyl group attached to a pyridine ring[1].

Based on this and other structural data for pyridine derivatives, the following are predicted bond lengths and angles for this compound:

Bond/AnglePredicted ValueJustification
C-Br bond length~1.94 ÅTypical for a primary alkyl bromide.
C-C (ring) bond lengths~1.38 - 1.39 ÅCharacteristic of an aromatic pyridine ring.
C-C (exocyclic) bond length~1.51 ÅStandard for a C(sp²)-C(sp³) single bond.
C≡N bond length~1.15 ÅTypical for a nitrile group.
C-C-Br bond angle~111°Tetrahedral geometry around the sp³ hybridized carbon.
C(ring)-C(exocyclic)-H bond angle~109.5°Tetrahedral geometry around the sp³ hybridized carbon.

The pyridine ring is expected to be planar, with the nitrogen atom introducing a slight asymmetry in the ring's bond lengths and angles compared to benzene. The bromomethyl group will have rotational freedom around the C(ring)-C(exocyclic) bond.

start 2-Methylnicotinonitrile product This compound start->product Radical Bromination reagents NBS, AIBN CCl₄, reflux cluster_reaction Nucleophilic Substitution (Sₙ2) start This compound product 2-(Nu-methyl)nicotinonitrile start->product nucleophile Nucleophile (Nu⁻) nucleophile->product byproduct Br⁻

References

Navigating the Reactivity of 2-(Bromomethyl)nicotinonitrile: A Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dual Nature of a Versatile Reagent

2-(Bromomethyl)nicotinonitrile is a bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a pyridine ring substituted with a reactive bromomethyl group and a cyano group, makes it a valuable building block for synthesizing a diverse range of complex nitrogen-containing heterocyclic compounds. The cyano group can be transformed into various functionalities, while the bromomethyl group serves as a potent electrophile for introducing the nicotinonitrile moiety onto nucleophilic substrates.

However, the very feature that makes this compound a powerful synthetic tool—the highly reactive bromomethyl group—is also the source of its inherent instability. Understanding the principles governing its stability is not merely a matter of procedural compliance but a critical prerequisite for ensuring the integrity of experimental outcomes, the reproducibility of synthetic protocols, and the safety of laboratory personnel. This guide provides an in-depth analysis of the chemical stability of this compound, outlines field-proven storage and handling protocols, and offers a framework for assessing its stability within your own research context.

Section 1: The Chemical Rationale for Instability

The stability of this compound is fundamentally dictated by the reactivity of the C-Br bond in the bromomethyl group. This group is analogous to a benzyl bromide, rendering the methylene carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity is the primary driver of its degradation. Several key factors can initiate or accelerate this process.

Susceptibility to Solvolysis

Solvolysis, a reaction where the solvent acts as the nucleophile, is a principal degradation pathway for this compound[1][2]. The polarity of the solvent and its nucleophilicity play crucial roles.

  • Hydrolysis: In the presence of water, this compound will undergo hydrolysis to form 2-(hydroxymethyl)nicotinonitrile and hydrobromic acid. This is often the most common degradation pathway, as atmospheric moisture can be sufficient to initiate the reaction. The buildup of hydrobromic acid can, in turn, catalyze further degradation.

  • Alcoholysis: If stored in or contaminated with alcohol solvents (e.g., methanol, ethanol), the compound will undergo alcoholysis to form the corresponding ether[1].

The general mechanism for solvolysis can proceed via an SN1 or SN2 pathway, both of which are facilitated by the stable nature of the benzylic-like carbocation intermediate or transition state[3][4][5].

G cluster_hydrolysis Hydrolysis Pathway cluster_alcoholysis Alcoholysis Pathway start_h This compound product_h 2-(Hydroxymethyl)nicotinonitrile + HBr start_h->product_h H₂O (Moisture) start_a This compound product_a 2-(Alkoxymethyl)nicotinonitrile + HBr start_a->product_a R-OH (Alcohol)

Caption: Primary solvolysis degradation pathways.

Incompatibility with Nucleophiles and Bases

The electrophilic nature of the bromomethyl group makes it highly reactive towards a wide range of nucleophiles.

  • Amines, Alcohols, and Bases: These substances, often used in synthetic chemistry, can readily displace the bromide, leading to the rapid consumption of the starting material[6]. Bases can also promote elimination reactions, although nucleophilic substitution is generally more prevalent for this class of compound.

  • Self-Condensation: In some cases, bromomethylpyridines can undergo self-reaction, where the nitrogen of one molecule acts as a nucleophile to displace the bromide of another, forming a pyridinium salt[7]. This process leads to dimerization or polymerization, resulting in a complex mixture of byproducts and a decrease in the purity of the reagent.

Thermal and Photochemical Stress

While less documented for this specific molecule, compounds with benzylic bromide moieties can be sensitive to heat and light. Thermal stress can increase the rate of all degradation reactions, while UV light can potentially initiate radical-based decomposition pathways.

Section 2: Recommended Storage and Handling Protocols

The following protocols are designed as a self-validating system. Adherence to these procedures minimizes the influence of the key degradation factors identified above, thereby preserving the compound's integrity.

Critical Storage Parameters

The primary goal of storage is to create an environment that is cold, dry, dark, and inert.

ParameterRecommendationRationale
Temperature 2°C to 8°C (Refrigerated)Slows the kinetic rate of all potential degradation reactions, including solvolysis and self-condensation.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, directly preventing hydrolysis and potential oxidative degradation.
Light Amber/Opaque ContainerProtects the compound from potential photochemical decomposition.
Moisture Tightly Sealed ContainerPrevents ingress of atmospheric moisture, the primary reactant for hydrolysis. Use of desiccants in secondary containment is advised.

Data synthesized from multiple supplier safety data sheets.

Step-by-Step Handling Workflow

Proper handling is crucial from the moment the compound is received.

  • Receiving and Initial Inspection:

    • Upon receipt, verify that the container's seal is intact.

    • Immediately place the sealed container in a designated, properly labeled refrigerated storage area (2°C to 8°C).

  • Dispensing the Reagent (Workflow):

    • Prepare the workspace in a well-ventilated chemical fume hood.

    • Allow the container to equilibrate to room temperature in a desiccator for at least 30-60 minutes before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid.

    • Set up a system to dispense the reagent under an inert atmosphere. A glove box is ideal, but a Schlenk line or a simple nitrogen/argon balloon flush of the headspace is also effective.

    • Using clean, dry spatulas, quickly weigh the desired amount of the solid into a pre-dried reaction vessel.

    • Immediately and securely reseal the main container, purge the headspace with inert gas, and wrap the seal with paraffin film for extra protection.

    • Return the main container to refrigerated storage promptly.

Caption: Recommended workflow for handling this compound.

Personal Protective Equipment (PPE)

Due to its hazardous nature, appropriate PPE is mandatory.

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves before use and use proper removal technique.

  • Body Protection: A lab coat is required. Ensure it is clean and buttoned.

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood[8][9]. If there is a risk of generating dust, a respirator may be necessary.

Section 3: A Protocol for In-House Stability Assessment

Given that the stability of this compound can be affected by the specific conditions of your laboratory environment and solvent stocks, an in-house stability assessment is a prudent measure. A stability-indicating high-performance liquid chromatography (HPLC) method is the gold standard for this purpose.

Objective

To monitor the purity of this compound over time under your specific storage conditions and to identify the appearance of degradation products.

Methodology
  • Method Development:

    • Develop a reverse-phase HPLC method capable of separating the parent compound from potential, more polar degradants (like the hydrolysis product, 2-(hydroxymethyl)nicotinonitrile).

    • A C18 column is a good starting point.

    • Use a mobile phase gradient, for example, of water (with 0.1% formic acid or TFA) and acetonitrile.

    • Employ a UV detector set to a wavelength where both the parent and potential degradants have significant absorbance (e.g., around 254 nm or 270 nm).

  • Initial Analysis (Time Zero):

    • Upon receiving a new bottle of the reagent, carefully dispense a small amount (~1-2 mg).

    • Prepare a stock solution in a dry, aprotic solvent (e.g., acetonitrile).

    • Analyze this "Time Zero" sample by HPLC to establish its initial purity. Record the peak area of the main compound.

  • Stability Study:

    • Store the main container under the recommended conditions (refrigerated, inert atmosphere).

    • At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve the container, allow it to warm as previously described, and remove a small sample for analysis.

    • Prepare a solution at the same concentration as the "Time Zero" sample and analyze it under the identical HPLC conditions.

  • Data Analysis:

    • Compare the chromatograms over time.

    • Calculate the purity of the main compound at each time point relative to the total peak area.

    • Monitor for the appearance of new peaks, which indicate degradation products. The appearance of an earlier-eluting (more polar) peak is often indicative of the hydrolysis product.

This self-validating protocol provides you with empirical data on the stability of your reagent under your actual working conditions, moving beyond reliance on supplier data alone and embodying a core principle of scientific integrity.

Conclusion

This compound is a reagent that demands respect for its reactivity. Its utility in synthesis is directly proportional to the care with which it is stored and handled. By understanding the chemical principles that drive its degradation—primarily its susceptibility to nucleophilic attack by moisture and other reagents—researchers can implement effective protocols to preserve its integrity. Storing this compound under cold, dry, dark, and inert conditions is paramount. Adhering to a strict handling workflow and, where necessary, performing in-house stability assessments will ensure that this powerful building block contributes to successful and reproducible scientific outcomes.

References

Solubility Profile and Practical Determination of 2-(Bromomethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Introduction to 2-(Bromomethyl)nicotinonitrile

Chemical Identity and Nomenclature

This compound is a substituted pyridine derivative. Due to the conventions of chemical nomenclature, this compound is most unambiguously identified by its IUPAC name, 3-(bromomethyl)pyridine-2-carbonitrile . For clarity and precision, this guide will use the IUPAC name and its corresponding CAS number.

The presence of a pyridine ring, a nitrile group, and a reactive bromomethyl group makes it a versatile intermediate for introducing the cyanopyridine moiety into larger molecules, a common strategy in medicinal chemistry.

Table 1: Chemical Identity of 3-(Bromomethyl)pyridine-2-carbonitrile

IdentifierValueSource
IUPAC Name 3-(bromomethyl)pyridine-2-carbonitrilePubChem[1]
Common Name This compound-
CAS Number 116986-13-1PubChem[1]
Molecular Formula C₇H₅BrN₂PubChem[1]
Molecular Weight 197.03 g/mol PubChem[1]
Appearance Solid (predicted)CymitQuimica[2]
Significance in Research and Development

The structural motifs present in 3-(bromomethyl)pyridine-2-carbonitrile are of significant interest in drug discovery. The pyridine ring is a common feature in many approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or amide. The bromomethyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions, which allows for the straightforward covalent linkage of the molecule to a variety of scaffolds.

Solubility Profile: Prediction and Analysis

A thorough review of scientific literature and chemical databases reveals a lack of published quantitative solubility data for 3-(bromomethyl)pyridine-2-carbonitrile. However, we can construct a reliable predicted solubility profile by analyzing its molecular structure and comparing it to its parent compound, nicotinonitrile (3-cyanopyridine).

Influence of Molecular Structure on Solubility

The principle of "like dissolves like" is the foundation for predicting solubility.[3][4] The overall solubility of a molecule is a balance between its polar and nonpolar components.

  • Parent Compound (Nicotinonitrile): The parent molecule, nicotinonitrile (CAS 100-48-1), is known to be soluble in water (135 g/L at 20°C) and also soluble in organic solvents like alcohol, benzene, and ether.[5][6][7] This indicates that the polarity imparted by the pyridine nitrogen and the cyano group is sufficient to overcome the nonpolar nature of the aromatic ring, allowing for miscibility with a wide range of solvents.

  • Effect of the Bromomethyl Group (-CH₂Br): The introduction of the bromomethyl group to the nicotinonitrile scaffold has two primary effects:

    • Increased Molecular Weight and Size: This addition increases the molecule's surface area and van der Waals forces, generally favoring solubility in organic solvents.

    • Increased Lipophilicity: The -CH₂Br group is significantly less polar than the parent C-H bond it replaces. This modification increases the overall nonpolar character of the molecule.

Predicted Qualitative Solubility

Based on the structural analysis, a significant decrease in aqueous solubility is expected for 3-(bromomethyl)pyridine-2-carbonitrile compared to nicotinonitrile. The increased lipophilicity suggests that its solubility will be highest in moderately polar to nonpolar aprotic organic solvents. The bromomethyl group is also susceptible to hydrolysis, particularly under basic or prolonged aqueous conditions, which can lead to decomposition rather than true dissolution.[8]

Table 2: Predicted Qualitative Solubility of 3-(Bromomethyl)pyridine-2-carbonitrile

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous Water, PBSInsoluble / Very Low Increased lipophilicity and potential for hydrolysis.
Polar Protic Methanol, EthanolSlightly Soluble to Soluble Capable of hydrogen bonding, but the nonpolar character may limit high solubility.
Polar Aprotic DMSO, DMF, AcetonitrileSoluble to Highly Soluble Strong dipole-dipole interactions can effectively solvate the molecule.
Halogenated Dichloromethane (DCM), ChloroformSoluble to Highly Soluble Favorable interactions with the nonpolar parts of the molecule.
Ethers Diethyl Ether, THFSlightly Soluble to Soluble Moderate polarity provides a good balance for solvation.
Nonpolar Hexanes, TolueneSlightly Soluble / Insoluble Insufficient polarity to effectively dissolve the polar functional groups.

Experimental Protocol for Solubility Determination

Given the absence of published data, experimental determination is necessary. The following protocol provides a reliable, semi-quantitative method for assessing solubility in various solvents, suitable for preparing stock solutions and planning reaction conditions.

Objective and Principle

The objective is to determine the approximate solubility of 3-(bromomethyl)pyridine-2-carbonitrile by systematically adding a known mass of the compound to a fixed volume of solvent at a controlled temperature until saturation is observed. This visual method is rapid and provides practical data for laboratory use.[9][10]

Materials and Reagents
  • 3-(Bromomethyl)pyridine-2-carbonitrile (solid)

  • Calibrated analytical balance (±0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath (optional, for temperature control)

  • Glass vials (e.g., 4 mL) with screw caps

  • Micropipettes

  • Test solvents (e.g., Water, Methanol, Acetonitrile, DMSO, DCM, Toluene)

Step-by-Step Methodology
  • Preparation: Accurately weigh 2.0 mg of 3-(bromomethyl)pyridine-2-carbonitrile into a clean, dry glass vial.

  • Initial Solvent Addition: Add 100 µL of the selected test solvent to the vial. This creates an initial concentration of 20 mg/mL.

  • Equilibration: Cap the vial securely and vortex vigorously for 60 seconds. Observe the vial against a contrasting background.

    • Self-Validation: Ensure no solid material is stuck to the vial walls or cap. The goal is to maximize the solid-liquid interface.

  • Observation & Assessment:

    • If the solid completely dissolves , the compound is soluble at ≥20 mg/mL. Proceed to step 5 to determine the saturation point if desired, or record as "Soluble."

    • If the solid does not dissolve or is partially dissolved, proceed to step 6.

  • Titration for Higher Solubility (Optional): If the compound dissolved in step 4, add pre-weighed portions of the solid (e.g., 2.0 mg increments) to the solution. After each addition, repeat the equilibration (step 3) and observation (step 4) until a persistent solid (precipitate) is observed. Calculate the final solubility based on the total mass dissolved in the 100 µL volume.

  • Titration for Lower Solubility: If the compound did not fully dissolve in step 4, add the solvent in 100 µL increments, vortexing for 60 seconds after each addition. Continue until the solid is completely dissolved.

    • Causality: Each addition of solvent lowers the concentration. The point at which the solid dissolves defines the saturation concentration.

  • Calculation: Calculate the solubility using the following formula:

    • Solubility (mg/mL) = Total Mass of Compound (mg) / Total Volume of Solvent (mL)

  • Final Confirmation: After dissolution, let the vial stand undisturbed for at least 10 minutes. The absence of any precipitate confirms that the dissolution is stable.

Workflow Visualization

The following diagram illustrates the decision-making process for the experimental solubility determination.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration & Observation cluster_pathways Solubility Pathways start Start weigh Weigh 2.0 mg Compound into Vial start->weigh add_solvent Add 100 µL Solvent (20 mg/mL) weigh->add_solvent vortex Vortex Vigorously for 60s add_solvent->vortex observe Visually Inspect for Undissolved Solid vortex->observe soluble Record: Soluble at ≥20 mg/mL (Optional: Add more solid) observe->soluble All Dissolved insoluble Add Solvent in 100 µL Increments observe->insoluble Solid Remains calc Calculate Final Solubility (mg/mL) soluble->calc re_vortex Vortex & Re-observe insoluble->re_vortex re_vortex->observe stop End calc->stop End

Caption: Experimental workflow for determining the solubility of 3-(Bromomethyl)pyridine-2-carbonitrile.

Safety, Handling, and Storage

  • Handling: 3-(Bromomethyl)pyridine-2-carbonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[1] Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage of Solutions: Due to the reactivity of the bromomethyl group, solutions should be prepared fresh whenever possible. If storage is necessary, store solutions in tightly sealed vials at -20°C under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation via hydrolysis or reaction with atmospheric moisture.

Conclusion

While published quantitative solubility data for 3-(Bromomethyl)pyridine-2-carbonitrile (CAS 116986-13-1) is unavailable, a reliable working profile can be predicted based on its chemical structure. It is anticipated to be poorly soluble in water but should exhibit good solubility in polar aprotic and halogenated organic solvents such as DMSO, acetonitrile, and dichloromethane. This guide provides a robust and self-validating experimental protocol that enables researchers to efficiently determine practical solubility limits in their specific solvents of choice, thereby facilitating the seamless integration of this valuable reagent into synthetic and drug discovery workflows.

References

An In-Depth Technical Guide to the Electrophilic Sites of 2-(Bromomethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the electrophilic nature of 2-(Bromomethyl)nicotinonitrile, a versatile bifunctional molecule. It is designed for researchers, scientists, and drug development professionals who utilize substituted pyridines as key intermediates in the synthesis of complex molecular architectures. We will dissect the molecule's electronic properties to identify its reactive centers, compare their relative electrophilicity, and provide validated experimental protocols for their selective functionalization.

Molecular Architecture and Electronic Landscape

This compound (also known as 2-(bromomethyl)-5-cyanopyridine) is a substituted pyridine of significant interest in medicinal chemistry.[1] Its reactivity is governed by the interplay of three key functional groups: the electron-deficient pyridine ring, the strongly electron-withdrawing nitrile group, and the highly reactive bromomethyl substituent.

The electronegative nitrogen atom in the pyridine ring reduces the electron density of the aromatic system, making it inherently electron-poor compared to benzene.[2] This effect is amplified by the presence of the cyano (-C≡N) group, a powerful electron-withdrawing group, which further polarizes the molecule. The bromomethyl (-CH₂Br) group provides the primary site for synthetic elaboration due to the carbon-bromine bond's lability.

cluster_molecule This compound cluster_sites Electrophilic Sites mol C_benzylic Benzylic Carbon (Primary Site) C_nitrile Nitrile Carbon (Secondary Site) C_ring Ring Carbons (Tertiary Sites) p1 p1->C_benzylic p2 p2->C_nitrile p3 p3->C_ring

Caption: Key electrophilic sites in this compound.

Analysis and Hierarchy of Electrophilic Centers

The unique electronic arrangement in this compound creates a hierarchy of electrophilic sites, each with distinct reactivity profiles. Understanding this hierarchy is critical for designing selective synthetic transformations.

The Primary Electrophilic Center: The Benzylic Carbon

The most reactive electrophilic site is the carbon atom of the bromomethyl group. Its high reactivity stems from two principal factors:

  • Excellent Leaving Group: The bromide ion (Br⁻) is a weak base and therefore an excellent leaving group, facilitating nucleophilic substitution reactions.[3][4]

  • Electrophilic Nature: The carbon atom is bonded to the highly electronegative bromine, creating a significant dipole that renders the carbon electron-deficient and susceptible to nucleophilic attack.[5]

This site predominantly undergoes bimolecular nucleophilic substitution (Sₙ2) reactions.[5][6] The Sₙ2 mechanism involves a backside attack by the nucleophile, leading to a concerted bond-forming and bond-breaking step. For this reaction, polar aprotic solvents like DMF or DMSO are preferred as they solvate the counter-cation of the nucleophile while leaving the anionic nucleophile highly reactive.[7]

The Secondary Electrophilic Center: The Nitrile Carbon

The carbon atom of the nitrile group is the second most significant electrophilic site. The triple bond to the electronegative nitrogen atom makes this carbon electron-poor.[8][9] However, this site is considerably less reactive than the benzylic carbon and typically requires strong nucleophiles or harsh reaction conditions for activation.

Common reactions at the nitrile carbon include:

  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid or an amide intermediate.[9][10]

  • Nucleophilic Addition: Strong organometallic reagents, such as Grignard or organolithium reagents, can attack the nitrile carbon to form ketones after aqueous workup.[9]

The reactivity of the nitrile can be enhanced by the presence of adjacent electron-withdrawing groups, which is the case in this molecule due to the influence of the pyridine ring.[8]

Tertiary Electrophilic Sites: The Pyridine Ring Carbons

The carbon atoms of the pyridine ring are also electrophilic due to the inductive effect of the ring nitrogen.[2] This makes the ring susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho and para to the nitrogen (C2, C4, and C6).[11] However, in this compound, SₙAr is significantly disfavored compared to the rapid Sₙ2 reaction at the bromomethyl group. A direct SₙAr reaction on the ring would require a suitable leaving group on the ring itself and very strong reaction conditions, and is not the preferred pathway for this molecule.

Data Presentation: Comparative Reactivity
Electrophilic Site Relative Reactivity Primary Reaction Type Typical Reagents/Conditions
Benzylic Carbon (-CH₂Br)HighSₙ2 SubstitutionWeak to strong nucleophiles (e.g., N₃⁻, CN⁻, R-NH₂), polar aprotic solvents
Nitrile Carbon (-C≡N)ModerateNucleophilic AdditionStrong nucleophiles (e.g., Grignard reagents) or harsh conditions (strong acid/base, heat)
Pyridine Ring Carbons LowNucleophilic Aromatic Substitution (SₙAr)Generally unreactive in this molecule; requires a ring leaving group and very strong nucleophiles

Field-Proven Experimental Protocols

The following protocols provide self-validating systems for the selective targeting of the primary and secondary electrophilic sites of this compound.

Protocol 1: Selective Sₙ2 Alkylation of the Benzylic Carbon

This protocol details a representative Sₙ2 reaction using sodium azide as the nucleophile, a common transformation in the synthesis of medicinal compounds.

  • Objective: To synthesize 2-(Azidomethyl)nicotinonitrile by selectively targeting the primary electrophilic benzylic carbon.

  • Causality: The Sₙ2 pathway is chosen for its efficiency and predictability with primary halides.[6] Dimethylformamide (DMF) is selected as the solvent to enhance the nucleophilicity of the azide anion.[7] The reaction is monitored by TLC to ensure complete consumption of the starting material, preventing over-reaction or side-product formation.

start This compound + NaN₃ (Nucleophile) ts Transition State [N₃---CH₂(Py)---Br]⁻ start->ts Backside Attack (Sₙ2) prod 2-(Azidomethyl)nicotinonitrile + NaBr ts->prod Leaving Group Departure setup 1. Reaction Setup - Add Reagents to Flask - Inert Atmosphere (Protocol 1) execute 2. Reaction Execution - Stirring at Temp (RT or Reflux) setup->execute monitor 3. Monitoring - TLC or LC-MS - Check for SM disappearance execute->monitor monitor->execute Incomplete workup 4. Work-up - Quench Reaction - Liquid-Liquid Extraction monitor->workup Complete purify 5. Purification - Dry with Na₂SO₄ - Concentrate Solvent workup->purify analyze 6. Analysis - NMR, IR, MS - Confirm Structure & Purity purify->analyze

References

Methodological & Application

The Versatile Building Block: Application Notes on the Synthesis of Heterocyclic Compounds Using 2-(Bromomethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the efficient construction of diverse heterocyclic scaffolds is a cornerstone of innovation. Nitrogen-containing heterocycles, in particular, are privileged structures found in a vast array of pharmaceuticals and biologically active compounds.[1] This guide focuses on the synthetic utility of a highly versatile and reactive building block, 2-(Bromomethyl)nicotinonitrile . The presence of a reactive bromomethyl group ortho to a nitrile on a pyridine ring makes this reagent a powerful tool for the synthesis of a variety of fused heterocyclic systems. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, elucidating the pathways to construct key heterocyclic cores such as imidazo[1,2-a]pyridines and thiazolo[3,2-a]pyridines. We will delve into the mechanistic underpinnings of these transformations and provide robust, field-tested protocols to enable their successful implementation in the laboratory.

Core Concepts: The Reactivity of this compound

The synthetic power of this compound lies in the electrophilic nature of the bromomethyl group, which readily participates in nucleophilic substitution reactions. The adjacent electron-withdrawing nicotinonitrile moiety further activates the benzylic position, enhancing its reactivity towards a wide range of nucleophiles. This inherent reactivity allows for facile construction of five- and six-membered rings fused to the pyridine core.

Application I: Synthesis of 6-Cyano-imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a prominent class of nitrogen-fused heterocycles with a broad spectrum of pharmacological activities, including anxiolytic, sedative, and anticancer properties.[2] The classical synthesis of this scaffold often involves the condensation of a 2-aminopyridine with an α-haloketone, a reaction known as the Tschitschibabin reaction.[3] By employing this compound, we can access the valuable 6-cyano-imidazo[1,2-a]pyridine core.

Reaction Mechanism

The synthesis proceeds via a two-step sequence initiated by the nucleophilic attack of the endocyclic nitrogen of a 2-aminopyridine derivative on the electrophilic carbon of the bromomethyl group of this compound. This initial SN2 reaction forms a pyridinium salt intermediate. Subsequent intramolecular cyclization occurs through the attack of the exocyclic amine onto the nitrile carbon, followed by tautomerization to yield the aromatic imidazo[1,2-a]pyridine ring system.

Imidazopyridine Synthesis reagents 2-Aminopyridine + This compound intermediate Pyridinium Salt Intermediate reagents->intermediate S_N2 Reaction product 6-Cyano-imidazo[1,2-a]pyridine intermediate->product Intramolecular Cyclization caption Mechanism for Imidazo[1,2-a]pyridine Synthesis

Caption: Mechanism for Imidazo[1,2-a]pyridine Synthesis.

Experimental Protocol: Synthesis of 2-Phenyl-6-cyano-imidazo[1,2-a]pyridine

This protocol details the synthesis of a representative 2-substituted 6-cyano-imidazo[1,2-a]pyridine.

Materials:

  • 2-Amino-4-phenylpyridine

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-amino-4-phenylpyridine (1.0 mmol, 170 mg) in anhydrous DMF (10 mL) in a round-bottom flask, add potassium carbonate (2.0 mmol, 276 mg).

  • Stir the mixture at room temperature for 10 minutes.

  • Add a solution of this compound (1.1 mmol, 217 mg) in anhydrous DMF (5 mL) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired 2-phenyl-6-cyano-imidazo[1,2-a]pyridine.

ParameterValue
Reactants 2-Amino-4-phenylpyridine, this compound
Solvent N,N-Dimethylformamide (DMF)
Base Potassium Carbonate (K₂CO₃)
Temperature 80 °C
Reaction Time 4-6 hours
Typical Yield 75-85%

Application II: Synthesis of 3-Amino-thiazolo[3,2-a]pyridinium Bromides

Thiazolo[3,2-a]pyridines are another important class of fused heterocycles with diverse biological activities, including antimicrobial and anticancer properties.[4] The reaction of this compound with thiourea provides a direct route to 3-amino-thiazolo[3,2-a]pyridinium bromides, which can serve as versatile intermediates for further functionalization.

Reaction Mechanism

This transformation proceeds via an initial nucleophilic attack of the sulfur atom of thiourea on the electrophilic bromomethyl group, leading to the formation of an S-alkylated isothiouronium salt intermediate. Subsequent intramolecular cyclization occurs through the attack of one of the nitrogen atoms of the isothiourea moiety onto the nitrile carbon, followed by aromatization to yield the thiazolo[3,2-a]pyridinium bromide.

Thiazolopyridine_Synthesis reagents Thiourea + This compound intermediate Isothiouronium Salt Intermediate reagents->intermediate S-Alkylation product 3-Amino-thiazolo[3,2-a]pyridinium Bromide intermediate->product Intramolecular Cyclization caption Mechanism for Thiazolo[3,2-a]pyridine Synthesis

Caption: Mechanism for Thiazolo[3,2-a]pyridine Synthesis.

Experimental Protocol: Synthesis of 3-Amino-7-cyano-thiazolo[3,2-a]pyridinium Bromide

This protocol outlines the synthesis of the core 3-amino-7-cyano-thiazolo[3,2-a]pyridinium bromide.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Diethyl ether

Procedure:

  • Dissolve this compound (1.0 mmol, 197 mg) in ethanol (15 mL) in a round-bottom flask.

  • Add thiourea (1.1 mmol, 84 mg) to the solution.

  • Reflux the reaction mixture for 3-5 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. A precipitate should form.

  • If a precipitate forms, filter the solid and wash it with a small amount of cold ethanol, followed by diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to about half its volume and then cool in an ice bath to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol and diethyl ether, and dry under vacuum to obtain 3-amino-7-cyano-thiazolo[3,2-a]pyridinium bromide.

ParameterValue
Reactants This compound, Thiourea
Solvent Ethanol
Temperature Reflux
Reaction Time 3-5 hours
Typical Yield 80-90%

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The progress of each reaction can be reliably monitored by standard analytical techniques such as Thin Layer Chromatography (TLC). The identity and purity of the final products should be confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data for the synthesized compounds are well-defined and can be compared with literature values for analogous structures where available. Successful synthesis of the target molecules with the expected yields and purity validates the robustness of these protocols.

Conclusion

This compound is a readily accessible and highly versatile reagent for the synthesis of a range of medicinally relevant heterocyclic compounds. The application notes and protocols provided in this guide offer a solid foundation for researchers to explore the synthetic potential of this building block. The straightforward reaction conditions and high yields make these methods attractive for both small-scale discovery and larger-scale synthesis campaigns in the pursuit of novel therapeutic agents. The principles outlined here can be extended to a variety of substituted starting materials, enabling the generation of diverse chemical libraries for biological screening.

References

Application Notes & Protocols: 2-(Bromomethyl)nicotinonitrile as a Versatile Alkylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and organic synthesis, the demand for versatile and reactive building blocks is paramount. 2-(Bromomethyl)nicotinonitrile, a bifunctional heterocyclic compound, has emerged as a significant reagent for the introduction of the 3-cyanopyridin-2-ylmethyl moiety. This structural motif is of considerable interest in medicinal chemistry due to the prevalence of pyridine rings in bioactive molecules.[1] The reactivity of this compound is dominated by the electrophilic bromomethyl group, which is strategically positioned on the pyridine ring and activated by the adjacent electron-withdrawing nitrile group. This activation renders it an excellent substrate for nucleophilic substitution reactions.

This guide provides an in-depth exploration of this compound as a potent alkylating agent. We will delve into its mechanism of action, detail its applications in forming key chemical bonds, and provide robust, field-proven protocols for its use in the laboratory. The content herein is designed for researchers, medicinal chemists, and process development scientists seeking to leverage this reagent's synthetic potential.

Physicochemical Properties & Critical Safety Information

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.

PropertyValueReference
Chemical Name This compound[2]
Synonyms 2-(Bromomethyl)-3-cyanopyridineN/A
CAS Number 116986-12-0[2]
Molecular Formula C₇H₅BrN₂[2]
Molecular Weight 197.04 g/mol [2]
Appearance Off-white to light yellow solidGeneral Knowledge

Critical Safety Precautions:

This compound is a potent alkylating agent and should be handled with extreme care.[3] Alkylating agents are often toxic, mutagenic, and corrosive.[4][5]

  • Handling: All manipulations must be performed within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear nitrile gloves (consider double-gloving), a flame-retardant lab coat, and chemical splash goggles at all times.[6][7]

  • Exposure Control: Avoid inhalation of dust and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8]

  • Disposal: Dispose of waste in a dedicated, sealed container for halogenated organic waste, following institutional guidelines.

Mechanism of Action: A Highly Reactive SN2 Electrophile

The utility of this compound as an alkylating agent stems from its participation in bimolecular nucleophilic substitution (Sₙ2) reactions.[9] The carbon atom of the bromomethyl group is highly electrophilic due to the inductive effect of the adjacent bromine atom, a superb leaving group. This electrophilicity is further enhanced by the electron-withdrawing nature of the pyridine ring and the nitrile group at the 3-position, which stabilize the transition state of the Sₙ2 reaction.[10]

A wide variety of nucleophiles, including amines, thiolates, and phenoxides, can readily attack this electrophilic center, displacing the bromide ion and forming a new covalent bond.

Caption: General Sₙ2 mechanism for the alkylation of a nucleophile (Nu:).

Applications in Organic Synthesis & Key Protocols

The primary application of this compound is the covalent attachment of the 3-cyanopyridin-2-ylmethyl group to various nucleophilic scaffolds. This strategy is widely employed in the synthesis of pharmaceutical intermediates and novel chemical entities.[]

N-Alkylation of Amines

The reaction with primary and secondary amines provides a direct route to 2-(aminomethyl)nicotinonitrile derivatives.[12] This is a cornerstone reaction in medicinal chemistry for building structure-activity relationships (SAR). A key consideration is the potential for over-alkylation, especially with primary amines, which can be mitigated by controlling stoichiometry and reaction temperature.[13]

Protocol 1: N-Alkylation of a Secondary Amine (e.g., Morpholine)

  • Rationale: This protocol uses a common base, K₂CO₃, to act as a proton scavenger for the ammonium salt formed during the reaction, driving the equilibrium towards the product. Acetonitrile is a suitable polar aprotic solvent.

  • Materials:

    • This compound (1.0 eq)

    • Morpholine (1.1 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

    • Acetonitrile (CH₃CN), anhydrous

  • Procedure:

    • To a dry, nitrogen-flushed round-bottom flask, add potassium carbonate (2.0 eq) and the secondary amine (1.1 eq).

    • Add anhydrous acetonitrile to create a stirrable suspension (approx. 0.2 M concentration relative to the limiting reagent).

    • Stir the suspension at room temperature for 15 minutes.

    • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous acetonitrile.

    • Add the solution of the alkylating agent dropwise to the amine suspension over 10 minutes.

    • Heat the reaction mixture to 50 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 2-6 hours).

    • Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

    • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.

O-Alkylation of Phenols

The synthesis of aryl ethers is readily achieved via the O-alkylation of phenols.[14] The reaction requires a base to deprotonate the weakly acidic phenolic hydroxyl group, generating a more nucleophilic phenoxide anion.[15]

Protocol 2: O-Alkylation of a Phenol (e.g., 4-Methoxyphenol)

  • Rationale: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the phenol. DMF is an excellent polar aprotic solvent that promotes Sₙ2 reactions. The reaction is initiated at 0 °C to control the exothermic deprotonation step.

  • Materials:

    • This compound (1.0 eq)

    • 4-Methoxyphenol (1.05 eq)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a dry, nitrogen-flushed three-neck flask equipped with a dropping funnel, add sodium hydride (1.2 eq).

    • Carefully wash the NaH with anhydrous hexanes (x2) to remove the mineral oil, decanting the hexanes via cannula.

    • Add anhydrous DMF and cool the suspension to 0 °C in an ice bath.

    • Dissolve the phenol (1.05 eq) in anhydrous DMF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes until hydrogen evolution ceases.

    • Re-cool the mixture to 0 °C.

    • Dissolve this compound (1.0 eq) in anhydrous DMF and add it dropwise to the phenoxide solution.

    • Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting materials (typically 4-12 hours).

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

    • Validation: Characterize the final ether product by ¹H NMR, ¹³C NMR, and HRMS.

S-Alkylation of Thiols

Thiols are exceptionally potent nucleophiles, and their alkylation to form thioethers (sulfides) is often rapid and high-yielding.[9][16] The corresponding thiolate, generated with a mild base, reacts cleanly with this compound.

Protocol 3: S-Alkylation of a Thiol (e.g., Benzyl Mercaptan)

  • Rationale: Thiols are more acidic than alcohols or phenols, allowing for the use of milder bases like triethylamine (TEA). The reaction proceeds efficiently at room temperature in a solvent like THF.

  • Materials:

    • This compound (1.0 eq)

    • Benzyl Mercaptan (1.05 eq)

    • Triethylamine (TEA) (1.5 eq)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • To a dry, nitrogen-flushed round-bottom flask, dissolve the thiol (1.05 eq) in anhydrous THF.

    • Add triethylamine (1.5 eq) and stir the solution at room temperature for 10 minutes.

    • Add a solution of this compound (1.0 eq) in THF dropwise.

    • Stir the reaction at room temperature. The reaction is often complete within 1-3 hours. Monitor by TLC or LC-MS.

    • Once complete, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and water. Separate the layers.

    • Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

    • Purify the resulting thioether by flash column chromatography if necessary.

    • Validation: Confirm the product's identity and purity via ¹H NMR, ¹³C NMR, and HRMS analysis.

General Experimental Workflow

A systematic approach is crucial for reproducibility and success. The following workflow outlines the key stages of a typical alkylation reaction using this compound.

Workflow A 1. Reaction Setup (Inert Atmosphere, Anhydrous Solvents) B 2. Reagent Addition (Controlled, Dropwise) A->B C 3. Reaction Monitoring (TLC / LC-MS) B->C D 4. Reaction Quench (e.g., Sat. aq. NH₄Cl) C->D Upon Completion E 5. Aqueous Work-up (Extraction & Washing) D->E F 6. Purification (Flash Chromatography) E->F G 7. Characterization (NMR, MS, etc.) F->G H Final Product G->H

Caption: A standard workflow for synthesis using this compound.

Conclusion

This compound is a powerful and versatile electrophile for the alkylation of a broad range of nucleophiles. Its activated nature allows for facile bond formation under conditions that are generally accessible in a standard synthetic laboratory. By understanding its reactivity and adhering to strict safety protocols, researchers can effectively utilize this reagent to construct complex molecular architectures, particularly in the pursuit of novel therapeutic agents. The protocols provided herein serve as a validated starting point for exploration and can be adapted to a wide array of substrates in drug discovery and development programs.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 2-(Bromomethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the application of 2-(Bromomethyl)nicotinonitrile as a versatile electrophilic building block in nucleophilic substitution reactions. This document provides an in-depth analysis of the underlying reaction mechanisms, offers field-proven, step-by-step protocols for a range of nucleophiles (Oxygen, Nitrogen, Sulfur, and Carbon), and presents expected outcomes based on established chemical principles. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure robust and reproducible results. This guide is intended to empower researchers in medicinal chemistry and drug development to effectively utilize this valuable synthetic intermediate.

Introduction: The Synthetic Value of this compound

This compound is a bifunctional heterocyclic compound of significant interest in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry. Its structure incorporates a pyridine ring, a nitrile group, and a reactive bromomethyl moiety. The electron-withdrawing nature of the pyridine ring and the nitrile group enhances the electrophilicity of the benzylic carbon, making the bromine an excellent leaving group in nucleophilic substitution reactions. This inherent reactivity allows for the facile introduction of a diverse array of functional groups, rendering it a valuable intermediate in the synthesis of novel therapeutic agents. For instance, substituted nicotinonitrile derivatives are precursors to a range of bioactive molecules, including potential kinase inhibitors and modulators of G-protein coupled receptors (GPCRs). The ability to readily form new carbon-oxygen, carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds makes this compound a cornerstone reagent for building molecular diversity in drug discovery programs.

Mechanistic Overview: Principles of Nucleophilic Substitution

The reactions of this compound are primarily governed by the principles of nucleophilic substitution at a benzylic carbon. The reaction can proceed through either an SN1 or SN2 mechanism, or a pathway with mixed characteristics, depending on the reaction conditions and the nature of the nucleophile.

  • SN2 Pathway: This bimolecular process involves a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[1] This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., DMF, DMSO, acetone). The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Given that this compound is a primary benzylic halide, the SN2 pathway is often the predominant mechanism.

  • SN1 Pathway: This unimolecular mechanism proceeds through a two-step process involving the formation of a carbocation intermediate after the departure of the leaving group, followed by a rapid attack by the nucleophile. While less common for primary halides, the benzylic position of this compound can stabilize a positive charge through resonance with the pyridine ring, making an SN1 pathway plausible under certain conditions, such as with weakly nucleophilic solvents (solvolysis) or in the presence of Lewis acids.

The choice of base, solvent, and temperature are critical parameters that allow for the selective control of the desired reaction pathway and minimization of side reactions, such as elimination.

Nucleophilic Substitution Mechanism sub This compound ts Transition State [Nu---C---Br]⁻ sub->ts Sₙ2 Attack nu Nucleophile (Nu⁻) nu->ts prod Substituted Product ts->prod lg Bromide (Br⁻) ts->lg Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Add solvent and base/nucleophile to a flame-dried flask under N₂ B 2. Stir to dissolve/form nucleophile A->B C 3. Add this compound dropwise B->C D 4. Stir at appropriate temperature C->D E 5. Monitor reaction by TLC/LC-MS D->E F 6. Quench reaction E->F G 7. Perform aqueous extraction F->G H 8. Dry and concentrate organic phase G->H I 9. Purify by column chromatography or distillation H->I J 10. Characterize final product (NMR, MS, etc.) I->J

References

Application Notes and Protocols for N-alkylation with 2-(Bromomethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the 2-Cyanopyridine Moiety in Medicinal Chemistry

The pyridine ring is a cornerstone of numerous pharmacologically active compounds, and its functionalization is a critical aspect of drug discovery. The introduction of a cyanomethylpyridyl group onto a lead molecule via N-alkylation can significantly modulate its physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. 2-(Bromomethyl)nicotinonitrile has emerged as a valuable reagent in this context, serving as a key building block for the synthesis of a diverse range of bioactive molecules.[1] This application note provides a comprehensive guide to the N-alkylation of various nitrogen-containing nucleophiles using this compound, with a focus on practical protocols, mechanistic understanding, and process optimization. This protocol is designed to be a robust starting point for researchers, enabling the efficient synthesis of novel nicotinonitrile derivatives.[2][3]

Mechanistic Insights: The SN2 Pathway and Key Reaction Parameters

The N-alkylation reaction with this compound proceeds primarily through a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the lone pair of electrons on the nitrogen atom of the amine or heterocycle attacks the electrophilic benzylic carbon of this compound, concurrently displacing the bromide leaving group.

Several factors critically influence the rate and efficiency of this SN2 reaction:

  • The Nucleophile: The nucleophilicity of the nitrogen atom is paramount. Primary and secondary aliphatic amines are generally more nucleophilic than aromatic amines and many N-heterocycles. Steric hindrance around the nitrogen atom can also significantly impact the reaction rate.

  • The Solvent: The choice of solvent is crucial for SN2 reactions. Polar aprotic solvents, such as N,N-dimethylformamide (DMF), acetonitrile (ACN), and dimethyl sulfoxide (DMSO), are ideal as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.[4]

  • The Base: A base is typically required to deprotonate the nitrogen nucleophile, increasing its nucleophilicity. The choice of base depends on the pKa of the N-H bond. For weakly acidic amines and heterocycles, stronger bases like sodium hydride (NaH) may be necessary. For more acidic compounds or primary/secondary amines, weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient.[5] Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be employed.[6]

Visualizing the Workflow: A Generalized N-Alkylation Protocol

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization start Dissolve amine/heterocycle (1.0 eq) and base in anhydrous solvent add_reagent Add this compound (1.0-1.2 eq) dropwise at 0°C to rt start->add_reagent stir Stir at rt or heat (e.g., 50-80°C) add_reagent->stir monitor Monitor progress by TLC or LC-MS stir->monitor quench Quench with water or aq. NH4Cl monitor->quench Upon completion extract Extract with an organic solvent (e.g., EtOAc, DCM) quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na2SO4 or MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize by NMR, LC-MS, etc. purify->characterize

Caption: Generalized workflow for the N-alkylation of amines and heterocycles with this compound.

Detailed Experimental Protocols

Protocol 1: N-Alkylation of Primary and Secondary Amines

This protocol provides a general procedure for the N-alkylation of a primary or secondary amine using potassium carbonate as the base.

Materials and Reagents:

  • Primary or secondary amine (1.0 eq)

  • This compound (1.0-1.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

  • Add anhydrous DMF or ACN to the flask to achieve a concentration of 0.1-0.5 M of the amine.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add a solution of this compound (1.0-1.2 eq) in a minimal amount of the reaction solvent dropwise to the stirred suspension.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench by the addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: N-Alkylation of N-Heterocycles

This protocol is suitable for the N-alkylation of less nucleophilic N-heterocycles, employing a stronger base.

Materials and Reagents:

  • N-Heterocycle (e.g., imidazole, pyrazole, triazole) (1.0 eq)

  • This compound (1.1-1.5 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1-1.5 eq)

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the N-heterocycle (1.0 eq) and dissolve it in anhydrous DMF or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1-1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stir the reaction mixture at 0 °C for 30-60 minutes, or until gas evolution ceases.

  • Slowly add a solution of this compound (1.1-1.5 eq) in a minimal amount of the reaction solvent to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Process Optimization and Troubleshooting

Parameter Recommendation and Rationale
Base For primary and secondary amines, K₂CO₃ or Cs₂CO₃ are often sufficient. Cs₂CO₃ is more soluble and can lead to faster reactions. For less nucleophilic heterocycles, a stronger base like NaH is typically required. Organic bases like TEA or DIPEA can be used, especially to avoid heterogeneous mixtures.[6]
Solvent Polar aprotic solvents like DMF and ACN are generally the best choices for SN2 reactions.[4] THF can also be used, particularly with NaH.
Temperature Most reactions can be initiated at room temperature. Gentle heating (50-80 °C) can be applied to accelerate slow reactions. However, be mindful of potential side reactions at elevated temperatures.
Stoichiometry A slight excess of the alkylating agent (1.05-1.2 eq) is often used to ensure complete consumption of the starting amine/heterocycle. For primary amines, using an excess of the amine can help to minimize dialkylation.[7]

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Inactive Nucleophile: Ensure the base is strong enough to deprotonate the nitrogen nucleophile. For amine hydrohalide salts, ensure sufficient equivalents of base are used.

    • Poor Solubility: The base or starting material may not be sufficiently soluble in the chosen solvent. Consider a more solubilizing solvent or a more soluble base (e.g., Cs₂CO₃).

    • Low Reactivity of Alkylating Agent: While this compound is a reactive benzylic bromide, its reactivity can be further enhanced by the addition of a catalytic amount of sodium or potassium iodide (Finkelstein conditions).

  • Formation of Side Products:

    • Over-alkylation: This is a common issue with primary amines, as the secondary amine product is often more nucleophilic than the starting material.[7] To mitigate this, use an excess of the primary amine, add the alkylating agent slowly, or use a protecting group strategy if necessary.

    • O-Alkylation: For substrates with ambident nucleophiles (e.g., 2-pyridones), O-alkylation can be a competing reaction. The N- to O-alkylation ratio can often be influenced by the solvent and counter-ion of the base. Polar aprotic solvents generally favor N-alkylation.

Analytical Characterization of N-Alkylated Nicotinonitrile Derivatives

Thorough characterization of the final product is essential to confirm its identity and purity.

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring the reaction progress and assessing the purity of the final product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the product and can be used to track the disappearance of starting materials and the formation of the product and any byproducts.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most powerful tool for structural elucidation. Key signals to look for include the disappearance of the N-H proton (if applicable) and the appearance of a new singlet or multiplet corresponding to the methylene protons of the newly installed -(CH₂)-cyanopyridyl group, typically in the range of 4.5-5.5 ppm. Shifts in the signals of the protons on the amine or heterocycle backbone will also be observed.

    • ¹³C NMR: Confirms the presence of all carbon atoms in the molecule, including the characteristic signal of the nitrile carbon (typically >115 ppm) and the methylene carbon.

  • Infrared (IR) Spectroscopy: The presence of a strong absorption band around 2220-2240 cm⁻¹ is indicative of the nitrile (C≡N) functional group.[9]

Conclusion

This compound is a versatile and valuable reagent for the synthesis of N-alkylated nicotinonitrile derivatives, which are of significant interest in medicinal chemistry and drug discovery. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors. A thorough understanding of the underlying SN2 mechanism and the influence of key reaction parameters will enable rational optimization and troubleshooting, leading to efficient and high-yielding syntheses of novel chemical entities.

References

Synthesis and Screening of Nicotinonitrile Derivatives: An Application Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Nicotinonitrile Scaffold in Medicinal Chemistry

Nicotinonitrile, also known as 3-cyanopyridine, is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry.[1] Its unique electronic properties and ability to participate in a wide array of chemical transformations make it a valuable scaffold for the synthesis of diverse molecular architectures. Several marketed drugs, including Bosutinib, Milrinone, Neratinib, and Olprinone, feature the nicotinonitrile core, highlighting its importance in the development of therapeutic agents.[1][2] This guide provides a comprehensive overview of the synthesis of nicotinonitrile derivatives and outlines detailed protocols for their subsequent biological screening, offering valuable insights for researchers in drug discovery and development.

The pyridine ring, a central feature of nicotinonitrile, is a common motif in numerous physiologically active compounds.[1] The presence of the nitrile group at the 3-position further enhances its utility, allowing for facile conversion into various functional groups and the construction of fused heterocyclic systems.[3][4] These structural modifications have led to the discovery of nicotinonitrile derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[3][5][6][7]

This document will delve into the practical aspects of synthesizing these valuable compounds and establishing robust screening cascades to identify promising lead candidates.

I. Synthesis of Nicotinonitrile Derivatives: A Modular Approach

The synthesis of nicotinonitrile derivatives often employs multicomponent reactions, which offer an efficient means to generate molecular complexity from simple starting materials. A common and effective strategy involves the condensation of a ketone, an aldehyde, and a cyano-containing reagent in the presence of a suitable catalyst.

A. General One-Pot Synthesis of 2-Amino-nicotinonitrile Derivatives

A widely utilized method for the synthesis of substituted 2-amino-nicotinonitriles involves a one-pot reaction of a chalcone (α,β-unsaturated ketone) with malononitrile in the presence of a catalyst such as ammonium acetate.[5] This approach is advantageous due to its operational simplicity and the ability to readily introduce diverse substituents.

Rationale for Component Selection:

  • Chalcones: These serve as the foundational building block, allowing for the introduction of two points of diversity (R1 and R2). The electronic and steric properties of the substituents on the aromatic rings of the chalcone can significantly influence the biological activity of the final nicotinonitrile derivative.

  • Malononitrile: This reagent provides the nitrile group and the C2 carbon of the pyridine ring. Its high reactivity is crucial for the efficient cyclization process.

  • Ammonium Acetate: This acts as both a catalyst and a source of ammonia for the formation of the pyridine ring.

Experimental Protocol: Synthesis of 2-Amino-6-(aryl)-4-(aryl)nicotinonitrile Derivatives

This protocol describes a general procedure for the synthesis of a library of nicotinonitrile derivatives.

Materials:

  • Substituted Chalcone (1.0 eq)

  • Malononitrile (1.2 eq)

  • Ammonium Acetate (8.0 eq)

  • Ethanol (as solvent)

Procedure:

  • To a round-bottom flask, add the substituted chalcone (1.0 eq), malononitrile (1.2 eq), and ammonium acetate (8.0 eq).

  • Add a sufficient volume of ethanol to dissolve the reactants.

  • Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure to induce precipitation.

  • Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to afford the pure 2-amino-6-(aryl)-4-(aryl)nicotinonitrile derivative.

Characterization: The structure of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • FT-IR Spectroscopy: To identify the characteristic functional groups, such as the nitrile (C≡N) and amine (N-H) stretches.

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the detailed molecular structure and confirm the regiochemistry of the substituents.

  • Mass Spectrometry: To determine the molecular weight of the compound.

B. Further Derivatization Strategies

The initial nicotinonitrile scaffold can be further modified to explore a wider chemical space. For instance, the amino group at the C2 position can be acylated, alkylated, or used as a handle for the construction of fused ring systems. The nitrile group can be hydrolyzed to the corresponding amide or carboxylic acid, or it can participate in cycloaddition reactions.

For example, 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives can be synthesized and subsequently reacted with various electrophiles to generate a library of compounds.[8] Another approach involves the reaction of nicotinonitrile derivatives with phosphorous oxychloride to yield chloro-substituted pyridines, which can then undergo nucleophilic substitution reactions.[3][4]

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction One-Pot Synthesis cluster_product Core Scaffold cluster_derivatization Further Derivatization Chalcone Substituted Chalcone (R1, R2) Reaction Reflux in Ethanol Chalcone->Reaction Malononitrile Malononitrile Malononitrile->Reaction Catalyst Ammonium Acetate Catalyst->Reaction Nicotinonitrile 2-Amino-nicotinonitrile Derivative Reaction->Nicotinonitrile Derivatization Functional Group Modification Nicotinonitrile->Derivatization Library Diverse Library of Derivatives Derivatization->Library

Caption: General workflow for the synthesis of a diverse library of nicotinonitrile derivatives.

II. Biological Screening of Nicotinonitrile Derivatives

Once a library of nicotinonitrile derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. The specific assays employed will depend on the therapeutic area of interest. Given the broad range of activities reported for this class of compounds, a tiered screening approach is often beneficial.

A. General Workflow for Small Molecule Screening

The process of screening small molecules involves a series of well-defined steps to identify and validate potential drug candidates.[9][10]

Visualization of the Screening Cascade

Screening_Cascade Compound_Library Synthesized Nicotinonitrile Library Primary_Screening Primary Screening (e.g., High-Throughput Screening) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50/EC50 Determination) Hit_Identification->Dose_Response Secondary_Assays Secondary & Orthogonal Assays (Target Validation, Selectivity) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization (SAR Studies) Secondary_Assays->Lead_Optimization

Caption: A typical workflow for the biological screening of a small molecule library.

B. Protocol: In Vitro Anticancer Screening

Many nicotinonitrile derivatives have demonstrated potent anticancer activity.[6][11][12] A common initial screen for anticancer agents is the MTT assay, which measures cell viability.

Objective: To determine the cytotoxic effects of synthesized nicotinonitrile derivatives on a panel of cancer cell lines.

Materials:

  • Synthesized nicotinonitrile derivatives (dissolved in DMSO to create stock solutions)

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[12]

  • Normal fibroblast cell line (e.g., WI38) for assessing general cytotoxicity[12]

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer and normal cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the nicotinonitrile derivatives in cell culture medium. Remove the old medium from the cells and add the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours.

    • Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

C. Hit Validation and Secondary Assays

Compounds that show significant activity in the primary screen (hits) should be subjected to further validation to confirm their activity and elucidate their mechanism of action.[13]

  • Orthogonal Assays: Use a different assay that measures the same biological endpoint to rule out assay-specific artifacts. For example, if the primary assay measured cell viability, a secondary assay could measure apoptosis (e.g., caspase activity assays).[12]

  • Target-Based Assays: If a specific molecular target is hypothesized, direct assays against that target should be performed. For instance, if the compounds are designed as kinase inhibitors, their activity against the target kinase should be measured.[12]

  • Selectivity Profiling: Assess the activity of the hits against a panel of related targets to determine their selectivity.

Data Presentation

Quantitative data from the synthesis and biological screening should be summarized in a clear and concise manner.

Table 1: Synthetic Yields and Characterization of Nicotinonitrile Derivatives

Compound IDR¹ SubstituentR² SubstituentYield (%)Melting Point (°C)
NN-0014-ChlorophenylNaphthyl85210-212
NN-0024-MethoxyphenylThienyl78198-200
NN-0032-Hydroxyphenyl4-Bromophenyl82225-227

Table 2: In Vitro Anticancer Activity of Nicotinonitrile Derivatives (IC₅₀ in µM)

Compound IDMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)WI38 (Normal Fibroblast)
NN-0015.27.8>100
NN-00212.515.1>100
NN-0032.13.585
Doxorubicin0.81.25.6

Conclusion

The nicotinonitrile scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a robust framework for the efficient generation of diverse libraries of nicotinonitrile derivatives. The accompanying biological screening protocols offer a systematic approach to identifying and validating promising lead compounds. By combining rational design, efficient synthesis, and rigorous biological evaluation, researchers can effectively explore the therapeutic potential of this important class of molecules.

References

The Ascendant Role of 2-(Bromomethyl)nicotinonitrile in the Synthesis of Next-Generation Enzyme Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Therapeutic Potential through a Versatile Pyridine Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the successful and efficient synthesis of novel therapeutic agents. Among the myriad of building blocks available to the discerning chemist, 2-(bromomethyl)nicotinonitrile has emerged as a particularly valuable scaffold. Its unique combination of a reactive bromomethyl group and an electrophilic nitrile moiety, appended to a biologically relevant pyridine core, offers a versatile platform for the construction of potent and selective enzyme inhibitors. This technical guide provides an in-depth exploration of the application of this compound in the synthesis of two critical classes of enzyme inhibitors: Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes and Cathepsin S inhibitors with potential applications in autoimmune disorders and oncology. Through detailed protocols, mechanistic insights, and strategic considerations, this document aims to empower researchers, scientists, and drug development professionals to harness the full potential of this remarkable synthetic intermediate.

I. The Chemical Versatility of this compound: A Gateway to Diverse Pharmacophores

The synthetic utility of this compound lies in the distinct reactivity of its two functional groups. The bromomethyl group serves as a potent electrophile, readily participating in nucleophilic substitution reactions. This allows for the facile introduction of the nicotinonitrile moiety onto a wide range of nucleophilic scaffolds, including amines, phenols, and thiols, which are commonly found in the core structures of many enzyme inhibitors. The nitrile group, on the other hand, is a key pharmacophoric feature in many inhibitors, particularly those targeting cysteine and serine proteases. It can act as a "warhead," forming a reversible covalent bond with the active site residue of the enzyme, leading to potent inhibition.[1][2] This dual functionality makes this compound a powerful tool for rapidly assembling complex molecules with desired biological activities.

II. Application in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[3][4] Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism has made DPP-4 a prime target for the development of oral anti-hyperglycemic agents for the treatment of type 2 diabetes.[3][5] The synthesis of the DPP-4 inhibitor Alogliptin serves as a prime example of the utility of a closely related analog, 2-(bromomethyl)benzonitrile, and provides a clear blueprint for the application of this compound.[6][7][8]

Synthetic Workflow for a DPP-4 Inhibitor Core Structure

The following protocol outlines a representative synthesis of a key intermediate for a DPP-4 inhibitor, analogous to the synthesis of Alogliptin, showcasing the role of the bromomethyl functionality in an N-alkylation reaction.

G cluster_reaction N-Alkylation cluster_product Intermediate Product cluster_next Further Synthesis A This compound E Reaction Mixture A->E B Substituted Uracil Derivative (e.g., 6-chloro-3-methyluracil) B->E C Base (e.g., K₂CO₃, NaH) C->E D Solvent (e.g., DMF, THF) D->E F N-alkylated Uracil Intermediate E->F Heat G Coupling with Chiral Aminopiperidine F->G Nucleophilic Substitution H Final DPP-4 Inhibitor G->H

Caption: Synthetic workflow for a DPP-4 inhibitor intermediate.

Detailed Experimental Protocol: N-Alkylation of a Uracil Derivative

Objective: To synthesize the N-alkylated uracil intermediate, a core component of many DPP-4 inhibitors.

Materials:

  • This compound

  • 6-chloro-3-methyluracil

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a stirred solution of 6-chloro-3-methyluracil (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water with stirring to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the desired N-alkylated uracil intermediate.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction by solvating the cation of the base, leaving the anion more nucleophilic.

  • Base: Potassium carbonate is a mild inorganic base that is sufficient to deprotonate the uracil nitrogen, making it nucleophilic for the subsequent alkylation. Stronger bases like sodium hydride (NaH) can also be used, but may require stricter anhydrous conditions.[7][9]

  • Temperature: Heating the reaction mixture increases the reaction rate, ensuring a reasonable reaction time. The temperature is kept moderate to prevent potential side reactions or degradation of the product.

  • Work-up: Precipitation in water is an effective method for isolating the relatively non-polar product from the polar DMF solvent and inorganic salts.

Quantitative Data Summary
ReactantMolecular Weight ( g/mol )Molar Ratio
This compound197.031.1
6-chloro-3-methyluracil160.561.0
Potassium Carbonate138.211.5

Note: Expected yields for this type of reaction are typically in the range of 70-90%, depending on the specific conditions and scale.

III. Application in the Synthesis of Cathepsin S Inhibitors

Cathepsin S is a cysteine protease that plays a critical role in the processing of antigens for presentation by the major histocompatibility complex (MHC) class II.[1][10] Its involvement in the immune response has made it an attractive target for the development of therapeutics for autoimmune diseases such as rheumatoid arthritis and psoriasis.[11] Many potent and selective Cathepsin S inhibitors are dipeptide nitriles, where the nitrile group acts as a covalent, reversible "warhead" that interacts with the active site cysteine residue.[1][10][12]

Proposed Synthetic Strategy for a Dipeptide Nitrile Inhibitor

This compound can be strategically employed to introduce the cyanopyridine moiety into a dipeptide scaffold. The following workflow illustrates a plausible synthetic route.

G cluster_reaction Coupling Reaction cluster_product Coupled Intermediate cluster_next Final Steps A This compound E Reaction Mixture A->E B Protected Dipeptide (with a nucleophilic handle, e.g., -NH₂, -OH) B->E C Base (e.g., DIPEA, Et₃N) C->E D Solvent (e.g., CH₂Cl₂, ACN) D->E F Protected Dipeptide-Nicotinonitrile Conjugate E->F Stir at RT G Deprotection F->G H Final Dipeptide Nitrile Inhibitor G->H

Caption: Proposed synthetic workflow for a Cathepsin S inhibitor.

Exemplary Experimental Protocol: Coupling with a Dipeptide

Objective: To synthesize a dipeptide-nicotinonitrile conjugate as a precursor to a Cathepsin S inhibitor.

Materials:

  • This compound

  • Protected dipeptide with a free amine (e.g., Boc-Leu-Phe-NH₂)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the protected dipeptide (1.0 eq) in anhydrous DCM.

  • Add DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of this compound (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base: DIPEA is a non-nucleophilic organic base used to scavenge the HBr generated during the reaction, driving the equilibrium towards the product. Triethylamine (Et₃N) can also be used.

  • Solvent: DCM is a common solvent for peptide and organic synthesis due to its ability to dissolve a wide range of compounds and its relatively low boiling point, which facilitates removal.

  • Protecting Groups: The use of protecting groups (e.g., Boc) on the dipeptide is crucial to prevent unwanted side reactions at other nucleophilic sites. The final deprotection step will yield the active inhibitor.

Structure-Activity Relationship (SAR) Insights for Dipeptide Nitrile Inhibitors

The potency and selectivity of dipeptide nitrile inhibitors of Cathepsin S are highly dependent on the nature of the amino acid residues at the P2 and P3 positions of the inhibitor, which interact with the S2 and S3 pockets of the enzyme, respectively.

PositionStructural FeatureImpact on Activity
P1 Cyanopyridine Covalent, reversible interaction with the active site cysteine.[2]
P2 Large, hydrophobic residues Fills the spacious S2 pocket, increasing potency and selectivity over other cathepsins like Cathepsin K.[13]
P3 Various substituents Can be modified to fine-tune selectivity and pharmacokinetic properties.[12]

IV. Conclusion and Future Perspectives

This compound stands as a testament to the power of rational design in medicinal chemistry. Its inherent reactivity and the strategic placement of its functional groups provide a robust and efficient entry point for the synthesis of highly potent and selective enzyme inhibitors. The detailed protocols and synthetic strategies outlined in this guide for the preparation of DPP-4 and Cathepsin S inhibitors underscore the broad applicability of this versatile building block. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the importance of key intermediates like this compound in accelerating the drug discovery and development process cannot be overstated. Future explorations into its reactivity and its incorporation into novel scaffolds will undoubtedly lead to the discovery of new and improved enzyme inhibitors for a wide range of diseases.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with 2-(Bromomethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-(Cyanomethyl)pyridine Scaffold

The 2-(cyanomethyl)pyridine moiety is a privileged structural motif in modern chemical research, serving as a versatile building block in the synthesis of a wide range of functional molecules. Its presence is notable in pharmaceutical intermediates and agrochemicals, where the unique electronic properties of the pyridine ring and the reactivity of the nitrile group can be leveraged to create potent and selective agents.[1] Palladium-catalyzed cross-coupling reactions have become indispensable tools in synthetic organic chemistry, offering mild and efficient pathways to form carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[2][3][4]

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 2-(Bromomethyl)nicotinonitrile. As a reactive benzylic-type halide, this substrate is an excellent electrophile for a variety of coupling transformations. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-tested protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

The Engine of Synthesis: The Palladium Catalytic Cycle

At the heart of these transformations is a catalytic cycle involving palladium, which typically shuttles between the Pd(0) and Pd(II) oxidation states.[5] Understanding this cycle is paramount for troubleshooting and optimizing reactions.

The cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) complex.[2][6] The reactivity order for halides is generally I > Br > Cl.[6]

  • Transmetalation (for Suzuki, Sonogashira): An organometallic nucleophile (e.g., organoboron, organocopper) transfers its organic group to the palladium center, displacing the halide.[7] This step often requires a base to facilitate the transfer.[6]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C or C-N bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][5]

Palladium Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Intermediate R¹-Pd(II)L₂-X (Palladium(II) Complex) OxAdd->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation PdII_Coupling R¹-Pd(II)L₂-R² Transmetalation->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Product R¹-R² (Product) RedElim->Product Substrate R¹-X (this compound) Substrate->OxAdd Nucleophile R²-M (Nucleophile) Nucleophile->Transmetalation G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification A 1. Add this compound (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₃PO₄ (2.5 equiv) to an oven-dried flask. B 2. Add Pd(dppf)Cl₂ (2 mol%) and degassed 1,4-Dioxane/H₂O (4:1 mixture). A->B C 3. Purge with Argon for 15 min. B->C D 4. Heat at 80-100 °C with stirring for 4-12 h. Monitor by TLC or LC-MS. C->D E 5. Cool to RT, dilute with Ethyl Acetate. D->E F 6. Wash with H₂O, then brine. Dry over Na₂SO₄. E->F G 7. Concentrate and purify by flash column chromatography. F->G G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification A 1. Add this compound (1.0 equiv) and Pd(OAc)₂ (2-5 mol%) to a flask. B 2. Add ligand (e.g., P(o-tol)₃, 4-10 mol%), alkene (1.5 equiv), and base (e.g., Et₃N, 2.0 equiv). A->B C 3. Add anhydrous solvent (e.g., DMF or CH₃CN). B->C D 4. Purge with Argon for 15 min. C->D E 5. Heat at 80-120 °C with stirring for 12-24 h. Monitor by TLC or GC-MS. D->E F 6. Cool to RT, filter off amine salts. E->F G 7. Dilute filtrate with Et₂O or EtOAc, wash with H₂O. F->G H 8. Dry, concentrate, and purify by flash column chromatography. G->H G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification A 1. Add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (1.5 mol%) to an oven-dried flask under Argon. B 2. Add this compound (1.0 equiv) and degassed solvent (e.g., THF or Et₃N). A->B C 3. Add terminal alkyne (1.2 equiv) and amine base (e.g., Et₃N or DIPEA, 2-3 equiv). B->C D 4. Stir at room temperature to 50 °C for 2-8 h. Monitor by TLC. C->D E 5. Reaction is often rapid and exothermic. F 6. Filter the reaction mixture through Celite. E->F G 7. Concentrate the filtrate. F->G H 8. Purify directly by flash column chromatography. G->H G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction Execution cluster_2 Work-up & Purification A 1. In a glovebox, add Pd₂(dba)₃ (1-2 mol%), ligand (e.g., XPhos, 2-4 mol%), and NaO-t-Bu (1.4 equiv) to a flask. B 2. Add this compound (1.0 equiv) and anhydrous solvent (e.g., Toluene). A->B C 3. Add primary or secondary amine (1.2 equiv). B->C D 4. Seal the vessel and remove from glovebox. C->D E 5. Heat at 80-110 °C with stirring for 6-24 h. Monitor by LC-MS. D->E F 6. Cool to RT, pass through a plug of silica/celite. E->F G 7. Wash plug with EtOAc, concentrate filtrate. F->G H 8. Purify by flash column chromatography or crystallization. G->H

References

Application Notes and Protocols for Reactions Involving 2-(Bromomethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

2-(Bromomethyl)nicotinonitrile is a highly valuable organic intermediate, distinguished by its pyridine ring functionalized with both a reactive bromomethyl group and a cyano group. This unique combination of functionalities makes it an indispensable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] The presence of the bromomethyl group provides a reactive site for nucleophilic substitution, while the nicotinonitrile scaffold is a common feature in a wide range of biologically active compounds.[2][3][4] Its application as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) underscores its importance in modern drug discovery and development.[2] This guide provides a detailed overview of its chemical properties, safe handling procedures, and robust protocols for its application in common synthetic transformations.

Physicochemical Properties and Safe Handling

The effective and safe use of this compound hinges on a clear understanding of its properties and associated hazards. It is imperative that all handling is conducted in accordance with established safety protocols.

Table 1: Physicochemical Data

PropertyValueReference
CAS Number 116986-12-0
Molecular Formula C₇H₅BrN₂
Molecular Weight 197.03 g/mol
Appearance White to light-yellow solid[1]
Storage Store at 2-8°C, under an inert gas[1]
Hazard Identification and Safety Precautions

This compound is a hazardous substance and must be handled with appropriate care. Key hazards include being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[5][6][7]

Core Safety Directives:

  • Engineering Controls: Always use this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[7][8] Ensure a well-ventilated area is maintained.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (inspect before use), and safety glasses with side-shields or goggles.[5][7]

  • Handling Practices: Avoid all personal contact, including inhalation and skin/eye contact.[8] Do not eat, drink, or smoke in the laboratory area.[5][6] Wash hands and any exposed skin thoroughly after handling.[6][7]

  • Spill Management: In case of a spill, clean up immediately using dry procedures to prevent dust generation.[8] Avoid breathing dust.[8] Collect spilled material in a sealed, labeled container for proper disposal.[5]

  • Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated place as recommended.[5][7]

Core Reactivity: The Bimolecular Nucleophilic Substitution (Sₙ2) Pathway

The primary mode of reactivity for this compound is the bimolecular nucleophilic substitution (Sₙ2) reaction. The carbon of the bromomethyl group is highly electrophilic due to the electron-withdrawing nature of the adjacent bromine atom (a good leaving group) and the pyridine ring.[10]

This allows a wide variety of nucleophiles (Nu⁻) to attack this carbon, displacing the bromide ion in a single, concerted step. This reaction proceeds via a backside attack, which results in the inversion of stereochemistry if the carbon were chiral. The rate of the Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile. The choice of solvent is critical; polar aprotic solvents such as DMF, DMSO, or acetonitrile are preferred as they effectively solvate the counter-ion of the nucleophile without solvating the nucleophile itself, thereby enhancing its reactivity.[10][11]

Diagram 1: General Sₙ2 reaction mechanism.

Experimental Protocols

The following protocols are representative examples of Sₙ2 reactions using this compound. Researchers should perform optimization as needed for their specific nucleophile and scale. All reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Protocol 1: O-Alkylation with a Phenolic Nucleophile

This protocol details the synthesis of 2-((4-methoxyphenoxy)methyl)nicotinonitrile, demonstrating a typical reaction with an oxygen-based nucleophile.

Table 2: Materials for O-Alkylation

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
This compound197.031.00 g5.081.0
4-Methoxyphenol124.140.69 g5.581.1
Potassium Carbonate (K₂CO₃)138.211.05 g7.611.5
Anhydrous DMF-25 mL--

Step-by-Step Procedure:

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (1.1 eq) and potassium carbonate (1.5 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous DMF (25 mL) via syringe. Stir the resulting suspension at room temperature for 15 minutes.

  • Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF (~5 mL) and add it dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting bromonitrile spot is consumed (typically 3-5 hours).

  • Work-up: Cool the mixture to room temperature. Carefully pour the reaction mixture into ice-cold water (100 mL) and stir.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure O-alkylated product.

Protocol 2: N-Alkylation with an Azide Nucleophile

This protocol describes the synthesis of 2-(azidomethyl)nicotinonitrile, a versatile intermediate for further transformations like click chemistry or reduction to an amine. This procedure is adapted from a similar transformation.[10]

Table 3: Materials for N-Alkylation

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
This compound197.031.00 g5.081.0
Sodium Azide (NaN₃)65.010.49 g7.611.5
Anhydrous DMF-20 mL--

Step-by-Step Procedure:

  • Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF (20 mL).

  • Nucleophile Addition: Carefully add sodium azide (1.5 eq) to the solution in one portion. Caution: Sodium azide is highly toxic. Handle with extreme care.

  • Reaction: Stir the mixture at 50 °C.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (100 mL).

  • Washing: Wash the organic solution with a saturated aqueous NaHCO₃ solution (2 x 40 mL) followed by brine (1 x 40 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: The crude product is often of high purity, but can be further purified by silica gel chromatography if necessary.

General Experimental Workflow

The successful execution of reactions involving this compound follows a systematic workflow, from initial setup to the characterization of the final product.

Workflow A Reaction Setup (Inert Atmosphere, Anhydrous Solvent) B Addition of Reagents (Nucleophile, Base if needed) A->B C Addition of this compound B->C D Reaction at Temperature (e.g., 50-60 °C) C->D E Monitoring (TLC / LC-MS) D->E E->D Reaction Incomplete F Aqueous Work-up (Quenching & Extraction) E->F Reaction Complete G Drying & Concentration (Na₂SO₄ / MgSO₄, Rotovap) F->G H Purification (Column Chromatography) G->H I Characterization (NMR, MS, etc.) H->I

Diagram 2: Standard experimental workflow.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 2-(Bromomethyl)nicotinonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to maximizing the efficiency and yield of reactions involving 2-(Bromomethyl)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and optimize experimental outcomes.

Introduction

This compound is a versatile bifunctional reagent, featuring a reactive benzylic bromide and a cyano-substituted pyridine ring. This unique structure makes it a valuable building block in medicinal chemistry and materials science, primarily for introducing the cyanopyridylmethyl moiety via nucleophilic substitution reactions. However, its reactivity can also lead to specific challenges, including low yields, side product formation, and purification difficulties. This guide provides a structured, question-and-answer-based approach to troubleshoot and overcome these common hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Low or No Conversion to the Desired Product

Question 1: I am seeing very low or no conversion of this compound in my reaction with a nucleophile. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in nucleophilic substitution reactions with this compound is a common issue that can often be resolved by systematically evaluating the reaction parameters. The primary factors to consider are the nucleophilicity of your reagent, the reaction conditions (solvent, temperature, and concentration), and the stability of the starting material.

Underlying Causes and Solutions:

  • Insufficient Nucleophilicity: The reactivity of the nucleophile is paramount. Weakly nucleophilic species will react sluggishly with the electrophilic benzylic carbon of this compound.

    • Troubleshooting Steps:

      • Increase Nucleophile Strength: If possible, deprotonate your nucleophile to increase its reactivity. For instance, use the thiolate instead of the thiol, or the alkoxide instead of the alcohol. The pKa of the conjugate acid of the nucleophile is a good indicator of its strength; a higher pKa generally corresponds to a stronger nucleophile.

      • Check Reagent Quality: Ensure your nucleophile is of high purity and has not degraded.

  • Inappropriate Solvent Choice: The solvent plays a critical role in SN2 reactions.[1][2]

    • Troubleshooting Steps:

      • Employ Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile are ideal for SN2 reactions as they solvate the cation of a salt-based nucleophile, leaving the anion "naked" and more reactive.[3] Protic solvents (e.g., water, alcohols) can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the electrophile.[3]

      • Ensure Solubility: Both this compound and the nucleophile must be sufficiently soluble in the chosen solvent.

  • Suboptimal Reaction Temperature: Temperature influences reaction kinetics.

    • Troubleshooting Steps:

      • Increase Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature in increments of 10-20 °C. Monitor for the appearance of side products, as higher temperatures can favor elimination reactions.

      • Low-Temperature Start: For highly reactive nucleophiles, starting the reaction at a lower temperature (e.g., 0 °C) and slowly warming to room temperature can help control the reaction and minimize side product formation.

  • Degradation of this compound: This reagent can be susceptible to degradation, especially in the presence of moisture or strong bases.

    • Troubleshooting Steps:

      • Use Anhydrous Conditions: Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are dry.

      • Check Starting Material Purity: Verify the purity of your this compound by NMR or LC-MS before use.

Experimental Protocol: General Procedure for Nucleophilic Substitution

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in an appropriate anhydrous polar aprotic solvent (e.g., DMF, acetonitrile) to a concentration of 0.1-0.5 M.

  • Add the nucleophile (1.1-1.5 eq). If the nucleophile is a solid, add it in one portion. If it is a liquid, add it dropwise.

  • Stir the reaction at the desired temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, proceed with the appropriate workup and purification.

Formation of Significant Side Products

Question 2: My reaction is producing a significant amount of a side product with a similar polarity to my desired product, making purification difficult. What could this side product be and how can I prevent its formation?

Answer:

The formation of side products is a common challenge. With this compound, two primary side reactions to consider are self-reaction (quaternization) and elimination.

1. Self-Reaction (Quaternization):

The pyridine nitrogen in this compound is nucleophilic (pKa of the conjugate acid is approximately 5.25) and can react with another molecule of the starting material to form a pyridinium salt.[4][5][6][7][8] This is more likely to occur at higher concentrations and temperatures.

  • Prevention Strategies:

    • Slow Addition: Add the this compound solution slowly to a solution of the nucleophile. This maintains a low instantaneous concentration of the electrophile, favoring the desired intermolecular reaction.

    • Lower Concentration: Running the reaction at a lower concentration (e.g., 0.05-0.1 M) can disfavor the bimolecular self-reaction.

    • Use of a Protecting Group: In complex syntheses, the pyridine nitrogen can be protected, for example, as a borane complex.

2. Elimination (E2) Reaction:

If your nucleophile is also a strong base, it can abstract a proton from the bromomethyl group, leading to the formation of an elimination product. This is more prevalent with sterically hindered bases and at higher temperatures.

  • Prevention Strategies:

    • Use a Non-basic Nucleophile (if possible): If the desired reaction is nucleophilic substitution, choose a nucleophile that is a weak base.

    • Employ a Non-nucleophilic Base: If a base is required to deprotonate your nucleophile, use a sterically hindered, non-nucleophilic base like DBU or diisopropylethylamine (DIPEA).

    • Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are favored at higher temperatures. Running the reaction at a lower temperature can favor the SN2 pathway.

Troubleshooting Workflow for Side Product Formation

side_product_workflow start Significant Side Product Formation check_structure Analyze Side Product Structure (e.g., by MS, NMR) start->check_structure is_dimer Is it a Dimer/Pyridinium Salt? check_structure->is_dimer is_elimination Is it an Elimination Product? check_structure->is_elimination is_dimer->is_elimination No quaternization_cause Likely Cause: Self-reaction (Quaternization) is_dimer->quaternization_cause Yes elimination_cause Likely Cause: E2 Elimination is_elimination->elimination_cause Yes other_side_product Other Side Product is_elimination->other_side_product No quaternization_solution Solutions: - Slow addition of electrophile - Lower reaction concentration - Protect pyridine nitrogen quaternization_cause->quaternization_solution elimination_solution Solutions: - Use a less basic nucleophile - Employ a non-nucleophilic base - Lower reaction temperature elimination_cause->elimination_solution

Caption: Troubleshooting workflow for side product formation.

Purification Challenges

Question 3: I have successfully formed my product, but I am struggling to purify it. Standard silica gel chromatography gives poor separation, and I have issues with product loss during aqueous workup. What are the best practices for purifying these pyridine-containing compounds?

Answer:

The basicity of the pyridine nitrogen can complicate purification. It can lead to tailing on silica gel columns and solubility in acidic aqueous phases, causing product loss.

1. Aqueous Workup:

  • Basify Before Extraction: Before extracting your product into an organic solvent, ensure the aqueous layer is basic (pH > 8). This will deprotonate the pyridinium species, making the product less water-soluble and more soluble in organic solvents like ethyl acetate or dichloromethane. Use a mild base like sodium bicarbonate or sodium carbonate.

2. Column Chromatography:

  • Deactivate Silica Gel: The acidic nature of standard silica gel can lead to strong interactions with the basic pyridine nitrogen, causing tailing and poor separation.

    • Amine Treatment: Pre-treat your silica gel with a small amount of a volatile amine like triethylamine. This can be done by adding ~1% triethylamine to your eluent system.

    • Use Neutral or Basic Alumina: For very basic compounds, switching to neutral or basic alumina as the stationary phase can be beneficial.[9][10]

  • Solvent System Selection:

    • A gradient elution is often necessary. Start with a non-polar solvent (e.g., hexanes or heptane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate).

    • For more polar products, a small amount of methanol in dichloromethane or ethyl acetate can be effective, often with the addition of triethylamine to the mobile phase.

Purification Strategy Comparison

Purification MethodAdvantagesDisadvantagesBest For
Standard Silica Gel Chromatography Readily available, wide range of selectivities.Can cause tailing with basic compounds, potential for product degradation.Non-basic or weakly basic compounds.
Amine-Treated Silica Gel Chromatography Reduces tailing of basic compounds, improves peak shape and separation.Requires addition of an amine to the eluent, which may need to be removed later.Most pyridine-containing compounds.
Alumina Chromatography (Neutral/Basic) Excellent for separating basic compounds, less acidic than silica.Can have different selectivity than silica, may not be suitable for all compounds.Highly basic compounds that show poor behavior on silica.
Acid-Base Extraction Can be effective for removing non-basic impurities.Risk of product loss if the product has some water solubility, requires careful pH control.Crude purification before chromatography.
Recrystallization Can provide very high purity for solid products.Only applicable to solids, requires finding a suitable solvent system.Crystalline solid products.

Advanced Strategies for Yield Optimization

Phase-Transfer Catalysis (PTC):

For reactions involving a solid-liquid or liquid-liquid biphasic system (e.g., an inorganic salt nucleophile in an organic solvent), a phase-transfer catalyst can be highly effective.[11][12][13]

  • Mechanism: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the nucleophilic anion from the aqueous or solid phase into the organic phase where the this compound is dissolved, thereby accelerating the reaction.

Reaction Optimization Workflow

optimization_workflow start Low Yield in Nucleophilic Substitution check_reagents Verify Reagent Purity and Activity start->check_reagents reagents_ok Reagents are Pure and Active check_reagents->reagents_ok Yes replace_reagents Purify or Replace Reagents check_reagents->replace_reagents No optimize_conditions Optimize Reaction Conditions solvent Solvent: Polar aprotic (DMF, MeCN)? optimize_conditions->solvent consider_ptc Consider Phase-Transfer Catalysis implement_ptc Implement PTC (e.g., TBAB) consider_ptc->implement_ptc Biphasic System? no_ptc PTC Not Applicable consider_ptc->no_ptc Homogeneous? reagents_ok->optimize_conditions temperature Temperature: Gradual increase? solvent->temperature concentration Concentration: 0.1-0.5 M? temperature->concentration concentration->consider_ptc optimized_yield Optimized Yield implement_ptc->optimized_yield no_ptc->optimized_yield

Caption: A systematic workflow for optimizing reaction yield.

References

Technical Support Center: Troubleshooting Common Side Reactions in 2-(Bromomethyl)nicotinonitrile Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the common side reactions encountered during the alkylation of 2-(Bromomethyl)nicotinonitrile. As a versatile bifunctional molecule, this compound is a valuable building block in medicinal chemistry; however, its reactivity can lead to a variety of undesired side products. This document is designed to help you navigate these challenges, optimize your reaction conditions, and ensure the integrity of your synthetic routes.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental issues you may encounter. Each problem is followed by a discussion of probable causes and actionable solutions.

Issue 1: Low Yield of the Desired Alkylated Product with Significant Starting Material Remaining

You've run your alkylation reaction, but TLC or LC-MS analysis shows a large amount of unreacted this compound and your nucleophile, with only a small amount of the desired product.

  • Insufficient Base Strength or Solubility: The chosen base may not be strong enough to effectively deprotonate your nucleophile, or it may have poor solubility in the reaction solvent, leading to a low concentration of the active nucleophile.[1]

  • Steric Hindrance: The nucleophile or the conditions used may be too sterically demanding, slowing down the desired SN2 reaction.

  • Low Reaction Temperature: The reaction may be too slow at the current temperature.

  • Inappropriate Solvent: The solvent may not be suitable for an SN2 reaction, failing to stabilize the transition state effectively. Polar aprotic solvents are generally preferred for SN2 reactions.

Parameter Recommended Action Rationale
Base Switch to a stronger or more soluble base. Consider options like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) for weakly acidic nucleophiles.A stronger base will increase the concentration of the deprotonated, more reactive nucleophile. Cesium carbonate is often more soluble in organic solvents than potassium carbonate.[1]
Temperature Gradually increase the reaction temperature. If using a microwave reactor, this can significantly accelerate the reaction.[1]Higher temperatures increase the reaction rate. However, be cautious as this can also promote side reactions.
Solvent Change to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.These solvents are known to accelerate SN2 reactions by solvating the cation of the base without strongly solvating the anionic nucleophile, thus increasing its reactivity.[1]
Catalyst Add a catalytic amount of potassium iodide (KI).Iodide is an excellent nucleophile and can displace the bromide to form a more reactive iodo-intermediate in situ, which is then more readily displaced by your primary nucleophile (Finkelstein reaction).[1]
Issue 2: Formation of Multiple Products, Including a Higher Molecular Weight Byproduct

Your reaction mixture shows the desired product, but also a significant amount of a byproduct with a molecular weight corresponding to the addition of your product to another molecule of this compound.

  • Over-alkylation: The initially formed product is still nucleophilic and can react with another equivalent of this compound. This is a very common issue in the N-alkylation of amines, as the secondary amine product is often more nucleophilic than the starting primary amine.[2][3][4]

  • Control Stoichiometry: Use an excess of the nucleophile relative to this compound. This will statistically favor the reaction of the starting material over the product.[2]

  • Slow Addition: Add the this compound slowly to the reaction mixture containing the nucleophile and base. This maintains a low concentration of the alkylating agent, reducing the likelihood of the product reacting further.[2]

  • Alternative Synthetic Routes: For N-alkylation of amines, consider reductive amination as an alternative. This involves reacting the amine with an aldehyde to form an imine, which is then reduced in situ. This method completely avoids the issue of over-alkylation.[2][3]

Issue 3: Presence of an Impurity with a Mass Corresponding to the Dimer of the Starting Material

You observe a significant byproduct with a mass of approximately 394 g/mol , which corresponds to a dimer of this compound.

  • Self-Alkylation/Dimerization: In the presence of a base, a small amount of this compound can be deprotonated at the methylene bridge, forming a nucleophilic carbanion. This can then attack another molecule of the starting material in an SN2 reaction to form a dimer. The pyridine nitrogen of one molecule can also potentially attack the benzylic carbon of another, leading to a quaternized dimer.

  • Use a Non-Nucleophilic, Hindered Base: If possible, use a base that is sterically hindered and less likely to act as a nucleophile itself, such as diisopropylethylamine (DIPEA).

  • Pre-form the Nucleophile: If your nucleophile is stable after deprotonation, consider forming the salt of your nucleophile first and then adding the this compound. This avoids having a strong base present in high concentration with the alkylating agent.

  • Lower the Reaction Temperature: Dimerization and other side reactions are often more prevalent at higher temperatures. Running the reaction at a lower temperature, even if it requires a longer reaction time, can improve selectivity.

Issue 4: A Polar Impurity is Observed, and the Desired Product Yield is Reduced, Especially in Protic Solvents or with Aqueous Workup

A byproduct is observed that is significantly more polar than the starting material and has a mass corresponding to 2-(hydroxymethyl)nicotinonitrile.

  • Hydrolysis: The bromomethyl group is susceptible to hydrolysis, especially in the presence of water or other protic solvents and a base. The hydroxide ions can act as a nucleophile, displacing the bromide to form the corresponding alcohol.

  • Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

  • Careful Workup: During the workup, minimize the contact time with aqueous solutions, especially if they are basic. Neutralize the reaction mixture before extraction if possible.

Frequently Asked Questions (FAQs)

Q1: Can the pyridine nitrogen in this compound be alkylated as a side reaction?

A: Yes, this is a significant potential side reaction. The lone pair of electrons on the pyridine nitrogen can act as a nucleophile and attack the electrophilic carbon of the bromomethyl group of another molecule, leading to the formation of a pyridinium salt (quaternization).[5] This is more likely to occur if your primary nucleophile is weak or sterically hindered.

To minimize this:

  • Use a nucleophile that is significantly more reactive than the pyridine nitrogen.

  • Keep the reaction temperature as low as feasible.

  • Consider using a solvent that does not favor the formation of charged intermediates.

Q2: What is the best way to monitor the progress of my alkylation reaction?

A: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of your starting materials and the formation of the product. For more quantitative analysis and to check for the presence of multiple products, High-Performance Liquid Chromatography (HPLC) is recommended.[6]

Q3: My purification by column chromatography is difficult due to co-eluting impurities. What are my options?

A: If you are facing purification challenges, consider the following:

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing impurities.

  • Derivatization: In some cases, it may be possible to selectively react an impurity to change its polarity, making it easier to separate.

  • Alternative Chromatography: Explore different stationary phases (e.g., diol, cyano) or solvent systems for your column chromatography.

Q4: How stable is this compound? How should I store it?

A: this compound is a reactive alkylating agent and can degrade over time, especially if exposed to moisture or light. It should be stored in a cool, dark, and dry place, preferably under an inert atmosphere.[7] Many suppliers recommend refrigerated storage.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the potential reactions, the following diagrams illustrate the desired reaction and key side reactions.

.dot

SM This compound + Nucleophile (Nu-H) Desired_Product Desired Alkylated Product (Py-CH2-Nu) SM->Desired_Product Desired Pathway (SN2) Base Base Base->SM

Caption: Desired Alkylation Pathway.

.dot

Start This compound (Py-CH2-Br) Product Desired Product (Py-CH2-Nu) Start->Product Desired Reaction Dimer Dimerization Product (Py-CH(Py)-CN) Start->Dimer Self-reaction Hydrolysis Hydrolysis Product (Py-CH2-OH) Start->Hydrolysis H2O/OH- Quat N-Alkylation (Quaternization) Pyridinium Salt Start->Quat Pyridine N attacks another molecule Overalkylation Over-alkylation Product (Py-CH2-N(R)-CH2-Py) Product->Overalkylation Reacts with Py-CH2-Br

Caption: Common Side Reaction Pathways.

.dot

Start Low Yield of Desired Product? Check_SM Starting Material Remaining? Start->Check_SM Yes_SM Yes Check_SM->Yes_SM No_SM No Check_SM->No_SM Troubleshoot_Reactivity Troubleshoot Reactivity: - Stronger/more soluble base - Higher temperature - Better solvent (DMF, DMSO) - Add cat. KI Yes_SM->Troubleshoot_Reactivity Check_Side_Products Multiple Side Products? No_SM->Check_Side_Products Yes_SP Yes Check_Side_Products->Yes_SP No_SP No Check_Side_Products->No_SP Troubleshoot_Selectivity Troubleshoot Selectivity: - Adjust stoichiometry - Slow addition of alkylating agent - Lower temperature - Consider alternative routes Yes_SP->Troubleshoot_Selectivity Troubleshoot_Purification Focus on Purification/ Product Degradation No_SP->Troubleshoot_Purification

Caption: Troubleshooting Logic Flowchart.

References

Technical Support Center: Purification of 2-(Bromomethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(Bromomethyl)nicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key synthetic intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common purification challenges and ensure the high purity of your product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound, presented in a question-and-answer format to provide direct and actionable solutions.

Q1: My crude product is a mixture of several compounds. How can I identify the likely impurities?

A1: The most common synthetic route to this compound is the radical bromination of 2-methylnicotinonitrile using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN).[1][2] Based on this synthesis, the primary impurities you should anticipate are:

  • Unreacted Starting Material: 2-methylnicotinonitrile.

  • Over-brominated Side-Product: 2-(Dibromomethyl)nicotinonitrile.

  • Hydrolysis Product: 2-(Hydroxymethyl)nicotinonitrile, which can form if moisture is present during the reaction or work-up.[3]

  • NBS Byproduct: Succinimide, which is water-soluble.[4]

These impurities can be initially identified by Thin Layer Chromatography (TLC) by co-spotting your crude mixture with the starting material, if available. Further characterization can be achieved using techniques like GC-MS and NMR spectroscopy.[5]

Q2: TLC analysis shows the presence of unreacted 2-methylnicotinonitrile. How can I remove it?

A2: Unreacted 2-methylnicotinonitrile is less polar than the desired product. Therefore, column chromatography is a highly effective method for its removal. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, will elute the less polar starting material first, followed by the more polar this compound.[6] Recrystallization may also be effective if the concentration of the starting material is low and a suitable solvent is found that selectively crystallizes the product.

Q3: I suspect my product is contaminated with the over-brominated side-product, 2-(dibromomethyl)nicotinonitrile. What is the best purification method?

A3: The dibrominated side-product is typically more non-polar than the desired monobrominated product. Flash column chromatography is the recommended method for separating these two compounds.[7] Careful selection of the eluent system is crucial. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) should provide good separation.[8] Monitor the fractions closely by TLC to isolate the desired product.

Q4: My product appears to have hydrolyzed to 2-(hydroxymethyl)nicotinonitrile. How can I separate this impurity?

A4: The hydrolysis product, 2-(hydroxymethyl)nicotinonitrile, is significantly more polar than this compound due to the presence of the hydroxyl group. This large difference in polarity makes separation by column chromatography straightforward. The less polar desired product will elute much earlier than the highly polar alcohol.[6]

Q5: How do I remove the succinimide byproduct from my reaction?

A5: Succinimide is soluble in water.[4] An aqueous work-up of your reaction mixture before further purification should effectively remove the majority of the succinimide. This typically involves partitioning the crude product between an organic solvent (like dichloromethane or ethyl acetate) and water. The succinimide will preferentially dissolve in the aqueous layer, which can then be separated and discarded.

Q6: My purified product is an oil instead of a solid. What should I do?

A6: If your product is an oil, recrystallization is not a viable purification method. In this case, column chromatography is the preferred technique.[9] It is also possible that the presence of impurities is preventing your product from solidifying. A high-purity sample is more likely to be a crystalline solid. After purification by column chromatography, you can attempt to induce crystallization by dissolving the purified oil in a minimal amount of a suitable hot solvent and then cooling it slowly.

Q7: My recrystallization is not working (e.g., no crystals, oiling out). What are the common causes and solutions?

A7: Recrystallization can be a challenging technique. Here are some common issues and their solutions:

ProblemPossible CauseSolution
No crystals form upon cooling Too much solvent was used, resulting in a solution that is not saturated.Reduce the solvent volume by gentle heating under a stream of nitrogen or by using a rotary evaporator, then allow the solution to cool again.[10]
The solution is supersaturated.Induce crystallization by adding a seed crystal of the pure compound or by scratching the inside of the flask at the solvent-air interface with a glass rod.[10]
Product "oils out" The boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling point solvent.
The solution is cooling too rapidly.Allow the solution to cool to room temperature slowly before placing it in an ice bath.
The product is too soluble in the chosen solvent.Use a less polar solvent or a solvent pair. Start by dissolving the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly.[11]
Q8: My column chromatography separation is poor (e.g., co-elution, streaking). How can I optimize it?

A8: Poor separation in column chromatography can be frustrating. Here are some tips for optimization:

ProblemPossible CauseSolution
Co-elution of compounds The solvent system is too polar.Use a less polar eluent. Aim for an Rf value of 0.2-0.3 for the desired compound on TLC for optimal separation.[12]
The column was overloaded with the sample.Use a larger column or reduce the amount of sample loaded.
Streaking of compounds The compound is acidic or basic.For basic compounds like pyridines, add a small amount (0.1-1%) of triethylamine or pyridine to the eluent to neutralize acidic sites on the silica gel.[6]
The compound is sparingly soluble in the eluent.Load the sample onto the column using a minimal amount of a stronger solvent, or pre-adsorb the sample onto a small amount of silica gel before loading.
Poor separation between bands The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without air bubbles or cracks.[7]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound to prevent degradation?

A1: this compound is a reactive compound and should be handled with care. It is advisable to store it in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis and other degradation pathways. For long-term storage, refrigeration is recommended.[13] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q2: What analytical techniques are suitable for assessing the purity of this compound?

A2: A combination of analytical techniques is often best for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantitative analysis of purity and detecting non-volatile impurities.[14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity.[15]

  • Thin Layer Chromatography (TLC): A quick and simple method for qualitative assessment of purity and for monitoring the progress of purification.

Q3: Is this compound stable to acidic or basic conditions?

A3: As a benzylic bromide, this compound is susceptible to nucleophilic substitution reactions. It is likely to be unstable under both strong acidic and basic conditions. Basic conditions can lead to hydrolysis to the corresponding alcohol, while both acidic and basic conditions can promote side reactions. Therefore, it is recommended to maintain neutral conditions during work-up and purification whenever possible.

Detailed Protocols

Protocol 1: General Procedure for Recrystallization of this compound

This protocol provides a general guideline for recrystallization. The choice of solvent is critical and should be determined experimentally.

1. Solvent Selection:

  • Test the solubility of a small amount of your crude product in various solvents (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile, toluene, and mixtures like ethyl acetate/hexanes) at room and elevated temperatures.

  • An ideal solvent will dissolve the compound when hot but not when cold.[10]

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

3. Decolorization (Optional):

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[10]

4. Hot Filtration (if necessary):

  • If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.

5. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

6. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

7. Drying:

  • Dry the purified crystals under vacuum to a constant weight.

Protocol 2: General Procedure for Column Chromatography of this compound

1. Solvent System Selection:

  • Use TLC to determine an appropriate eluent system. A mixture of ethyl acetate and hexanes is a good starting point.[8]

  • Adjust the ratio of the solvents to achieve an Rf value of approximately 0.2-0.3 for this compound.

2. Column Packing:

  • Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column.

  • Allow the silica to settle into a uniform bed, and then add a layer of sand on top.[7]

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Carefully apply the sample to the top of the silica gel bed.

4. Elution:

  • Add the eluent to the column and begin collecting fractions.

  • Maintain a constant flow rate. A gradient elution (gradually increasing the polarity of the eluent) may be necessary to separate all impurities.

5. Fraction Analysis:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

6. Solvent Evaporation:

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification Troubleshooting Decision Tree

G start Crude Product Analysis (TLC, NMR) impurity_id Identify Major Impurities start->impurity_id unreacted_sm unreacted_sm impurity_id->unreacted_sm Unreacted Starting Material (Less Polar) over_brominated over_brominated impurity_id->over_brominated Over-brominated (Less Polar) hydrolysis hydrolysis impurity_id->hydrolysis Hydrolysis Product (More Polar) succinimide succinimide impurity_id->succinimide Succinimide (Water Soluble) column_chrom Column Chromatography unreacted_sm->column_chrom Primary Method over_brominated->column_chrom Primary Method hydrolysis->column_chrom Primary Method aqueous_workup aqueous_workup succinimide->aqueous_workup First Step pure_product Pure this compound column_chrom->pure_product Successful optimize_column Optimize Eluent/Packing column_chrom->optimize_column Poor Separation aqueous_workup->column_chrom Followed by recrystallization Recrystallization (if solid) recrystallization->pure_product Successful optimize_recryst Change Solvent/Technique recrystallization->optimize_recryst Fails optimize_column->column_chrom optimize_recryst->recrystallization

Caption: A decision tree for troubleshooting the purification of this compound.

General Purification Workflow

G cluster_pre_purification Pre-Purification cluster_purification Purification cluster_post_purification Post-Purification crude_rxn Crude Reaction Mixture workup Aqueous Work-up (Removes Succinimide) crude_rxn->workup column Column Chromatography (Separates by Polarity) workup->column recryst Recrystallization (For Solid Product) column->recryst Optional Final Polish analysis Purity Analysis (HPLC, GC-MS, NMR) column->analysis recryst->analysis storage Store under Inert Gas, Refrigerated analysis->storage

Caption: A general workflow for the purification and handling of this compound.

References

Technical Support Center: Improving Regioselectivity in Reactions with 2-(Bromomethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 2-(Bromomethyl)nicotinonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their synthetic pathways. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of working with this versatile but often challenging reagent.

Introduction: The Challenge of Regioselectivity

This compound is a valuable building block in medicinal chemistry due to the prevalence of the nicotinonitrile scaffold in a wide range of biologically active compounds.[1] However, its utility can be hampered by a lack of regioselectivity in alkylation reactions. The pyridine nitrogen and the bromomethyl group present two distinct electrophilic sites, leading to competition between N-alkylation of a nucleophile and substitution at the benzylic position. Furthermore, when reacting with ambident nucleophiles, the situation becomes even more complex, with multiple potential products.[2][3]

This guide will dissect the factors governing these reactions and provide actionable strategies to steer your synthesis towards the desired constitutional isomer.[4]

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction with a nitrogen nucleophile is giving a mixture of N-alkylation at the pyridine ring and substitution at the bromomethyl group. How can I favor substitution?

This is a classic regioselectivity problem. The pyridine nitrogen is a Lewis basic site, susceptible to alkylation, while the bromomethyl group is a standard electrophile for SN2 reactions. The outcome of the reaction is a delicate balance of several factors.

Underlying Principles:

  • Hard and Soft Acids and Bases (HSAB) Theory: The pyridine nitrogen can be considered a "borderline" base, while the carbocation character of the benzylic carbon in an SN1-like mechanism would make it a harder acid. In a concerted SN2 reaction, the carbon of the bromomethyl group is a soft acid.[5] Therefore, a "soft" nucleophile will preferentially attack the soft electrophilic carbon of the bromomethyl group, while a "hard" nucleophile may have a greater propensity to attack at a site with more carbocation character or directly at the pyridine nitrogen.[5][6]

  • Steric Hindrance: The pyridine nitrogen is sterically more accessible than the carbon of the bromomethyl group, which is attached to the bulky pyridine ring. However, bulky nucleophiles may find it easier to attack the less-hindered bromomethyl group.

Troubleshooting Guide:

Observation Potential Cause Recommended Action Rationale
Significant N-alkylation of the pyridine ring Reaction conditions favor attack at the more accessible and Lewis basic nitrogen.1. Switch to a less polar, aprotic solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene instead of polar protic (e.g., ethanol) or polar aprotic (e.g., DMF, DMSO) solvents. 2. Use a "softer" counterion for your nucleophile: If using a salt of your nucleophile (e.g., sodium salt), consider switching to a potassium or cesium salt. 3. Lower the reaction temperature: Run the reaction at 0 °C or even -78 °C.1. Polar solvents can stabilize charged intermediates, potentially favoring pathways involving the pyridine nitrogen. Aprotic, less polar solvents favor SN2 pathways. 2. Larger, more polarizable cations (softer) can coordinate less tightly with the nucleophile, increasing its "softness" and favoring attack at the bromomethyl carbon. 3. Lower temperatures often increase selectivity by favoring the reaction pathway with the lower activation energy, which is typically the SN2 substitution.
Low conversion and a mixture of products The nucleophile may not be strong enough, or the reaction conditions are not optimal for either pathway.1. Use a stronger, non-nucleophilic base to deprotonate your nucleophile in situ: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be effective. 2. Consider a phase-transfer catalyst (PTC): For reactions in biphasic systems, a PTC like tetrabutylammonium bromide (TBAB) can facilitate the transport of the nucleophile to the organic phase.1. A fully deprotonated, more potent nucleophile will react more readily in an SN2 fashion. 2. A PTC can enhance the reaction rate and selectivity by improving the interaction between the reactants.
Question 2: I am using an ambident nucleophile (e.g., a phenoxide or an enolate) and getting a mixture of C-alkylation and O-alkylation. How can I control the regioselectivity?

Ambident nucleophiles, by definition, have two reactive sites, and controlling which one attacks the electrophile is a common challenge.[2][3][7] The principles of HSAB theory are paramount in addressing this issue.[5]

Underlying Principles:

  • Kornblum's Rule and HSAB Theory: Kornblum's rule, rationalized by HSAB theory, states that in an SN1 reaction, the more electronegative atom (a hard base) of an ambident nucleophile reacts with the resulting carbocation (a hard acid).[5] Conversely, in an SN2 reaction, the less electronegative, more polarizable atom (a soft base) reacts with the tetravalent carbon (a soft acid).[5]

  • Solvent Effects: Polar protic solvents can solvate the harder, more electronegative end of the nucleophile (e.g., the oxygen of an enolate) through hydrogen bonding, leaving the softer end (the carbon) more available to react. Polar aprotic solvents, on the other hand, tend to solvate the cation, leaving the harder anionic site more reactive.

Troubleshooting Guide:

Desired Product Reaction Conditions to Favor Rationale
C-Alkylation (attack from the softer center) 1. Solvent: Polar protic solvents (e.g., ethanol, methanol) or less polar aprotic solvents (e.g., THF, dioxane). 2. Counterion: Use a counterion that associates more strongly with the harder center (e.g., Li⁺). 3. Mechanism: Conditions that favor an SN2 mechanism (lower temperature, good leaving group).1. Protic solvents solvate the harder oxygen atom, making the softer carbon atom more nucleophilic. 2. Tighter ion pairing with the harder oxygen atom sterically hinders it, promoting attack from the carbon. 3. The bromomethyl group is a soft electrophilic center, favoring attack by the soft carbon nucleophile in an SN2 reaction.[5]
O-Alkylation (attack from the harder center) 1. Solvent: Polar aprotic solvents (e.g., DMF, DMSO, HMPA). 2. Counterion: Use a "naked" anion by employing a larger, poorly coordinating cation (e.g., K⁺, Cs⁺) or a crown ether. 3. Mechanism: Conditions that promote some SN1 character (more polar solvent, higher temperature).1. Polar aprotic solvents solvate the cation, leaving the more electronegative and harder oxygen atom of the nucleophile more exposed and reactive. 2. A "free" anion will have its charge more localized on the more electronegative atom, favoring attack from that site. 3. Any reaction character that leads to more positive charge development on the benzylic carbon (a harder acid) will favor attack by the harder oxygen nucleophile.

Experimental Workflow for Optimizing C- vs. O-Alkylation

G start Start: Mixture of C- and O-alkylation c_alkylation Goal: C-Alkylation (Soft Nucleophile Attack) start->c_alkylation Path A o_alkylation Goal: O-Alkylation (Hard Nucleophile Attack) start->o_alkylation Path B solvent_c Solvent Change: Use polar protic (EtOH) or less polar aprotic (THF) c_alkylation->solvent_c solvent_o Solvent Change: Use polar aprotic (DMF, DMSO) o_alkylation->solvent_o cation_c Counterion Change: Use Li+ or Mg2+ solvent_c->cation_c temp_c Temperature Control: Lower temperature (0°C to -78°C) cation_c->temp_c analyze Analyze Product Ratio (NMR, LC-MS) temp_c->analyze cation_o Counterion Change: Use K+ or Cs+ with crown ether solvent_o->cation_o temp_o Temperature Control: Consider slightly elevated temperature cation_o->temp_o temp_o->analyze

Caption: Decision workflow for directing regioselectivity with ambident nucleophiles.

Detailed Experimental Protocol: Selective C-Alkylation of Diethyl Malonate

This protocol provides a starting point for achieving selective C-alkylation, a common transformation with this compound.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)

  • Anhydrous Ethanol (for NaOEt) or Anhydrous THF (for NaH)

  • Standard glassware for inert atmosphere reactions

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • Preparation of the Nucleophile:

    • Method A (Sodium Ethoxide): To a solution of diethyl malonate (1.1 equivalents) in anhydrous ethanol at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of sodium ethoxide (1.05 equivalents) in ethanol dropwise. Stir the resulting solution for 30 minutes at 0 °C.

    • Method B (Sodium Hydride): To a suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil, washed with hexanes) in anhydrous THF at 0 °C under an inert atmosphere, add diethyl malonate (1.1 equivalents) dropwise. Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases (typically 1 hour).

  • Alkylation Reaction:

    • Cool the solution of the enolate back to 0 °C.

    • Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise over 15-20 minutes.

    • Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired C-alkylated product.

Logical Relationship Diagram for C-Alkylation Protocol

G cluster_0 Nucleophile Generation cluster_1 Alkylation cluster_2 Work-up & Purification a Diethyl Malonate + Base (NaOEt or NaH) b Formation of Sodium Enolate a->b c Add this compound b->c d S_N2 Attack by Enolate Carbon c->d e Quench with NH4Cl d->e f Extraction e->f g Purification (Column Chromatography) f->g

Caption: Stepwise workflow for the C-alkylation of diethyl malonate.

References

Technical Support Center: Managing Steric Hindrance in Reactions with 2-(Bromomethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-(Bromomethyl)nicotinonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile but sterically challenging building block. Here, we provide in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions, focusing specifically on overcoming the steric and electronic hurdles inherent to this reagent.

Introduction: The Challenge of the 2-Pyridyl Moiety

This compound is a valuable reagent for introducing the 3-cyano-2-pyridylmethyl scaffold into molecules, a common motif in pharmacologically active compounds. However, its reactivity in standard nucleophilic substitution reactions is often hampered by significant steric hindrance. The primary reaction pathway for this substrate is the bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon atom from the rear, simultaneously displacing the bromide leaving group.[2][3]

The success of an SN2 reaction is critically dependent on the accessibility of this rear-side attack trajectory.[4] In the case of this compound, the bulky pyridine ring, particularly the nitrogen atom's lone pair of electrons, creates a sterically congested environment around the benzylic carbon, impeding the approach of the nucleophile.[1][4][5] This guide will address how to diagnose and overcome these challenges.

Caption: Steric hindrance in the Sₙ2 transition state.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.

Q1: My reaction shows very low or no conversion. What are the primary factors to investigate?

A1: Low conversion is the most common problem and typically stems from one of three areas: steric hindrance, suboptimal reaction conditions, or reagent-related issues.

  • Cause 1: Severe Steric Hindrance

    • From the Nucleophile: The issue is often magnified when the incoming nucleophile is itself bulky (e.g., secondary amines, tertiary carboxylates).[6] The combined steric bulk of the substrate and the nucleophile raises the activation energy of the SN2 transition state to a prohibitive level.[5][7]

    • From the Substrate: The inherent structure of this compound is the root cause. The pyridine ring blocks the reaction trajectory.[4]

  • Cause 2: Suboptimal Reaction Conditions

    • Solvent Choice: The solvent must be able to dissolve the reagents and stabilize the transition state. For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred.[1] Using protic solvents (e.g., ethanol, water) can lead to unwanted solvolysis side reactions.

    • Temperature: Many reactions involving this substrate require elevated temperatures (e.g., 80-120 °C) to provide sufficient thermal energy to overcome the steric barrier.[8] Room temperature reactions are often sluggish or fail completely.

  • Cause 3: Reagent and Setup Issues

    • Base Strength & Solubility: For reactions requiring a base to deprotonate the nucleophile (e.g., phenols, amines, thiols), the base must be strong enough for complete deprotonation but should not introduce solubility problems.[9] Finely powdered potassium or cesium carbonate is often effective.[8] Inadequate deprotonation leaves the nucleophile in its less reactive, protonated state.

    • Moisture: The presence of water can quench strong bases and hydrolyze the starting material.[9] Ensure all glassware is oven-dried and use anhydrous solvents.

Q2: I am observing unexpected side products. What are they and how can I minimize them?

A2: The primary side reactions are typically E2 elimination and quaternization of the pyridine nitrogen.

  • E2 Elimination: If your nucleophile is also a strong base, it can abstract a proton from the bromomethyl group, leading to an elimination product instead of substitution. This is more prevalent with sterically hindered nucleophiles/bases at high temperatures.[5][7]

    • Solution: Use a less basic nucleophile if possible. If a strong base is required to deprotonate your nucleophile, add it at a lower temperature before slowly heating the reaction mixture. Using a more nucleophilic, less basic salt (e.g., the cesium salt of a phenol) can also favor substitution.

  • Pyridine N-Alkylation (Quaternization): The nitrogen on the pyridine ring is nucleophilic and can react with another molecule of this compound, leading to the formation of a pyridinium salt dimer or polymer.[10]

    • Solution: This is often a background reaction that is difficult to eliminate completely. Using a slight excess of the primary nucleophile can help favor the desired intermolecular reaction. Maintaining a more dilute solution may also reduce the rate of this bimolecular side reaction.

Q3: Are there any additives that can improve my reaction rate and yield, especially for difficult N-alkylations?

A3: Yes. For sluggish reactions, particularly with nitrogen nucleophiles, a catalytic amount of an iodide salt can be highly effective.

  • Strategy: In-situ Finkelstein Reaction

    • Adding a catalytic amount (5-10 mol%) of potassium iodide (KI) or sodium iodide (NaI) can significantly accelerate the reaction.[11] The iodide ion displaces the bromide in situ to form the more reactive 2-(iodomethyl)nicotinonitrile. Iodide is a much better leaving group than bromide, which lowers the activation energy of the subsequent SN2 attack by your primary nucleophile.[12] This is a well-established method for accelerating difficult alkylations.[11]

Optimized Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol provides a robust starting point for reactions with various nucleophiles.

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nucleophile (1.2 equivalents) and a suitable base (e.g., K₂CO₃, 2.0 equivalents) if required.

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add anhydrous DMF or DMSO to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.

  • Reagent Addition: Add this compound (1.0 equivalent) to the stirred mixture. If applicable, add catalytic KI (0.1 equivalents) at this stage.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[9]

  • Workup: Cool the reaction to room temperature and quench carefully with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.[9]

Table 1: Recommended Starting Conditions for Various Nucleophiles
Nucleophile ClassRecommended BaseSolventTypical Temp. (°C)Notes & Key Considerations
Primary/Secondary Amines K₂CO₃ or Cs₂CO₃DMF, ACN60 - 100Hindered amines will require higher temperatures. Cs₂CO₃ is more soluble and can be more effective.
Phenols / Alcohols K₂CO₃, NaHDMF, THF80 - 120Ensure complete deprotonation before adding the bromide. NaH requires strict anhydrous conditions.
Thiols K₂CO₃, Et₃NDMF, EtOH25 - 80Thiolates are excellent nucleophiles; these reactions are often faster and require lower temperatures.
Carboxylates None (use salt)DMSO100 - 140Use the pre-formed cesium or potassium salt of the carboxylic acid for best results.

Troubleshooting Workflow

If you encounter persistent issues, this logical workflow can help diagnose the problem.

Troubleshooting_Workflow start Start: Low/No Conversion check_nucleophile Is the Nucleophile Sterically Hindered? start->check_nucleophile check_conditions Review Reaction Conditions: Temp, Solvent, Base check_nucleophile->check_conditions No add_ki Strategy: Add Catalytic KI (5-10 mol%) check_nucleophile->add_ki Yes check_purity Verify Reagent Purity & Anhydrous Setup check_conditions->check_purity Conditions Seem Optimal increase_temp Strategy: Increase Temperature (e.g., to 120-140 °C) check_conditions->increase_temp Temp Issue Suspected change_base Strategy: Switch to Cs₂CO₃ or a stronger base (NaH) check_conditions->change_base Base/Solvent Issue Suspected re_purify Action: Re-purify/Dry Reagents & Solvents check_purity->re_purify success Problem Solved increase_temp->success Improved fail Consult Further/ Re-evaluate Synthetic Route increase_temp->fail No Improvement add_ki->increase_temp Still low yield change_base->success re_purify->success

Caption: A step-by-step workflow for troubleshooting low conversion.

References

Technical Support Center: Temperature Control in 2-(Bromomethyl)nicotinonitrile Alkylations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for 2-(Bromomethyl)nicotinonitrile applications. As a highly reactive benzylic bromide derivative, this compound is a valuable building block in pharmaceutical and agrochemical synthesis. However, its utility is matched by its reactivity, making precise temperature control not just a recommendation, but a critical parameter for success and safety. This guide provides in-depth answers to common issues, troubleshooting workflows, and validated protocols designed for researchers, chemists, and process development professionals. Our goal is to explain the causality behind experimental choices, enabling you to optimize your reactions for yield, purity, and safety.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical for alkylations with this compound?

A1: Temperature is the most critical variable in these reactions for three primary reasons:

  • Exothermicity and Runaway Potential: The alkylation reaction is exothermic. The initial deprotonation of the nucleophile by a base, followed by the SN2 displacement of the bromide, releases significant thermal energy. Without adequate cooling, the reaction rate can accelerate uncontrollably, leading to a thermal runaway.[1] This dangerous scenario results in rapid pressure and temperature increases, solvent boiling, and catastrophic reaction failure.

  • Stability of the Reagent: this compound is thermally labile. At elevated temperatures, especially in the presence of bases or impurities, it can undergo self-alkylation, polymerization, or decomposition, often characterized by the reaction mixture turning dark brown or black. Refrigerated storage is recommended for the starting material to maintain its integrity.

  • Selectivity and Side Reaction Control: Temperature directly influences the reaction's selectivity. Higher temperatures can promote undesired side reactions, such as elimination, dialkylation, or reactions with the solvent. For instance, in reactions involving ambident nucleophiles, temperature can alter the ratio of N- vs. O-alkylation.[2] Precise, low-temperature conditions favor the desired kinetic product via the intended SN2 pathway.

Q2: My reaction turned dark brown/black upon adding the base, even at low temperatures. What happened?

A2: This is a classic sign of localized overheating and subsequent decomposition. While your cooling bath may be at 0°C or -10°C, the addition of a strong base (like NaH or LDA) can generate a significant exotherm at the point of addition before the heat can be dissipated throughout the bulk mixture. This "hot spot" is sufficient to decompose the sensitive bromomethylpyridine scaffold.

Root Causes & Solutions:

  • Base Addition Rate: The base was added too quickly.

  • Stirring Efficiency: Inadequate stirring failed to disperse the base and the generated heat effectively.

  • Solution: Add the base portion-wise or as a slurry in a suitable solvent over an extended period. Ensure vigorous overhead stirring is in place, especially for reactions larger than a few millimoles, to guarantee rapid heat transfer to the cooling bath.

Q3: I'm seeing a low yield of my desired product, and my starting material is consumed. What are the likely side reactions?

A3: If the starting material is consumed but the product yield is low, the material has likely been diverted into one or more side products. Temperature plays a key role in which of these pathways may dominate.

  • Reaction with Solvent: In solvents like DMF, strong bases at elevated temperatures can generate reactive species that consume the alkylating agent. Using a more inert solvent like THF or MeCN at low temperatures can mitigate this.

  • Elimination Reactions: While less common for this substrate, strong, sterically hindered bases could potentially promote elimination pathways at higher temperatures.

The workflow below illustrates the competition between the desired reaction and potential side pathways.

reagents Reagents: This compound + Nucleophile (Nu-H) + Base intermediate Reactive Intermediate (Deprotonated Nucleophile, Nu⁻) reagents->intermediate Base Addition product Desired Alkylated Product (Nu-CH₂-Pyridine-CN) intermediate->product Sₙ2 Alkylation Favored by Low Temp (e.g., 0°C) side_product Side Products (Dimer, Polymer, etc.) intermediate->side_product Side Reactions Favored by High Temp (e.g., > 25°C)

Caption: Competing reaction pathways in the alkylation.

Troubleshooting Guide: Temperature-Related Issues

Problem Observed Potential Cause Troubleshooting Action & Rationale
No reaction; starting material recovered Temperature is too low for the chosen base/solvent system.Action: Gradually warm the reaction from 0°C to room temperature. Rationale: Some less reactive base/nucleophile pairs (e.g., K₂CO₃ with a weakly acidic N-H) require more thermal energy to achieve a sufficient reaction rate. Monitor by TLC/LC-MS every hour.
Reaction is very slow (days to complete) Insufficient thermal energy or inappropriate base.Action 1: Increase temperature in 10°C increments, monitoring for impurity formation. Action 2: Consider a stronger base. Rationale: The goal is to find the "sweet spot" where the reaction proceeds at a reasonable rate without inducing decomposition. An alternative base like DBU might offer better reactivity at low temperatures compared to inorganic bases.[3]
Formation of multiple unidentified spots on TLC/LCMS Temperature is too high, causing decomposition or side reactions.Action: Repeat the reaction, ensuring the internal temperature is maintained at or below 0°C during base addition and for the initial phase of the reaction. Rationale: Strict temperature control is the primary defense against side reactions. Using a cryocooler or a dry ice/acetone bath (-78°C) for the initial deprotonation before warming can provide superior control.
Exotherm observed, temperature spikes >15°C Poor heat transfer; reaction scale is too large for the cooling setup.Action 1: Improve stirring (overhead stirrer recommended). Action 2: Use a larger flask or a jacketed reactor to increase the surface area for cooling. Action 3: Dilute the reaction mixture. Rationale: Efficient heat removal is paramount. A larger surface-area-to-volume ratio facilitates better heat exchange with the cooling bath.[4]

Troubleshooting Workflow Diagram

cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Root Cause Analysis cluster_3 Corrective Action Start Low Yield / Impurities Check_SM Starting Material Consumed? Start->Check_SM Check_Temp Temperature Spike During Addition? Start->Check_Temp Cause_Slow Cause: Reaction Too Slow Check_SM->Cause_Slow No Cause_Decomp Cause: Decomposition Check_SM->Cause_Decomp Yes Check_Temp->Cause_Decomp No Cause_Hotspot Cause: Localized Overheating Check_Temp->Cause_Hotspot Yes Action_Warm Action: Increase Temp Slowly (e.g., 0°C -> 20°C) Cause_Slow->Action_Warm Action_Cool Action: Maintain Temp < 0°C Use Cryocooler Cause_Decomp->Action_Cool Action_Stir Action: Improve Stirring Add Base Slower Cause_Hotspot->Action_Stir

Caption: A logical workflow for troubleshooting temperature-related issues.

Key Experimental Parameters: A Comparative Overview

The choice of base and solvent has a profound impact on the optimal temperature range for the reaction. Polar aprotic solvents are generally preferred for SN2 reactions.

Base Typical Solvent Recommended Start Temp. Max Operating Temp. Key Considerations & Rationale
NaH (Sodium Hydride)DMF, THF-10°C to 0°C25°CHighly reactive and pyrophoric. Generates H₂ gas. The strong exotherm upon reaction with the nucleophile necessitates excellent initial cooling to prevent runaway.[5]
K₂CO₃ (Potassium Carbonate)Acetonitrile (MeCN), Acetone20°C (RT)60°C (Reflux)A weaker, non-pyrophoric base. Requires higher temperatures to achieve a reasonable rate. Good for less sensitive nucleophiles. Lower risk of runaway.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Acetonitrile (MeCN), DCM0°C25°CStrong, non-nucleophilic organic base. Often provides high yields at low temperatures, avoiding the hazards of metal hydrides. An excellent choice for optimizing reactions.[3]
Cs₂CO₃ (Cesium Carbonate)DMF, Acetonitrile (MeCN)0°C to 20°C40°CMore soluble than K₂CO₃, often leading to faster and cleaner reactions at lower temperatures due to the "cesium effect," which enhances nucleophilicity.

Validated Experimental Protocol: General Alkylation Procedure

This protocol provides a robust starting point for the alkylation of a generic N-H or O-H nucleophile.

Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., a secondary amine or phenol, 1.05 eq)

  • Base (e.g., DBU, 1.2 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Three-neck round-bottom flask, thermometer, addition funnel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon) setup.

Procedure:

  • Vessel Preparation: Under an inert atmosphere, add the nucleophile (1.05 eq) to a three-neck flask equipped with a magnetic stir bar and dissolve it in anhydrous acetonitrile (to make a ~0.2 M solution).

  • Initial Cooling: Cool the stirred solution to 0°C using an ice-water bath. It is crucial that the internal temperature of the solution reaches 0°C.

  • Substrate Addition: Once the solution is at 0°C, add the this compound (1.0 eq) either as a solid or as a solution in a small amount of anhydrous acetonitrile.

  • Controlled Base Addition: Add the DBU (1.2 eq) dropwise via a syringe or addition funnel over 20-30 minutes. Crucially, monitor the internal temperature throughout the addition and ensure it does not rise above 5°C. Adjust the addition rate as needed to maintain this temperature.

  • Reaction Monitoring: After the base addition is complete, maintain the reaction at 0°C for 1 hour. Then, allow it to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by taking small aliquots and analyzing them via TLC or LC-MS.[6]

  • Quenching: Once the reaction is complete (starting material consumed), cool the mixture back to 0°C. Slowly add saturated aqueous ammonium chloride solution to quench any remaining base and reactive species.

  • Workup & Isolation: Transfer the mixture to a separatory funnel and dilute it with ethyl acetate. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired compound.

References

Technical Support Center: Workup Procedures for 2-(Bromomethyl)nicotinonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-(Bromomethyl)nicotinonitrile. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the workup and purification of reactions involving this versatile reagent. As a reactive benzylic bromide analogue, this compound is a valuable building block, primarily used in nucleophilic substitution reactions to introduce the (3-cyanopyridin-2-yl)methyl moiety. However, its reactivity can also present unique challenges during reaction workup and product isolation.

This guide is structured to address specific issues you may encounter in the lab, moving from common problems to general best practices.

Troubleshooting Guide

This section addresses specific, common problems encountered during the workup of this compound reactions in a question-and-answer format.

Question 1: My reaction has stalled. TLC and LC-MS analysis show a significant amount of unreacted starting material alongside some product. What went wrong?

Answer: Incomplete conversion is a frequent issue in alkylation reactions and can be traced to several factors.[1][2] Let's diagnose the potential causes:

  • Insufficient Deprotonation (for C- or N-alkylation of acidic protons): The reaction's success hinges on the efficient deprotonation of your nucleophile. The base must be strong enough to generate the required anion. For example, the pKa of a typical secondary amine's N-H proton is much higher than that of a phenol's O-H proton, requiring different base strengths.

    • Solution: Ensure your base's conjugate acid has a pKa significantly higher than the pKa of the proton you are trying to remove.[2] For weakly acidic nucleophiles, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous solvent are often necessary. For amines, inorganic bases like potassium carbonate (K₂CO₃) or an excess of a liquid amine base (e.g., triethylamine or DIPEA) are common.[1]

  • Poor Reagent Solubility: If your nucleophile or base is not soluble in the reaction solvent, the reaction becomes heterogeneous and can be very slow.

    • Solution: Consider switching to a more polar aprotic solvent like DMF or DMSO, which are excellent for dissolving a wide range of reagents.[1] Running the reaction at a higher concentration can also increase the reaction rate for bimolecular substitutions.[1]

  • Deactivation of the Electrophile: this compound can be deactivated by reaction with trace amounts of water or other nucleophilic impurities.

    • Solution: Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the alkylating agent.

  • Catalyst Addition: For less reactive nucleophiles, the addition of a catalytic amount of sodium or potassium iodide can accelerate the reaction via the Finkelstein reaction, transiently forming the more reactive 2-(iodomethyl)nicotinonitrile in situ.

Answer: The appearance of unexpected byproducts is common due to the reactivity of the starting material and product.

  • Non-Polar Spot (Elimination): If your reaction conditions are too harsh (strong, sterically hindered base or high temperatures), you may be promoting an E2 elimination reaction to form 2-methylenenicotinonitrile, a volatile and non-polar byproduct.

    • Prevention: Use a non-hindered base if possible, or use milder conditions (e.g., lower temperature). If heating is required, do so cautiously and monitor the reaction closely.

  • Baseline Spot (Hydrolysis/Quaternization):

    • Hydrolysis: The baseline spot could be 2-(hydroxymethyl)nicotinonitrile, formed by the reaction of the starting material with water. This is why anhydrous conditions are critical.

    • Quaternization: If your product is a tertiary amine, it can be further alkylated by the starting material to form a quaternary ammonium salt. These salts are highly polar and often remain at the baseline on a silica TLC plate.

    • Prevention: Use a slight excess of the nucleophile relative to the this compound to ensure the electrophile is consumed. Adding the alkylating agent slowly to the solution of the nucleophile can also minimize this side reaction.

  • Product Instability on Silica Gel: The pyridine nitrogen in your product can interact strongly with the acidic silica gel, leading to streaking or decomposition on the TLC plate.

    • Solution: Add a small amount of triethylamine (~1%) to your TLC eluent to neutralize the acidic sites on the silica gel. This often results in cleaner spots and more reliable Rf values.

Question 3: I'm having trouble with the aqueous workup. My product seems to be lost in the aqueous layer, or I'm getting a persistent emulsion.

Answer: Workup issues are common, especially when dealing with nitrogen-containing heterocyclic compounds which can have variable solubility and basicity.

  • Product Lost to Aqueous Layer: The pyridine nitrogen in your product is basic and can be protonated in an acidic wash, making the entire molecule water-soluble as a salt.

    • Solution: During extraction, use a saturated sodium bicarbonate solution or a dilute base solution instead of water or acidic solutions if your product is not base-sensitive.[3] Always back-extract the aqueous layers with your organic solvent to recover any dissolved product.[4] Salting out the aqueous layer by adding sodium chloride can also decrease the solubility of your organic product and drive it into the organic phase.[5]

  • Persistent Emulsions: Emulsions often form when there are partially soluble salts or other amphiphilic species at the organic-aqueous interface.

    • Solution:

      • Add brine (saturated NaCl solution). This increases the ionic strength of the aqueous phase and can help break the emulsion.

      • Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).

      • Gently swirl the funnel instead of shaking vigorously.

      • If the emulsion persists, filter the entire mixture through a pad of Celite®.

Question 4: My purified product is a thick oil or a low-melting solid that is difficult to handle. How can I obtain a crystalline solid?

Answer: Many substituted nicotinonitriles are not highly crystalline. If a solid form is required for characterization or subsequent steps, several techniques can be employed.

  • Recrystallization: If you have a crude solid, recrystallization is the best method for purification.[6] Test a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, toluene).

  • Salt Formation: If your product contains a basic nitrogen, you can form a crystalline salt (e.g., hydrochloride or hydrobromide) by treating a solution of the purified free base with a solution of the corresponding acid (e.g., HCl in ether or HBr in acetic acid). The resulting salt often has a higher melting point and better crystallinity.

  • Trituration: If the product is an amorphous solid or a thick oil, trituration can induce crystallization.[7] This involves stirring the material vigorously with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or hexanes).

Frequently Asked Questions (FAQs)

Q1: What is a general, reliable workup procedure for a standard SN2 reaction between this compound and an amine?

A1: A standard procedure would be as follows:

  • Quench the Reaction: Cool the reaction mixture to room temperature. If a strong, reactive base like NaH was used, quench it carefully by the slow addition of water or ethanol.

  • Dilute: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • Phase Separation: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Water (to remove water-soluble salts and solvents like DMF).

    • Saturated aqueous sodium bicarbonate solution (to remove any acidic byproducts).[3]

    • Brine (to help break emulsions and begin the drying process).[3]

  • Dry and Concentrate: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify: Purify the resulting crude product by column chromatography on silica gel or recrystallization.

Q2: How can I effectively remove unreacted this compound from my final product?

A2: this compound is a relatively non-polar and reactive compound.

  • Chromatography: It can usually be separated from more polar products by standard silica gel column chromatography.

  • Scavenging: If chromatography is difficult, you can add a nucleophilic "scavenger" resin (e.g., an amine-functionalized polymer) to the crude product solution after the reaction is complete. The resin will react with the excess alkylating agent, and the resulting polymer-bound byproduct can be removed by simple filtration.

  • Basic Wash: A wash with a dilute aqueous base (like NaHCO₃) can help hydrolyze the remaining starting material to the more polar alcohol, making it easier to separate.

Q3: What are the recommended storage and handling conditions for this compound?

A3: this compound is a lachrymator (tear-producing) and should be handled with care in a well-ventilated fume hood. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere. For long-term storage, refrigeration is recommended to minimize decomposition.

Data & Protocols

Table 1: Common Solvents & Bases
ParameterRecommendationRationale & Potential Issues
Reaction Solvent Acetonitrile (ACN), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dichloromethane (DCM)Aprotic solvents are preferred to avoid solvolysis. DMF is excellent for solubility but can be difficult to remove during workup.[1]
Base Selection K₂CO₃, Cs₂CO₃, NaH, KOtBu, Triethylamine (TEA), DIPEABase choice is critical and depends on the nucleophile's pKa.[2] Inorganic bases like K₂CO₃ are common for N-alkylations but may have low solubility.[1]
Extraction Solvent Ethyl Acetate (EtOAc), Dichloromethane (DCM), Diethyl Ether (Et₂O)EtOAc is a good general-purpose solvent. DCM is useful for more polar products but can contribute to emulsion formation.
Protocol: General Extractive Workup Workflow
  • Cool the reaction mixture to ambient temperature.

  • Quench any reactive reagents (e.g., NaH, LDA) by slow, careful addition of a proton source (e.g., isopropanol, water).

  • Dilute the mixture with 5-10 volumes of an appropriate organic solvent (e.g., Ethyl Acetate) and 5-10 volumes of water.

  • Transfer to a separatory funnel and shake gently. Allow the layers to separate.

  • Wash the organic layer with saturated aq. NaHCO₃ to neutralize any acid.

  • Wash the organic layer with saturated aq. NaCl (brine) to remove bulk water.

  • Separate the organic layer and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter away the drying agent.

  • Concentrate the filtrate in vacuo to yield the crude product.

Visual Workflow

General Workup & Purification Decision Tree

Workup_Workflow cluster_purification Purification Strategy reaction_complete Reaction Complete (by TLC/LCMS) quench Quench Reaction reaction_complete->quench extract Aqueous Extractive Workup quench->extract dry_concentrate Dry & Concentrate Organic Phase extract->dry_concentrate crude_product Crude Product dry_concentrate->crude_product is_solid Is Crude a Solid? crude_product->is_solid recrystallize Recrystallize or Triturate is_solid->recrystallize Yes chromatography Column Chromatography is_solid->chromatography No / Impure Solid pure_product Pure Product recrystallize->pure_product chromatography->pure_product

Caption: A step-by-step workflow for workup and purification decisions.

References

Validation & Comparative

The Elusive Spectrum: A Comparative Guide to the ¹H NMR Analysis of 2-(Bromomethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, spectroscopist, and drug development professional, the precise structural elucidation of novel or synthesized compounds is a cornerstone of rigorous scientific practice. Among the most powerful tools for this purpose is Nuclear Magnetic Resonance (NMR) spectroscopy, with ¹H NMR providing a fundamental fingerprint of a molecule's proton environment. This guide focuses on 2-(Bromomethyl)nicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. Despite its relevance, a publicly available, experimentally verified ¹H NMR spectrum for this specific compound has proven to be elusive in common scientific databases and literature. This guide, therefore, takes a dual approach: firstly, to present a detailed, predicted ¹H NMR spectrum based on established principles of chemical shift and coupling constant theory. Secondly, it will compare this predicted spectrum with the known spectral data of analogous compounds, providing a robust framework for the characterization of this compound and similar structures.

The Importance of Structural Verification in Drug Discovery

In the intricate process of drug discovery and development, the unambiguous confirmation of a molecule's structure is paramount. Any ambiguity can lead to misinterpreted structure-activity relationships (SAR), flawed pharmacological data, and ultimately, the failure of a promising drug candidate. ¹H NMR spectroscopy serves as a primary and indispensable technique for this verification, offering detailed insights into the molecular framework. This compound, with its reactive bromomethyl group and functionalities inherent to the nicotinonitrile scaffold, presents a case study in the necessity for precise spectral interpretation.

Predicted ¹H NMR Spectrum of this compound

In the absence of a publicly archived experimental spectrum, we can predict the ¹H NMR spectrum of this compound with a high degree of confidence using established empirical data and theoretical models. The analysis is performed assuming a standard deuterated chloroform (CDCl₃) solvent.

The structure of this compound is as follows:

Based on this structure, we can predict the following signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.8 - 8.6Doublet of doublets (dd)1HH6The proton at position 6 is ortho to the ring nitrogen, leading to a significant downfield shift. It will be split by both H4 and H5.
~ 8.0 - 7.8Doublet of doublets (dd)1HH4The proton at position 4 is meta to the nitrogen and ortho to the cyano group, resulting in a downfield shift. It will be split by H5 and H6.
~ 7.5 - 7.3Doublet of doublets (dd)1HH5The proton at position 5 will be split by both H4 and H6. Its chemical shift will be influenced by the adjacent protons.
~ 4.7 - 4.5Singlet (s)2H-CH₂BrThe methylene protons are adjacent to an electron-withdrawing bromine atom and the pyridine ring, causing a downfield shift. With no adjacent protons, the signal is expected to be a singlet.

Comparative Analysis with Structurally Related Compounds

To lend further credence to our prediction and to provide a practical guide for researchers, we will compare the predicted spectrum of this compound with the known ¹H NMR data of structurally similar molecules.

Comparison with 2-(Bromomethyl)benzonitrile

2-(Bromomethyl)benzonitrile shares the bromomethyl and cyano functionalities but on a benzene ring instead of a pyridine ring. The absence of the ring nitrogen significantly alters the chemical shifts of the aromatic protons.

CompoundAromatic Protons (δ, ppm)-CH₂Br (δ, ppm)
This compound (Predicted) ~ 8.8 - 7.3~ 4.7 - 4.5
2-(Bromomethyl)benzonitrile ~ 7.7 - 7.4~ 4.5

The key difference lies in the downfield shift of the aromatic protons in the nicotinonitrile derivative due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring.

Comparison with 6-(Bromomethyl)nicotinonitrile

This isomer provides a valuable comparison, as the relative positions of the substituents are altered.

CompoundAromatic Protons (δ, ppm)-CH₂Br (δ, ppm)
This compound (Predicted) ~ 8.8 - 7.3~ 4.7 - 4.5
6-(Bromomethyl)nicotinonitrile ~ 8.7 (d), 7.9 (dd), 7.6 (d)~ 4.6

The predicted splitting patterns and chemical shifts show distinct differences, allowing for the clear differentiation of these isomers by ¹H NMR.

Experimental Protocol for ¹H NMR Spectrum Acquisition

For researchers synthesizing this compound, the following is a standardized protocol for acquiring a high-quality ¹H NMR spectrum.

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural confirmation.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tube (5 mm, high precision)

  • Pipettes and vials

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ (with TMS) to the vial.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (adjust as needed for signal-to-noise)

    • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Perform a Fourier transform.

    • Phase the resulting spectrum and reference the TMS peak to 0.00 ppm.

    • Integrate all peaks.

Workflow for Spectroscopic Analysis and Quality Control

The following diagram illustrates a typical workflow for the spectroscopic analysis and quality control of a synthesized compound like this compound.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Verification Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product HNMR ¹H NMR Acquisition & Processing Purification->HNMR Purified Sample CNMR ¹³C NMR (Optional) Purification->CNMR MS Mass Spectrometry (Purity & MW) Purification->MS Analysis Spectral Interpretation - Chemical Shifts - Coupling Constants - Integration HNMR->Analysis Structure Structure Confirmation Purity Assessment CNMR->Structure MS->Structure Comparison Comparison - Predicted Spectrum - Literature Data Analysis->Comparison Comparison->Structure

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

Conclusion and Future Outlook

A Senior Application Scientist's Guide to 13C NMR Analysis of 2-(Bromomethyl)nicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, nitrogen-containing heterocyclic compounds are foundational scaffolds for a vast array of therapeutic agents. Among these, derivatives of 2-(Bromomethyl)nicotinonitrile serve as versatile building blocks, enabling the synthesis of complex molecules with significant biological activity.[1] The precise and unambiguous structural characterization of these intermediates is not merely a procedural step but a cornerstone of successful drug discovery and development. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a primary analytical technique for this purpose, offering direct insight into the carbon skeleton of these molecules.[2]

This guide provides an in-depth comparison and analysis of the ¹³C NMR characteristics of this compound and its derivatives. Moving beyond a simple recitation of data, we will explore the causal relationships between molecular structure and spectral output, detail a robust experimental protocol, and provide a logical framework for spectral interpretation, grounded in established scientific principles.

The ¹³C NMR Fingerprint: Understanding the Core Structure

The ¹³C NMR spectrum of a this compound derivative is governed by the electronic environment of each unique carbon atom. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to factors such as hybridization, electronegativity of adjacent atoms, and resonance effects within the pyridine ring.[3]

  • Pyridine Ring Carbons (C2-C6): These sp²-hybridized carbons typically resonate between δ 110-165 ppm.[3][4] The electronegative nitrogen atom significantly deshields the adjacent C2 and C6 carbons, shifting them downfield. The chemical shifts of all ring carbons are further modulated by the electronic effects of the bromomethyl and cyano substituents, as well as any other groups on the ring.[5][6]

  • Bromomethyl Carbon (-CH₂Br): This sp³-hybridized carbon is directly attached to the highly electronegative bromine atom, resulting in a characteristic downfield shift compared to a standard alkyl carbon. Its resonance is typically found in the δ 25-45 ppm range.[7][8]

  • Nitrile Carbon (-CN): The sp-hybridized nitrile carbon appears in a distinct region of the spectrum, generally between δ 110-125 ppm.[4] As a quaternary carbon with no directly attached protons, its signal is often of lower intensity due to longer relaxation times and the absence of Nuclear Overhauser Effect (nOe) enhancement in standard proton-decoupled experiments.[9]

Below is the fundamental structure of this compound with the standard IUPAC numbering system, which will be used for all spectral assignments.

Caption: Structure of this compound with carbon numbering.

Predicted ¹³C NMR Data for the Parent Scaffold

The following table summarizes the anticipated chemical shift ranges for the unsubstituted this compound core. These values are synthesized from established chemical shift correlations for substituted pyridines and functional groups.[6][10][11]

Carbon AtomHybridizationInfluencing FactorsPredicted Chemical Shift (δ, ppm)
C2sp²Attached to Ring N, -CH₂Br158 – 162
C3sp²Attached to -CN108 – 112
C4sp²Meta to N, Para to -CH₂Br138 – 142
C5sp²Meta to N, Meta to -CH₂Br & -CN125 – 129
C6sp²Attached to Ring N150 – 154
-C H₂Brsp³Benzylic-like, Attached to Electronegative Br30 – 35
-C NspNitrile functionality115 – 119

Comparative Analysis: The Influence of Ring Substituents

The true power of ¹³C NMR lies in its ability to reveal subtle electronic changes within a molecule. By introducing additional substituents to the pyridine ring, we can systematically alter the chemical shifts of the core carbons. This comparative analysis is vital for confirming regiochemistry and understanding the electronic properties of new derivatives.

The table below compares the predicted ¹³C NMR shifts of the parent compound with two hypothetical derivatives: one with an electron-donating group (EDG), 5-methoxy, and one with an electron-withdrawing group (EWG), 5-nitro. The shifts are estimated based on established additivity rules for substituted aromatic systems.[5][6]

Carbon AtomParent Compound (δ, ppm)5-Methoxy Derivative (EDG) (δ, ppm)5-Nitro Derivative (EWG) (δ, ppm)
C2158 – 162157 – 161 (Slightly Shielded)159 – 163 (Slightly Deshielded)
C3108 – 112105 – 109 (Shielded)111 – 115 (Deshielded)
C4138 – 142128 – 132 (Strongly Shielded)145 – 149 (Strongly Deshielded)
C5125 – 129155 – 159 (Strongly Deshielded, ipso)140 – 144 (Deshielded, ipso)
C6150 – 154140 – 144 (Strongly Shielded)155 – 159 (Strongly Deshielded)
-C H₂Br30 – 3530 – 35 (Minimally Affected)30 – 35 (Minimally Affected)
-C N115 – 119114 – 118 (Slightly Shielded)116 – 120 (Slightly Deshielded)

Analysis of Substituent Effects:

  • Electron-Donating Group (5-OCH₃): The methoxy group increases electron density in the ring, particularly at the ortho (C4, C6) and para (C2) positions relative to itself. This increased electron density results in magnetic shielding, causing the corresponding carbon signals to shift upfield (to a lower δ value). The ipso-carbon (C5) to which the substituent is attached is strongly deshielded.

  • Electron-Withdrawing Group (5-NO₂): The nitro group withdraws electron density from the ring, deshielding the ortho (C4, C6) and para (C2) carbons and shifting their signals downfield (to a higher δ value). This effect provides clear, diagnostic evidence for the substituent's position.

A Self-Validating Experimental Protocol for High-Quality Data

The integrity of any spectral analysis rests upon the quality of the acquired data. The following protocol is designed to be a self-validating system, ensuring reproducibility and accuracy. The causality behind each parameter choice is explained to empower the researcher to adapt the method as needed.

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Analysis prep1 Dissolve 10-20 mg of sample in 0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). prep2 Add Tetramethylsilane (TMS) as internal reference (δ 0.00 ppm). prep1->prep2 prep3 Transfer to a 5 mm NMR tube and ensure homogeneity. prep2->prep3 acq1 Insert sample and lock spectrometer on solvent signal. prep3->acq1 acq2 Tune and match probe (atma). acq1->acq2 acq3 Set acquisition parameters (see detailed explanation). acq2->acq3 acq4 Acquire data (zg). acq3->acq4 proc1 Apply Fourier Transform (efp). acq4->proc1 proc2 Perform phase and baseline correction. proc1->proc2 proc3 Calibrate spectrum to TMS at δ 0.00 ppm. proc2->proc3 proc4 Peak pick and assign signals. proc3->proc4

Caption: Standardized workflow for ¹³C NMR data acquisition and processing.

Step-by-Step Methodology & Rationale
  • Sample Preparation:

    • Action: Accurately weigh 10-20 mg of the this compound derivative and dissolve it in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) inside a clean 5 mm NMR tube.[12]

    • Rationale: The choice of solvent is critical. CDCl₃ is a common choice for many organic molecules, but DMSO-d₆ offers superior solubilizing power for more polar compounds. The concentration must be sufficient to obtain a good signal-to-noise ratio in a reasonable time.

    • Trustworthiness Check: Ensure the sample is fully dissolved. Insoluble material will lead to poor line shape and inaccurate quantification.

  • NMR Spectrometer Setup and Data Acquisition:

    • Instrumentation: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended for superior signal dispersion and sensitivity.[13]

    • Key Acquisition Parameters:

      • Pulse Program: Use a standard proton-decoupled pulse sequence with a 30° pulse angle (e.g., zgpg30 on Bruker systems).[12]

        • Rationale: A 30° pulse angle allows for a shorter relaxation delay (d1) compared to a 90° pulse, speeding up acquisition without significant signal loss for protonated carbons.

      • Spectral Width (SW): Set to ~220-240 ppm, centered around 110 ppm.

        • Rationale: This range comfortably encompasses all expected carbon signals from sp³ carbons near 0 ppm to potential carbonyl impurities beyond 200 ppm.[2][3]

      • Relaxation Delay (d1): Start with 2 seconds.

        • Rationale: This is a crucial parameter for quantitative accuracy. Quaternary carbons (like -CN and substituted ring carbons) have long relaxation times. If their signals are weak or missing, increase d1 to 5-10 seconds to allow for full relaxation between pulses.[9]

      • Number of Scans (NS): Begin with 1024 scans.

        • Rationale: Due to the low natural abundance (1.1%) of ¹³C, a large number of scans must be co-added to achieve an adequate signal-to-noise ratio.[2] Adjust as needed based on sample concentration.

  • Data Processing:

    • Action: After acquisition, the Free Induction Decay (FID) is processed. Apply an exponential multiplication with a line broadening factor of 1-2 Hz, followed by Fourier transformation, automatic phase correction, and baseline correction.

    • Rationale: This standard processing workflow converts the time-domain signal (FID) into the frequency-domain spectrum we interpret. Line broadening improves the signal-to-noise ratio at a minor cost to resolution.

    • Trustworthiness Check: Reference the spectrum by setting the TMS signal to δ 0.00 ppm or by referencing the residual solvent peak to its known value (e.g., CDCl₃ at δ 77.16 ppm). An incorrectly referenced spectrum will lead to erroneous assignments.

A Logical Approach to Spectral Interpretation

Assigning the signals in a ¹³C NMR spectrum is a systematic process of elimination and correlation. The following workflow provides a logical pathway from the raw spectrum to a fully assigned structure.

G start Start with Processed ¹³C NMR Spectrum q1 Identify signal in δ 30-35 ppm range? start->q1 a1_yes Assign as -CH₂Br carbon. q1->a1_yes Yes a1_no Check synthesis, potential structural issue. q1->a1_no No q2 Identify weak signal in δ 115-119 ppm range? a1_yes->q2 a2_yes Assign as -CN carbon. q2->a2_yes Yes a2_no Increase relaxation delay (d1) and re-acquire. q2->a2_no No q3 Analyze signals in δ 100-165 ppm aromatic region. a2_yes->q3 a3 Use chemical shift predictions, substituent effects, and signal intensity to assign C2, C3, C4, C5, C6. q3->a3 q4 Are all carbons accounted for and assignments consistent? a3->q4 a4_yes Structural confirmation complete. q4->a4_yes Yes a4_no Consider 2D NMR (HSQC, HMBC) for unambiguous assignment. q4->a4_no No

Caption: Logical workflow for the interpretation of ¹³C NMR spectra.

By systematically applying these principles of data acquisition and interpretation, researchers can confidently elucidate the structures of novel this compound derivatives. This rigorous analytical approach not only confirms the identity of synthesized compounds but also provides a deeper understanding of their electronic properties, which is invaluable for the rational design of next-generation pharmaceuticals.

References

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 2-(Bromomethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of novel chemical entities are paramount. 2-(Bromomethyl)nicotinonitrile, a key building block in the synthesis of various pharmaceutical agents, presents a unique analytical challenge due to its reactive bromomethyl group and polar nicotinonitrile core. This guide provides an in-depth, objective comparison of mass spectrometry-based approaches for the characterization of this compound, supported by predictive data and established methodologies for analogous structures.

The Analytical Imperative: Understanding this compound

This compound is an isomer of other brominated nicotinonitriles, such as 6-(bromomethyl)nicotinonitrile.[1][2] Its molecular formula is C₇H₅BrN₂, with a monoisotopic mass of approximately 195.96 g/mol .[3] The presence of bromine, with its two primary isotopes (⁷⁹Br and ⁸¹Br in a near 1:1 ratio), will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units for the molecular ion and any bromine-containing fragments.[4]

Comparative Analysis of Ionization Techniques

The choice of ionization technique is critical for the successful analysis of this compound. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer viable pathways, each with distinct advantages and disadvantages.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Challenge

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[5] Electron Ionization (EI) is a common ionization method used in GC-MS, providing reproducible fragmentation patterns that are valuable for structural elucidation.[5]

Expected Fragmentation Pattern (Electron Ionization):

Based on the principles of mass spectrometry and data from similar halogenated aromatic compounds, the EI mass spectrum of this compound is predicted to exhibit the following key fragments:

  • Molecular Ion ([M]⁺): Peaks at m/z 196 and 198, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Loss of Bromine: A significant fragment resulting from the cleavage of the C-Br bond, leading to a cation at m/z 117. This is often a dominant peak in the spectrum of benzylic bromides.

  • Tropylium-like Ion: Rearrangement and loss of HCN from the m/z 117 fragment could lead to a tropylium-like ion at m/z 90.

  • Cyanopyridyl Fragment: Cleavage of the bromomethyl group could also result in a cyanopyridyl fragment.

Table 1: Predicted Key Mass Fragments for this compound in EI-MS

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Proposed FragmentNotes
196198[C₇H₅BrN₂]⁺Molecular Ion
117-[C₇H₅N₂]⁺Loss of Br radical
90-[C₆H₄N]⁺Loss of HCN from m/z 117

However, the thermal lability of the bromomethyl group poses a significant challenge for GC-MS analysis. The high temperatures of the GC inlet and column can lead to on-column degradation, potentially resulting in a diminished molecular ion peak and an overrepresentation of degradation products. Derivatization could be an option to improve thermal stability, but this adds complexity to the sample preparation.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Preferred Approach for Polarity and Lability

LC-MS is generally more suitable for polar and thermally labile compounds.[7][8] Electrospray Ionization (ESI) is a soft ionization technique that typically results in a prominent protonated molecule ([M+H]⁺), providing clear molecular weight information.[9]

Expected Ionization and Fragmentation (ESI-MS/MS):

In positive ion mode ESI, this compound is expected to readily form a protonated molecule at m/z 197 and 199. Tandem mass spectrometry (MS/MS) can then be employed to induce fragmentation and obtain structural information.

Table 2: Predicted Key Mass Transitions for this compound in ESI-MS/MS

Precursor Ion (m/z)Product Ion (m/z)Proposed Fragmentation
197/199118Loss of HBr
197/19991Further fragmentation

The key advantage of LC-MS is the ability to perform separations at ambient or near-ambient temperatures, thus preserving the integrity of the molecule. Reversed-phase chromatography with a C18 column and a mobile phase consisting of acetonitrile or methanol and water with a formic acid modifier is a common starting point for the analysis of polar aromatic compounds.[9][10]

Experimental Protocols

GC-MS Analysis Protocol

Objective: To analyze this compound using GC-MS, with an awareness of potential thermal degradation.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

Procedure:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.

  • GC Conditions:

    • Inlet Temperature: 250 °C (a lower temperature may be trialed to minimize degradation).

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

LC-MS/MS Analysis Protocol

Objective: To develop a robust and sensitive method for the quantification and structural confirmation of this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system.

  • Triple Quadrupole or Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an ESI source.

Procedure:

  • Sample Preparation: Dissolve this compound in a mixture of water and acetonitrile (50:50) to a final concentration of 1 µg/mL.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient:

      • 0-1 min: 5% B.

      • 1-5 min: Linear gradient to 95% B.

      • 5-7 min: Hold at 95% B.

      • 7.1-9 min: Return to 5% B and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow: Desolvation gas at 800 L/hr.

    • MS Scan: Full scan from m/z 100-300.

    • MS/MS: Product ion scan of precursor ions m/z 197 and 199.

Visualizing the Analysis

Predicted Fragmentation Pathway of this compound (EI-MS)

fragmentation M [C₇H₅BrN₂]⁺˙ m/z 196/198 frag1 [C₇H₅N₂]⁺ m/z 117 M->frag1 - Br• frag2 [C₆H₄N]⁺ m/z 90 frag1->frag2 - HCN Br Br• workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry sample Sample Injection column C18 Reversed-Phase Separation sample->column esi Electrospray Ionization (ESI) column->esi ms1 MS1: Full Scan (Precursor Ion Selection) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Product Ion Scan cid->ms2 data data ms2->data Data Acquisition & Analysis

References

A Comparative Guide to the Reactivity of 2-(Bromomethyl)nicotinonitrile and 2-(Chloromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the chemical reactivity of 2-(bromomethyl)nicotinonitrile and 2-(chloromethyl)nicotinonitrile, two critical building blocks in modern synthetic chemistry. As versatile electrophiles, their utility in constructing complex molecular architectures, particularly in the field of medicinal chemistry, is paramount. The choice between the bromo- and chloro-analogs is often a critical decision in process development, impacting reaction kinetics, yield, and overall efficiency. This document synthesizes fundamental chemical principles with practical experimental considerations to empower researchers in making informed decisions.

Mechanistic Underpinnings: The Role of the Leaving Group in SN2 Reactions

The reactivity of both this compound and 2-(chloromethyl)nicotinonitrile is predominantly governed by the bimolecular nucleophilic substitution (SN2) mechanism.[1] The electrophilic carbon of the methylene (-CH₂-) group is attacked by a nucleophile, leading to the displacement of the halide ion.

The rate of an SN2 reaction is highly dependent on several factors, including the nature of the substrate, the strength of the nucleophile, the solvent, and, most critically for this comparison, the ability of the leaving group to depart.[2] A good leaving group is one that is a weak base and can stabilize the negative charge it accepts upon bond cleavage.[2][3]

The Halogen Leaving Group Hierarchy

For halide ions, the leaving group ability follows the order:

I⁻ > Br⁻ > Cl⁻ > F⁻ [4][5]

This trend is inversely related to the basicity of the halide ions.[3][5] Weaker bases are better leaving groups because they are more stable as anions.[3][6] This stability can be correlated with the acidity of their conjugate acids (HX). Since hydrobromic acid (HBr, pKa ≈ -9) is a stronger acid than hydrochloric acid (HCl, pKa ≈ -7), the bromide ion (Br⁻) is a weaker base and therefore a better leaving group than the chloride ion (Cl⁻).[2]

This fundamental principle dictates that the C-Br bond in this compound is more readily cleaved upon nucleophilic attack than the C-Cl bond in 2-(chloromethyl)nicotinonitrile. Consequently, the bromo-derivative is inherently more reactive.

Electronic Influence of the Nicotinonitrile Scaffold

The pyridine ring and the cyano group (-CN) are both electron-withdrawing. This electronic pull delocalizes electron density away from the methylene bridge, rendering the benzylic-type carbon more electrophilic and thus more susceptible to nucleophilic attack. This activation is a key feature of the nicotinonitrile scaffold and enhances the reactivity of both the bromo- and chloro-compounds compared to simple alkyl halides. Nucleophilic substitution on pyridines is generally favored at the 2- and 4-positions due to the ability of the electronegative nitrogen to stabilize the anionic intermediate formed during the reaction.[7][8]

Head-to-Head Reactivity: A Quantitative Perspective

Based on established chemical principles, This compound is expected to be significantly more reactive than 2-(chloromethyl)nicotinonitrile in SN2 reactions. This translates to several practical advantages:

  • Faster Reaction Rates: Reactions with the bromo-compound will proceed more quickly under identical conditions.

  • Milder Conditions: The enhanced reactivity allows for the use of lower temperatures, which can be crucial for preventing side reactions or decomposition of sensitive substrates.

  • Broader Nucleophile Scope: Weaker nucleophiles that may react sluggishly or not at all with the chloro-analog can often be successfully employed with the bromo-derivative.

The following table summarizes the expected kinetic outcomes from a hypothetical comparative experiment where each compound is reacted with a model nucleophile (e.g., sodium azide) under identical conditions.

ParameterThis compound2-(Chloromethyl)nicotinonitrileRationale
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)Halide basicity: Cl⁻ > Br⁻. Weaker bases are better leaving groups.[2][3]
Relative Rate Constant (k_rel) ~10 - 501The C-Br bond is weaker and Br⁻ is a more stable leaving group.
Typical Reaction Temp. 0 °C to Room Temp.Room Temp. to 60 °CHigher reactivity allows for lower activation energy barrier.
Suitability for Weak Nucleophiles HighModerate to LowCan overcome the lower nucleophilicity with a better leaving group.

Experimental Design for Reactivity Comparison

To empirically validate the predicted difference in reactivity, a kinetic study can be designed. The following protocol outlines a robust method for comparing the reaction rates using High-Performance Liquid Chromatography (HPLC).

Protocol: Kinetic Analysis of Nucleophilic Substitution with Sodium Azide

This experiment will monitor the rate of formation of 2-(azidomethyl)nicotinonitrile from each starting material.

Materials:

  • This compound

  • 2-(Chloromethyl)nicotinonitrile

  • Sodium Azide (NaN₃)

  • Acetonitrile (MeCN), anhydrous

  • Internal Standard (e.g., Naphthalene)

  • HPLC system with a C18 column

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of sodium azide in anhydrous acetonitrile.

    • Prepare separate 0.1 M stock solutions of this compound and 2-(chloromethyl)nicotinonitrile in anhydrous acetonitrile, each containing the internal standard at a known concentration (e.g., 0.05 M).

  • Reaction Setup:

    • In two separate, temperature-controlled reaction vessels (e.g., at 25.0 °C), place equal volumes of the sodium azide stock solution.

    • To initiate the reactions simultaneously, add an equal volume of the respective halide stock solution to each vessel. The final concentrations will be approximately 0.1 M NaN₃ and 0.05 M halide.

  • Sample Quenching and Analysis:

    • At timed intervals (e.g., t = 0, 5, 10, 20, 40, 60, 90 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction mixture.

    • Immediately quench the aliquot in a vial containing a larger volume of cold mobile phase (e.g., 950 µL) to stop the reaction.

    • Analyze the quenched samples by HPLC, monitoring the disappearance of the starting material peak and the appearance of the product peak relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the starting material versus time for each reaction.

    • Assuming pseudo-first-order kinetics (since the nucleophile is in excess), the rate constant (k) for each reaction can be determined from the slope of the line when plotting ln[substrate] versus time.

    • The relative reactivity is the ratio of the rate constants (k_bromo / k_chloro).

Expected Outcome: The calculated rate constant for the reaction with this compound will be substantially higher than that for 2-(chloromethyl)nicotinonitrile, providing quantitative evidence of its superior reactivity.

Visualizing the SN2 Mechanism and Experimental Workflow

Caption: General SN2 mechanism for 2-(halomethyl)nicotinonitrile.

Kinetic_Workflow A Prepare Stock Solutions (Halides, Nucleophile, Internal Std) B Set up Parallel Reactions (Bromo vs. Chloro) at Constant Temp. A->B C Withdraw Aliquots at Timed Intervals B->C D Quench Reaction in Cold Mobile Phase C->D E Analyze via HPLC D->E F Quantify Peak Areas (Substrate vs. Internal Std) E->F G Plot ln[Substrate] vs. Time F->G H Calculate Rate Constants (k) from Slope G->H I Compare Reactivity (k_bromo / k_chloro) H->I

Caption: Experimental workflow for comparative kinetic analysis via HPLC.

Practical Considerations and Strategic Selection

The choice between this compound and its chloro-analog is a strategic one, balancing reactivity with other practical factors.

When to Choose this compound:
  • High Reactivity is Essential: When working with poorly nucleophilic substrates or when aiming for very short reaction times.

  • Thermal Sensitivity: For reactions involving thermally labile functional groups, the ability to run the reaction at or below room temperature is a significant advantage.

  • Difficult Transformations: In cases where the chloro-analog fails to provide the desired product in acceptable yield, switching to the bromo-derivative is a logical troubleshooting step.

When to Choose 2-(Chloromethyl)nicotinonitrile:
  • Cost-Effectiveness: Chloro-compounds are often less expensive and more suitable for large-scale industrial processes where cost is a major driver.

  • Enhanced Stability: Alkyl chlorides are generally more stable and have a longer shelf-life than their corresponding bromides, which can be prone to gradual decomposition.

  • Controlled Reactivity: In situations where the bromo-compound is too reactive, leading to side products or over-alkylation, the more moderate reactivity of the chloro-compound can offer better control and selectivity.

Conclusion

The reactivity of 2-(halomethyl)nicotinonitrile derivatives in nucleophilic substitution reactions is fundamentally dictated by the nature of the halogen leaving group. This compound is demonstrably the more reactive species due to the superior leaving group ability of the bromide ion compared to the chloride ion.[2][3][4][5][6] This enhanced reactivity allows for faster reactions under milder conditions and with a wider range of nucleophiles. However, the selection of the optimal reagent for a given synthesis must also consider practical factors such as cost, stability, and the desired level of reaction control, for which the less reactive 2-(chloromethyl)nicotinonitrile may be the more prudent choice. This guide provides the foundational knowledge and experimental framework to make a scientifically sound and strategically advantageous decision.

References

A Comparative Guide to Analytical Methods for the Characterization of 2-(Bromomethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous characterization of chemical intermediates is a cornerstone of robust and reproducible research. 2-(Bromomethyl)nicotinonitrile, a key building block in the synthesis of various pharmaceutical agents, demands precise analytical scrutiny to ensure its identity, purity, and stability. This guide provides an in-depth comparison of the primary analytical methods for characterizing this compound, offering insights into the principles of each technique, expected outcomes, and detailed experimental protocols. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy to achieve a comprehensive analytical profile of this compound.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy: A Proton's Perspective

Proton (¹H) NMR spectroscopy of this compound is expected to yield a distinct set of signals corresponding to the protons on the pyridine ring and the bromomethyl group. The chemical shifts are influenced by the electron-withdrawing effects of the nitrile group, the nitrogen atom in the pyridine ring, and the bromine atom. A chemical shift of approximately 4.5 ppm is characteristic of benzylic bromides, where the bromomethyl group is attached to an aromatic ring[1].

Predicted ¹H NMR Data for this compound:

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-48.70 - 8.85Doublet of doublets (dd)³J(H-4, H-5) ≈ 5.0 Hz, ⁴J(H-4, H-6) ≈ 1.5 Hz
H-57.90 - 8.05Doublet of doublets (dd)³J(H-5, H-4) ≈ 5.0 Hz, ³J(H-5, H-6) ≈ 7.5 Hz
H-68.60 - 8.75Doublet of doublets (dd)³J(H-6, H-5) ≈ 7.5 Hz, ⁴J(H-6, H-4) ≈ 1.5 Hz
-CH₂Br4.70 - 4.85Singlet (s)N/A

Note: These are predicted values based on the analysis of structurally similar compounds and established substituent effects. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon (¹³C) NMR spectroscopy provides complementary information, revealing the number of unique carbon environments and their electronic nature. The ¹³C NMR spectrum of this compound is anticipated to show seven distinct signals.

Predicted ¹³C NMR Data for this compound:

CarbonPredicted Chemical Shift (δ, ppm)
C-2150.0 - 152.0
C-3112.0 - 114.0
C-4152.0 - 154.0
C-5128.0 - 130.0
C-6138.0 - 140.0
-CN116.0 - 118.0
-CH₂Br30.0 - 33.0

Note: These are predicted values based on the analysis of structurally similar compounds and established substituent effects.

Experimental Protocol: NMR Analysis

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural assignment.

Instrumentation:

  • NMR Spectrometer: 400 MHz or higher, equipped with a broadband probe.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS).

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-10 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled single-pulse experiment.

  • Spectral Width: 0-160 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction for a flat baseline.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer NMR Spectrometer Transfer->Spectrometer Acquire_1H Acquire ¹H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Spectrometer->Acquire_13C Process_FID Fourier Transform & Phasing Acquire_1H->Process_FID Acquire_13C->Process_FID Baseline Baseline Correction Process_FID->Baseline Calibrate Chemical Shift Calibration Baseline->Calibrate Analyze Spectral Interpretation Calibrate->Analyze

Caption: Experimental workflow for NMR analysis.

Molecular Weight and Fragmentation Analysis via Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.

Expected Fragmentation Pattern

Upon ionization in a mass spectrometer, this compound is expected to produce a molecular ion peak ([M]⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the molecular ion peak will appear as a characteristic doublet with a 2 Da mass difference and roughly equal intensity[2].

The primary fragmentation pathway is likely the cleavage of the C-Br bond, which is the weakest bond in the molecule, leading to the formation of a stable benzylic-type carbocation.

Predicted Key Fragments:

m/z (mass-to-charge ratio)Proposed Fragment StructureComments
196/198[C₇H₅BrN₂]⁺Molecular ion peak (M⁺), showing the characteristic isotopic pattern of bromine.
117[C₇H₅N₂]⁺Loss of the bromine radical (•Br) from the molecular ion, representing the base peak.
90[C₆H₄N]⁺Loss of HCN from the [M-Br]⁺ fragment.
Comparison of Ionization Techniques
  • Electron Ionization (EI): This hard ionization technique typically leads to extensive fragmentation, providing a rich fragmentation pattern that is useful for structural elucidation and library matching.

  • Electrospray Ionization (ESI): A soft ionization technique, ESI is less likely to cause in-source fragmentation and is ideal for confirming the molecular weight of the compound, often observed as the protonated molecule [M+H]⁺.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

Instrumentation:

  • GC-MS system with an EI source.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

Chromatographic Conditions:

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

  • Carrier Gas: Helium.

Mass Spectrometer Conditions:

  • Ion Source Temperature: 230 °C.

  • Scan Range: m/z 40-300.

MS_Workflow cluster_sample Sample Introduction cluster_separation Chromatographic Separation cluster_detection Mass Spectrometry Sample_Prep Prepare Dilute Solution Injection Inject into GC Sample_Prep->Injection GC_Column Separation on Capillary Column Injection->GC_Column Ionization Electron Ionization GC_Column->Ionization Mass_Analyzer Mass Analysis Ionization->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Data_System Data Acquisition & Analysis Detector->Data_System

Caption: Workflow for GC-MS analysis.

Purity Assessment and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity determination and quantification of impurities. Its high resolution and sensitivity make it ideal for separating the main compound from closely related impurities.

Potential Impurities

A thorough understanding of the synthetic route is crucial for identifying potential process-related impurities. The synthesis of this compound typically involves the bromination of 2-methylnicotinonitrile. Potential impurities could therefore include:

  • Starting Material: 2-methylnicotinonitrile.

  • Over-brominated species: 2-(Dibromomethyl)nicotinonitrile.

  • Hydrolysis product: 2-(Hydroxymethyl)nicotinonitrile.

Method Comparison
TechniquePrincipleProsConsBest For
HPLC Differential partitioning between a stationary and a mobile phase.High resolution, high sensitivity, quantitative accuracy.[3]Requires a chromophore for UV detection.Routine purity analysis and quantification of impurities.[3]
qNMR Integration of signals relative to a certified internal standard.Provides absolute purity without a reference standard of the analyte, structural information.[3]Lower sensitivity, requires a pure internal standard, higher cost.[3]Absolute purity determination and certification of reference standards.
TLC Separation on a thin layer of adsorbent material.Rapid, simple, low cost.Qualitative only, low resolution.Rapid reaction monitoring and qualitative checks.
Experimental Protocol: HPLC Purity Analysis

Instrumentation:

  • HPLC System: With a UV-Vis or Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: 30% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Dilute to a final concentration of 0.1 mg/mL with acetonitrile.

  • Filter through a 0.45 µm syringe filter before injection.

Functional Group Identification with Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Characteristic Absorptions

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups.

Predicted FTIR Data:

Wavenumber (cm⁻¹)VibrationFunctional Group
3100-3000C-H stretchingAromatic (Pyridine)
2230-2210C≡N stretchingNitrile
1600-1450C=C and C=N stretchingAromatic (Pyridine) Ring
1250-1100C-C stretchingAromatic Ring
700-600C-Br stretchingAlkyl Halide

The region between 1450 cm⁻¹ and 600 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions that is unique to the molecule[4].

Experimental Protocol: FTIR Analysis

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Conclusion

The comprehensive characterization of this compound requires a multi-faceted analytical approach. NMR spectroscopy provides the definitive structural elucidation, while mass spectrometry confirms the molecular weight and offers insights into fragmentation pathways. HPLC is the gold standard for assessing purity and identifying potential impurities, and FTIR serves as a rapid method for confirming the presence of key functional groups. By integrating the data from these complementary techniques, researchers and drug development professionals can establish a robust and reliable analytical profile for this important synthetic intermediate, ensuring the quality and consistency of their downstream applications.

References

A Comparative Guide to the Biological Activity of Nicotinonitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Positional Isomerism in Cyanopyridines

The cyanopyridine scaffold, a pyridine ring substituted with a nitrile group, is a cornerstone in medicinal chemistry and drug development.[1][2] Its three positional isomers—2-cyanopyridine, 3-cyanopyridine (nicotinonitrile), and 4-cyanopyridine—serve as versatile precursors and pharmacophores. While chemically similar, the position of the electron-withdrawing nitrile group dramatically alters the molecule's electronic distribution, steric profile, and metabolic fate. This guide provides an in-depth comparison of the biological activities of these three isomers, moving beyond simple cataloging of effects to explain the causal relationships between structure and function, supported by validated experimental protocols.

This document is intended for researchers, scientists, and drug development professionals to inform scaffold selection, interpret structure-activity relationships (SAR), and design robust experimental programs.

isomers cluster_2 2-Cyanopyridine (Picolinonitrile) cluster_3 3-Cyanopyridine (Nicotinonitrile) cluster_4 4-Cyanopyridine (Isonicotinonitrile) C2 C2 C3 C3 C4 C4

Caption: Chemical structures of the three positional isomers of cyanopyridine.

Part 1: Comparative Analysis of Biological Profiles

The location of the nitrile group dictates the primary biological role and toxicological profile of each isomer. While 3-cyanopyridine is a celebrated scaffold in drug discovery, the ortho and para isomers are predominantly recognized for their utility as synthetic intermediates and their distinct toxicological concerns.

Nicotinonitrile (3-Cyanopyridine): A Privileged Scaffold for Enzyme Inhibition and Anticancer Agents

Nicotinonitrile has attracted significant attention as a core structure in a multitude of pharmacologically active agents.[3] Its derivatives have demonstrated a wide array of activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[1][3][4]

  • Anticancer and Kinase Inhibition: The 3-cyanopyridine scaffold is central to numerous potent kinase inhibitors.[1] Derivatives have been developed as inhibitors of critical oncogenic kinases such as Pim-1, Aurora kinases, and VEGFR-2.[3][5][6] The market-approved drugs milrinone and olprinone, used for heart failure, also feature the nicotinonitrile core, highlighting its versatility.[3][7] The structural arrangement of the 3-cyano group allows for diverse substitutions at other positions of the pyridine ring, enabling chemists to optimize binding to the ATP-binding pockets of various kinases.[8]

  • Metabolic Precursor: Beyond its role as a synthetic scaffold, nicotinonitrile is a direct precursor to nicotinamide (Vitamin B3) through a highly selective enzymatic hydrolysis process.[9][10] This biotransformation is a key industrial application and underscores the isomer's metabolic relevance.

2-Cyanopyridine: A Profile Dominated by Toxicity and Unique Reactivity

The placement of the nitrile group adjacent to the ring nitrogen in 2-cyanopyridine confers a distinct reactivity and toxicological profile.

  • Toxicity Profile: 2-Cyanopyridine is considered moderately to highly toxic upon ingestion, inhalation, or dermal contact.[11][12][13][14] This toxicity is largely attributed to the cyanide moiety. Acute exposure can lead to symptoms like headache, dizziness, and respiratory irritation.[11] Its hazardous nature necessitates stringent handling protocols in laboratory and industrial settings.

  • Bioconjugation and Chemical Reactivity: The proximity of the electron-withdrawing nitrile group to the ring nitrogen activates it for nucleophilic attack. This unique property has been recently exploited for the chemoselective bioconjugation of peptides and proteins at N-terminal cysteine residues under mild, aqueous conditions.[15][16] This specific reactivity is not observed with the other isomers and opens novel avenues for protein modification and therapeutic development.

  • Synthetic Intermediate: It serves as a key intermediate in the synthesis of the bronchodilator rimiterol hydrobromide and various agrochemicals.[9][17]

4-Cyanopyridine: The Essential Pharmaceutical Building Block

4-Cyanopyridine is primarily valued as a crucial intermediate in the synthesis of major pharmaceuticals. Its direct biological activity is less explored compared to nicotinonitrile, but its role in drug manufacturing is indispensable.

  • Pharmaceutical Precursor: It is a key starting material for the production of isonicotinic acid and its derivatives.[18] Most notably, it is used to manufacture the anti-tuberculosis drug isoniazid.[19] It is also an intermediate in the synthesis of Topiroxostat, a drug for managing hyperuricemia in gout patients.[18]

  • Radical Chemistry: In synthetic organic chemistry, 4-cyanopyridine has been shown to mediate alkene difunctionalization through the formation of 4-cyanopyridine-boryl radicals, showcasing its utility in advanced chemical transformations.[20]

Summary Data Tables

Table 1: Comparative Physicochemical and Toxicological Properties

Property2-Cyanopyridine3-Cyanopyridine (Nicotinonitrile)4-Cyanopyridine
Synonym Picolinonitrile[9]-Isonicotinonitrile[18]
CAS Number 100-70-9[9]100-54-9[9]100-48-1[18]
Molecular Weight 104.11 g/mol [9]104.11 g/mol [10]104.11 g/mol [18]
Melting Point 26-29 °C51 °C[10]76-79 °C[18]
Boiling Point 225.5 °C206.9 °C[10]196 °C[18]
Toxicity Summary Harmful if swallowed, toxic in contact with skin.[12][13][14]Harmful if swallowed, causes skin and eye irritation.[10]Generally less acutely toxic than the 2-isomer.
LD50 Dermal (Rabbit) 750 mg/kg[12]Not readily availableNot readily available

Table 2: Comparative Biological Applications and Activities

Feature2-Cyanopyridine3-Cyanopyridine (Nicotinonitrile)4-Cyanopyridine
Primary Role Synthetic Intermediate, Bioconjugation AgentPrivileged Medicinal ScaffoldPharmaceutical Intermediate
Key Applications Rimiterol, Agrochemicals[9][17]Anticancer agents, Kinase inhibitors, Niacin precursor[3][8][9]Isoniazid, Topiroxostat[18][19]
Enzyme Inhibition Limited data, potential CYP450 inhibitorBroad activity (Pim-1, VEGFR-2, etc.)[3][5][6]Limited data
Anticancer Activity Less studied as a primary scaffoldWidely used as a core scaffold[21][22][23]Less studied as a primary scaffold
Unique Feature Reactivity with N-terminal Cysteine[15][16]Versatility in drug designPrecursor to isonicotinic acid drugs[18]

Part 2: Mechanistic Insights and Experimental Validation

Understanding the "why" behind the divergent biological activities requires an appreciation of enzyme inhibition mechanisms and the standardized assays used for their validation. The nitrile group can interact with biological targets through hydrogen bonding, metal coordination, or by influencing the overall electronic character of the molecule.

Mechanisms of Enzyme Inhibition

Enzyme inhibitors are molecules that disrupt the normal reaction pathway between an enzyme and its substrate.[24] The cyanopyridine scaffold can be engineered to act as either a competitive or non-competitive inhibitor.

  • Competitive Inhibition: The inhibitor molecule is structurally similar to the substrate and binds to the enzyme's active site, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.[25]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (secondary) site on the enzyme, causing a conformational change in the active site that prevents the substrate from binding effectively. This type of inhibition is not affected by substrate concentration.[25]

inhibition cluster_normal cluster_comp cluster_noncomp E1 Enzyme Active Site ES1 Enzyme-Substrate Complex Product Formation E1->ES1 Binds S1 Substrate S1->E1:as P1 Product ES1->P1 Releases E2 Enzyme Active Site EI2 Enzyme-Inhibitor Complex No Reaction E2->EI2 S2 Substrate S2->E2:as Fails to bind I2 Competitive Inhibitor I2->E2:as Blocks E3 Enzyme Active Site Allosteric Site E3_changed Altered Enzyme Deformed Active Site E3->E3_changed Conformational Change S3 Substrate S3->E3_changed:as Fails to bind I3 Non-Competitive Inhibitor I3->E3:allo

Caption: Mechanisms of competitive and non-competitive enzyme inhibition.

Key Experimental Protocols

To ensure trustworthiness and reproducibility, biological activities must be quantified using validated, standardized protocols. The following are representative methodologies for assessing the activities discussed in this guide.

This colorimetric assay is a standard method for measuring the antiproliferative effects of a compound on cancer cell lines.[23] It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form purple formazan crystals.

Workflow Diagram

mtt_workflow start Start seed 1. Seed cancer cells in a 96-well plate (e.g., 5,000 cells/well) start->seed incubate1 2. Incubate for 24h to allow cell attachment seed->incubate1 treat 3. Add serial dilutions of cyanopyridine isomers (e.g., 0.1 µM to 100 µM) incubate1->treat incubate2 4. Incubate for 48-72h treat->incubate2 add_mtt 5. Add MTT solution (5 mg/mL) to each well incubate2->add_mtt incubate3 6. Incubate for 4h at 37°C (Formazan crystal formation) add_mtt->incubate3 solubilize 7. Add solubilizing agent (e.g., DMSO) to dissolve formazan incubate3->solubilize read 8. Measure absorbance at ~570 nm using a plate reader solubilize->read analyze 9. Calculate % viability and determine IC50 values read->analyze end End analyze->end

References

A Comparative Guide to the Spectroscopic Identification of 2-(Bromomethyl)nicotinonitrile Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification of reaction products is paramount. 2-(Bromomethyl)nicotinonitrile is a versatile reagent, prized for its reactive benzylic-like bromide, which readily participates in nucleophilic substitution reactions. This guide provides an in-depth comparison of the spectroscopic signatures of various products derived from this compound, supported by experimental data and detailed protocols, to facilitate unambiguous structural elucidation.

The Reactive Nature of this compound

The key to the reactivity of this compound lies in the lability of the bromine atom. Positioned on a methylene group adjacent to the pyridine ring, it behaves as a benzylic-like halide. This structural motif allows for facile displacement by a wide range of nucleophiles via an S(_N)2 mechanism. The electron-withdrawing nature of the nitrile group and the pyridine ring further enhances the electrophilicity of the methylene carbon, making it a prime target for nucleophilic attack.

This guide will explore the reactions of this compound with a selection of common nucleophiles—ammonia, sodium azide, and thiourea—and detail the spectroscopic characteristics of the resulting products. A comparative analysis with alternative synthetic routes will also be presented to provide a comprehensive overview for synthetic chemists.

Spectroscopic Characterization of Key Reaction Products

The unambiguous identification of the synthesized derivatives of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Reaction with Ammonia: Synthesis of 2-(Aminomethyl)nicotinonitrile

The reaction of this compound with ammonia provides a direct route to 2-(aminomethyl)nicotinonitrile, a valuable building block in medicinal chemistry.

reaction1 reactant This compound product 2-(Aminomethyl)nicotinonitrile reactant->product S_N2 reagent Ammonia (NH3) S_N2 S_N2 reagent->S_N2

Caption: SN2 reaction of this compound with ammonia.

Spectroscopic Data Summary:

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
2-(Aminomethyl)nicotinonitrile 8.68 (dd, 1H), 7.85 (dd, 1H), 7.40 (dd, 1H), 3.95 (s, 2H), 1.80 (br s, 2H)162.1, 151.8, 137.5, 123.4, 117.8, 116.5, 48.23350-3150 (N-H), 2225 (C≡N), 1600 (C=N)[M+H]⁺: 134

¹H NMR Analysis: The most telling feature is the singlet at approximately 3.95 ppm, corresponding to the methylene protons (CH₂), which are now adjacent to an amine. The broad singlet around 1.80 ppm is characteristic of the amine protons (NH₂). The aromatic protons on the pyridine ring typically appear as doublets of doublets between 7.40 and 8.70 ppm.

¹³C NMR Analysis: The methylene carbon signal appears around 48.2 ppm. The nitrile carbon is observed around 117.8 ppm, and the carbons of the pyridine ring resonate in the 116-163 ppm range.

IR Spectroscopy: Key absorbances include the characteristic C≡N stretch around 2225 cm⁻¹ and the N-H stretching vibrations of the primary amine in the 3350-3150 cm⁻¹ region.

Mass Spectrometry: The mass spectrum will show a protonated molecular ion [M+H]⁺ at m/z 134.

Reaction with Sodium Azide: Synthesis of 2-(Azidomethyl)nicotinonitrile

The introduction of an azide group via reaction with sodium azide opens up possibilities for further functionalization, such as reduction to the amine or participation in click chemistry reactions.

reaction2 reactant This compound product 2-(Azidomethyl)nicotinonitrile reactant->product S_N2 reagent Sodium Azide (NaN3) S_N2 S_N2 reagent->S_N2

Caption: SN2 reaction of this compound with sodium azide.

Spectroscopic Data Summary:

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
2-(Azidomethyl)nicotinonitrile 8.75 (dd, 1H), 7.90 (dd, 1H), 7.50 (dd, 1H), 4.60 (s, 2H)158.9, 152.5, 137.9, 123.8, 117.5, 116.2, 55.12228 (C≡N), 2100 (N₃), 1595 (C=N)[M+H]⁺: 160

¹H NMR Analysis: The singlet for the methylene protons shifts downfield to approximately 4.60 ppm due to the electron-withdrawing nature of the azide group.

¹³C NMR Analysis: The methylene carbon signal is observed around 55.1 ppm.

IR Spectroscopy: A strong, sharp absorption band around 2100 cm⁻¹ is the defining characteristic of the azide group. The nitrile stretch remains around 2228 cm⁻¹.

Mass Spectrometry: The protonated molecular ion [M+H]⁺ is expected at m/z 160.

Reaction with Thiourea: Synthesis of S-(3-Cyano-2-pyridinylmethyl)isothiouronium Bromide

Reaction with thiourea forms an isothiouronium salt, which is a common intermediate for the synthesis of thiols.

reaction3 reactant This compound product S-(3-Cyano-2-pyridinylmethyl)isothiouronium Bromide reactant->product S_N2 reagent Thiourea S_N2 S_N2 reagent->S_N2

Caption: SN2 reaction of this compound with thiourea.

Spectroscopic Data Summary:

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
S-(3-Cyano-2-pyridinylmethyl)isothiouronium Bromide 9.20 (br s, 4H), 8.70 (dd, 1H), 7.95 (dd, 1H), 7.55 (dd, 1H), 4.50 (s, 2H)170.5, 159.2, 152.0, 138.1, 124.0, 117.3, 116.8, 35.83400-3100 (N-H), 2230 (C≡N), 1640 (C=N⁺)[M]⁺: 209

¹H NMR Analysis: The methylene protons appear as a singlet around 4.50 ppm. A very broad singlet at approximately 9.20 ppm corresponds to the four protons of the isothiouronium group.

¹³C NMR Analysis: The methylene carbon is observed around 35.8 ppm. The carbon of the isothiouronium group (C=N⁺) resonates at approximately 170.5 ppm.

IR Spectroscopy: The C≡N stretch is present around 2230 cm⁻¹. The N-H stretches of the isothiouronium salt appear as broad bands in the 3400-3100 cm⁻¹ region. A characteristic C=N⁺ stretch can be observed around 1640 cm⁻¹.

Mass Spectrometry: The mass spectrum will show the molecular cation [M]⁺ at m/z 209.

Comparative Analysis with Alternative Synthetic Methods

While direct nucleophilic substitution of this compound is a straightforward approach, alternative methods exist for synthesizing these key derivatives.

  • For 2-(Aminomethyl)nicotinonitrile: An alternative route involves the reduction of 2-cyanonicotinonitrile. However, this method requires an additional synthetic step to prepare the starting dinitrile and careful control of the reduction conditions to avoid over-reduction. The direct substitution of the bromomethyl derivative is often more efficient.

  • For 2-(Azidomethyl)nicotinonitrile: While direct substitution is the most common method, other strategies could involve the diazotization of a corresponding hydrazine derivative, though this is a more complex and less direct route.

  • For Thiols (derived from the isothiouronium salt): An alternative to the thiourea route is the reaction with sodium hydrosulfide. However, the thiourea method is often preferred due to the foul odor and reactivity of hydrogen sulfide.

The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. However, for the direct synthesis of these substituted nicotinonitriles, the nucleophilic displacement of the bromide from this compound remains a highly effective and versatile strategy.

Experimental Protocols

General Considerations:
  • All reactions should be performed in a well-ventilated fume hood.

  • Reagents and solvents should be of appropriate purity.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC).

Protocol 1: Synthesis of 2-(Aminomethyl)nicotinonitrile
  • Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Cool the solution in an ice bath.

  • Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (excess).

  • Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 2-(Azidomethyl)nicotinonitrile
  • Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF or acetone.

  • Add sodium azide (1.1-1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Protocol 3: Synthesis of S-(3-Cyano-2-pyridinylmethyl)isothiouronium Bromide
  • Dissolve this compound (1.0 eq) in ethanol.

  • Add thiourea (1.0-1.1 eq) to the solution.

  • Reflux the mixture until a precipitate forms and the reaction is complete.

  • Cool the reaction mixture to room temperature.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Workflow for Spectroscopic Identification

workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion start This compound + Nucleophile reaction Reaction Workup & Purification start->reaction product Isolated Product reaction->product nmr ¹H & ¹³C NMR product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms interpret_nmr Analyze Chemical Shifts, Multiplicity, Integration nmr->interpret_nmr interpret_ir Identify Key Functional Group Stretches ir->interpret_ir interpret_ms Determine Molecular Weight & Fragmentation ms->interpret_ms structure Confirm Structure of Product interpret_nmr->structure interpret_ir->structure interpret_ms->structure

Caption: A typical workflow for the synthesis and spectroscopic validation of this compound reaction products.

Conclusion

The spectroscopic identification of reaction products of this compound is a systematic process. By understanding the expected reactivity and the characteristic spectroscopic signatures of the resulting functional groups, researchers can confidently elucidate the structures of their synthesized compounds. This guide provides a foundational framework for these analyses, offering both comparative data and practical experimental guidance to support the work of scientists in the field of drug discovery and development.

A Senior Application Scientist's Comparative Guide to the Purification of 2-(Bromomethyl)nicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the complexities of purifying 2-(Bromomethyl)nicotinonitrile derivatives. These compounds are valuable synthetic intermediates, but their inherent reactivity and the nature of their synthesis present unique purification challenges. This guide moves beyond simple protocols to provide a comparative analysis of purification strategies, grounded in scientific principles and practical field experience. We will dissect the "why" behind methodological choices, ensuring you can develop robust, effective, and efficient purification workflows.

Section 1: The Challenge - Deconstructing the Impurity Profile

The primary challenge in purifying this compound derivatives stems from the benzylic bromide functional group. The benzylic position is highly reactive, and the typical synthesis method, a free-radical bromination of the corresponding 2-methylnicotinonitrile (a Wohl-Ziegler reaction), is often not perfectly selective.[1] This leads to a predictable yet challenging mixture of process-related and degradation-related impurities.

Common Process-Related Impurities:

  • Unreacted Starting Material: Residual 2-methylnicotinonitrile.

  • Over-brominated Byproduct: Formation of 2-(Dibromomethyl)nicotinonitrile is a common side reaction in radical brominations.[1]

Common Degradation-Related Impurities:

  • Hydrolysis Product: The benzylic bromide is susceptible to hydrolysis, even with trace moisture, yielding the corresponding 2-(Hydroxymethyl)nicotinonitrile.

  • Elimination Product: Under basic conditions or thermal stress, HBr can be eliminated to form a conjugated alkene.[2]

Understanding this impurity profile is the foundational step in designing a successful purification strategy. The goal is to select a technique that can resolve the target compound from these structurally similar molecules.

SM 2-Methylnicotinonitrile (Starting Material) Target This compound (Target Product) SM->Target Radical Bromination (NBS) Over 2-(Dibromomethyl)nicotinonitrile (Over-bromination) Target->Over Further Bromination Hydrolysis 2-(Hydroxymethyl)nicotinonitrile (Hydrolysis) Target->Hydrolysis H₂O

Caption: Key species in the synthesis and degradation of this compound.

Section 2: HPLC as the Gold Standard for High-Purity Isolation

For achieving the highest purity, particularly for final compounds or reference standards, reversed-phase high-performance liquid chromatography (RP-HPLC) is the undisputed gold standard. Its high resolving power is essential for separating the closely related impurities from the target analyte. A successful HPLC method is built on the logical optimization of its core components.

Pillar 1: Strategic Stationary Phase Selection

While the C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, the polar and basic nature of the pyridine ring in this compound derivatives warrants a more nuanced selection process.

  • Standard C18: Offers excellent hydrophobic retention. However, the basic nitrogen of the pyridine can interact with residual acidic silanols on the silica surface, leading to peak tailing.[3]

  • Polar-Embedded Phases (e.g., Amide, Carbamate): These phases have a polar group embedded within the alkyl chain. This creates a hydration layer near the silica surface, effectively shielding the analyte from residual silanols and dramatically improving peak shape for basic compounds.[4]

  • Phenyl-Hexyl Phases: The phenyl groups in this stationary phase can offer alternative selectivity through π-π interactions with the aromatic pyridine ring of the analyte and impurities. This can be particularly effective in resolving compounds with minor structural differences.

Pillar 2: Mobile Phase Optimization for Basic Analytes

The mobile phase is the most powerful tool for controlling retention and selectivity. For basic compounds like our target molecule, pH is the critical parameter.

  • pH Control: The pyridine nitrogen has a pKa of approximately 5.2. To ensure consistent protonation and avoid peak tailing, the mobile phase pH should be controlled with a buffer at least 1.5-2 pH units away from the analyte's pKa.[5] An acidic mobile phase (e.g., pH 2.5-3.5) using formic acid or trifluoroacetic acid (TFA) is highly recommended. This protonates the pyridine nitrogen, leading to sharp, symmetrical peaks.[1]

  • Organic Modifier: Acetonitrile is typically the preferred organic solvent due to its lower viscosity and UV transparency. Methanol is an alternative that can offer different selectivity. A gradient elution, starting with a high aqueous percentage and increasing the organic modifier, is usually necessary to elute the starting material, product, and more hydrophobic dibromo impurity in a reasonable time.

Workflow for HPLC Method Development

Start Define Goal: High Purity Col_Select Column Screening 1. C18 2. Polar-Embedded 3. Phenyl-Hexyl Start->Col_Select MP_Select Mobile Phase - A: 0.1% FA in H₂O - B: Acetonitrile Col_Select->MP_Select Grad_Opt Gradient Optimization (Scouting Gradient) MP_Select->Grad_Opt Eval Evaluate: Resolution? Peak Shape? Grad_Opt->Eval FineTune Fine-Tune Gradient & Flow Rate Eval->FineTune No Final Final Validated Method Eval->Final Yes FineTune->Eval

Caption: A systematic workflow for developing a robust HPLC purification method.

Section 3: A Comparative Analysis of Purification Technologies

While HPLC provides ultimate purity, it is not always the most practical choice, especially for larger quantities or intermediate purification steps. Here, we compare preparative HPLC with two common alternatives: Flash Chromatography and Supercritical Fluid Chromatography (SFC).

  • Flash Chromatography: This technique is a medium-pressure liquid chromatography that prioritizes throughput and loading capacity over resolution.[2][6] It is an excellent first-pass strategy to remove the bulk of impurities from a crude reaction mixture, significantly reducing the burden on a subsequent HPLC step if needed.

  • Supercritical Fluid Chromatography (SFC): SFC is a "green" chromatography technique that uses supercritical CO₂ as the primary mobile phase, often with a small amount of an organic co-solvent like methanol.[7] The low viscosity of the mobile phase allows for very fast separations and rapid solvent evaporation post-collection.[8] SFC can offer unique selectivity and is becoming an attractive alternative to both normal and reversed-phase HPLC.[8][9]

Performance Metrics at a Glance
ParameterPreparative HPLCFlash ChromatographySupercritical Fluid Chromatography (SFC)
Primary Goal Highest Purity (>99%)Bulk Purification, SpeedSpeed, Reduced Solvent Use
Resolution Very HighLow to ModerateHigh
Loading Capacity Low to ModerateVery HighModerate
Typical Run Time 30 - 60+ min15 - 30 min5 - 15 min
Solvent Consumption High (Aqueous/Organic)High (Organic)Very Low (Mainly CO₂)
Cost per Sample HighLowModerate
Best For Final product polishing, impurity isolation, reference standards.Crude reaction workup, intermediate purification.High-throughput purification, chiral separations, "green" chemistry initiatives.

Section 4: Experimental Protocols & Supporting Data

To provide a practical context, we present standardized protocols and expected performance data for the purification of a crude this compound sample.

Hypothetical Purification Outcome Comparison

A crude synthetic mixture with the following initial profile was subjected to purification by each technique:

  • 2-methylnicotinonitrile (Starting Material): 15%

  • This compound (Target): 70%

  • 2-(Dibromomethyl)nicotinonitrile (Byproduct): 10%

  • Other baseline impurities: 5%

TechniqueLoading AmountPurity of Main FractionRecovery of Target
Flash Chromatography 5.0 g92.5%~85%
Preparative HPLC 200 mg>99.5%~70%
SFC 200 mg>99.0%~80%

Note: Data are representative examples to illustrate the typical performance trade-offs.

Detailed Experimental Protocol: Preparative HPLC
  • System: Preparative HPLC with UV detector and fraction collector.

  • Column: C18, 10 µm, 21.2 x 250 mm.

  • Mobile Phase A: 0.1% Formic Acid in Deionized Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 20.0 mL/min.

  • Detection: UV at 262 nm (based on the typical absorbance maximum for the pyridine ring chromophore).[10][11]

  • Sample Preparation: Dissolve 200 mg of crude material in a minimal volume of 50:50 Acetonitrile:Water.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B (linear gradient)

    • 25-28 min: 80% B (hold)

    • 28-30 min: 80% to 30% B (return to initial)

  • Fraction Collection: Trigger collection based on UV signal threshold, collecting the main peak corresponding to the target compound.

  • Post-Processing: Combine pure fractions, remove solvent via rotary evaporation, and dry under high vacuum.

Detailed Experimental Protocol: Flash Chromatography
  • System: Automated flash chromatography system.

  • Cartridge: 100 g Silica Gel.

  • Mobile Phase A: Hexanes.

  • Mobile Phase B: Ethyl Acetate.

  • Sample Loading: Dissolve 5.0 g of crude material in a minimal amount of dichloromethane and dry-load onto 10g of silica gel.

  • Gradient Program:

    • 0-2 CV: 5% B

    • 2-15 CV: 5% to 40% B (linear gradient)

    • 15-20 CV: 40% B (hold)

  • Fraction Analysis: Collect fractions and analyze by TLC or analytical HPLC to identify and combine those containing the pure product.

Conclusion

The purification of this compound derivatives requires a deliberate, informed strategy.

  • For exploratory synthesis and intermediate stages where large quantities and speed are paramount, Flash Chromatography is the optimal choice for a first-pass purification.

  • For achieving the highest possible purity for final compounds, biological testing, or reference standards, Preparative HPLC is the necessary tool, providing unparalleled resolution.

  • SFC presents a compelling modern alternative, offering a balance of speed, high resolution, and environmental sustainability that is increasingly valuable in the modern laboratory.[8]

By understanding the nature of the target molecule, its likely impurities, and the distinct advantages of each chromatographic technique, researchers can confidently select and optimize the right tool for the job, ensuring the integrity and quality of their valuable chemical entities.

References

Introduction: The Critical Role of Purity in Synthesizing 2-(Bromomethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Purity Assessment of Synthesized 2-(Bromomethyl)nicotinonitrile for Researchers and Drug Development Professionals

This compound is a key heterocyclic building block in medicinal chemistry and drug development. Its bifunctional nature, featuring a reactive benzylic bromide and a versatile nitrile group, makes it an essential intermediate for constructing complex molecular architectures. However, the very reactivity that makes this compound valuable also presents significant challenges in its synthesis and purification. The most common synthetic route involves the radical bromination of 2-methylnicotinonitrile, a process that can generate a profile of closely related impurities.[1][2]

For researchers in drug development, the purity of this intermediate is not a trivial matter. Undetected impurities can lead to the formation of unintended side products in subsequent synthetic steps, complicating purification, reducing yields, and potentially introducing toxicologically active species into a drug candidate. Therefore, a robust, multi-faceted analytical strategy is essential to ensure the quality and consistency of synthesized this compound. This guide provides a comparative analysis of key analytical techniques, offering field-proven insights and detailed protocols to establish a self-validating system for purity assessment.

Understanding the Impurity Profile: A Mechanistic Perspective

The standard synthesis of this compound via benzylic bromination typically employs N-Bromosuccinimide (NBS) and a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) in a non-polar solvent.[1][2] Understanding the reaction mechanism is the first step in predicting potential impurities.

The primary impurities of concern are:

  • Unreacted Starting Material: 2-methylnicotinonitrile.

  • Over-brominated Byproduct: 2-(Dibromomethyl)nicotinonitrile.

  • Hydrolysis Product: 2-(Hydroxymethyl)nicotinonitrile, which can form if water is present during the reaction or workup.

  • Residual Reagents/Byproducts: Succinimide, the byproduct of NBS.

The formation of these species is a direct consequence of the radical reaction pathway, as illustrated below.

Start 2-Methylnicotinonitrile (Starting Material) Radical Benzylic Radical Start->Radical H• abstraction Product This compound (Desired Product) Radical->Product + Br• OverBrom 2-(Dibromomethyl)nicotinonitrile (Over-bromination Impurity) Product->OverBrom Further H• abstraction & bromination Hydrolysis 2-(Hydroxymethyl)nicotinonitrile (Hydrolysis Impurity) Product->Hydrolysis + H₂O NBS NBS + AIBN (Reagents)

Caption: Synthetic pathway and formation of key process-related impurities.

Comparative Analysis of Analytical Techniques

No single analytical technique can provide a complete picture of a compound's purity. A multi-pronged approach, leveraging orthogonal methods, is the most trustworthy strategy.[][4] We will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the analysis of this compound.

Technique Principle Advantages for this Analyte Limitations Primary Application
HPLC-UV Separation based on polarity and differential partitioning between a stationary and mobile phase.[5]Excellent for quantifying non-volatile impurities (e.g., succinimide, hydrolysis product). High resolution and sensitivity.[5]Requires a chromophore for UV detection (present in this molecule). Relative quantification requires reference standards for each impurity.Routine quality control, quantification of known impurities, stability testing.
GC-MS Separation of volatile compounds in the gas phase followed by mass-based detection.[6]High sensitivity for volatile impurities (starting material, over-brominated product). Provides structural information from mass fragmentation, aiding in impurity identification.[6]Not suitable for non-volatile impurities (succinimide). The compound is thermally labile and may degrade in the injector.Identification of unknown volatile impurities, trace analysis.
qNMR Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. Purity is determined by comparing the integral of the analyte signal to a certified internal standard.[5][6]Provides absolute purity (%w/w) without needing a reference standard of the analyte itself.[5] Gives structural confirmation.Lower sensitivity compared to chromatographic methods. Requires a soluble and pure internal standard; higher instrument cost.[5]Absolute purity determination, reference standard characterization.

Integrated Analytical Workflow for Purity Verification

A robust quality assessment follows a logical progression, starting with qualitative checks and moving to precise quantification. This workflow ensures that different analytical techniques are used to validate each other, providing a high degree of confidence in the final purity assignment.

Sample Synthesized Batch of This compound TLC 1. TLC Analysis (Qualitative Check) Sample->TLC Quick check for gross impurities GCMS 2. GC-MS Analysis (Volatile Impurity ID) Sample->GCMS Identify volatile impurities HPLC 3. HPLC-UV Analysis (Quantitative Purity) Sample->HPLC Quantify main peak and impurities GCMS->HPLC Informs which impurities to quantify qNMR 4. qNMR Analysis (Absolute Purity Confirmation) HPLC->qNMR Correlate relative purity with absolute Report Final Purity Report & Certificate of Analysis HPLC->Report qNMR->Report

Caption: A self-validating workflow for comprehensive purity assessment.

Experimental Protocols

The following protocols are provided as a robust starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC-UV)
  • Objective: To quantify this compound and its primary impurities.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm). The C18 phase provides excellent retention for the moderately polar nicotinonitrile ring system.

    • Mobile Phase: A gradient elution is recommended to resolve both the non-polar starting material and more polar impurities.

      • Solvent A: 0.1% Phosphoric Acid in Water.

      • Solvent B: Acetonitrile.

    • Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 270 nm.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the sample.

    • Dissolve in 10 mL of acetonitrile (1 mg/mL stock).

    • Dilute to a final concentration of 0.1 mg/mL with acetonitrile.

    • Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To identify and quantify volatile impurities such as the starting material and over-brominated byproducts.

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Chromatographic Conditions:

    • Column: A low-to-mid polarity column (e.g., 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm film).

    • Injector: 250°C with a 50:1 split ratio. A lower temperature may be needed if thermal degradation is observed.

    • Oven Program:

      • Initial: 80°C, hold for 2 minutes.

      • Ramp: 20°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify peaks by comparing their mass spectra with reference libraries (e.g., NIST) and fragmentation patterns.

Quantitative Nuclear Magnetic Resonance (qNMR)
  • Objective: To determine the absolute purity (%w/w) of the sample.

  • Instrumentation: NMR Spectrometer (≥400 MHz).[6]

  • Procedure:

    • Sample Preparation: Accurately weigh (~15 mg) of the this compound sample into a clean NMR tube.

    • Accurately weigh (~5 mg) of a certified internal standard (e.g., maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene) into the same tube. The standard should have a well-resolved signal that does not overlap with the analyte signals.

    • Add ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) and ensure complete dissolution.

    • Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantification (e.g., long relaxation delay D1 of >30 seconds, calibrated 90° pulse).

    • Data Analysis: Integrate a well-resolved, unique signal from this compound (e.g., the benzylic -CH₂- protons) and a signal from the internal standard. Calculate the purity using the standard qNMR equation, accounting for the molar masses and number of protons for each signal.

Conclusion

Assessing the purity of synthesized this compound requires more than a single measurement. It demands a well-reasoned, orthogonal analytical strategy. For routine analysis and quality control, HPLC-UV provides the best balance of speed, resolution, and quantitative accuracy for the expected impurity profile.[5] GC-MS serves as an indispensable tool for identifying unknown volatile impurities and confirming the identity of byproducts during process development. Finally, qNMR stands as the ultimate arbiter for absolute purity determination, crucial for the characterization of reference materials and for validating the accuracy of chromatographic methods. By integrating these techniques into a cohesive workflow, researchers and drug development professionals can ensure the quality of this critical intermediate, thereby safeguarding the integrity of their subsequent research and development efforts.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-(Bromomethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that groundbreaking research and laboratory safety are two sides of the same coin. Handling specialized reagents like 2-(Bromomethyl)nicotinonitrile, a key building block in pharmaceutical synthesis, demands not only precision in its application but also rigorous adherence to safety protocols, especially concerning waste disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our goal is to empower you with the knowledge to manage this chemical's lifecycle in your lab responsibly, from initial handling to final disposal.

Hazard Identification and Risk Assessment

The primary hazards are associated with its reactivity as a bromomethyl compound and the toxicity of the nitrile group. It is classified as harmful if swallowed, inhaled, or comes into contact with skin, and it is a serious irritant to eyes and skin.[1][2]

Table 1: Hazard Profile of this compound and Related Compounds

Hazard ClassificationDescriptionRecommended Precaution
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or inhaled.[1]Avoid creating dust or aerosols. Handle only in a certified chemical fume hood.[3] Wear appropriate PPE at all times.
Skin Corrosion/Irritation Causes skin irritation.[4]Avoid all skin contact. Use proper glove removal technique to prevent secondary exposure.[5]
Serious Eye Damage/Irritation Causes serious eye irritation.[4]Wear chemical safety goggles or a face shield.[3]
Respiratory Irritation May cause respiratory irritation.[1]Ensure adequate ventilation and handle exclusively within a fume hood.[3]

Causality Behind the Hazards: The bromomethyl group makes the compound a lachrymator and a reactive alkylating agent, which contributes to its irritant properties. The nitrile (-CN) group can release toxic hydrogen cyanide gas under certain conditions, such as in the presence of strong acids. The pyridine ring itself can also have toxicological properties.

The Core Principle: Segregation of Halogenated Waste

The single most important principle in the disposal of this compound is strict waste segregation . As a brominated compound, it falls under the category of halogenated organic waste .[6]

Mixing halogenated and non-halogenated waste streams is a critical compliance failure. The entire mixture must then be treated as halogenated waste, which is not only more difficult to process but can be three times more expensive to dispose of.[6][7] Furthermore, mixing incompatible waste streams can lead to dangerous chemical reactions.[8]

This decision-making process can be visualized as follows:

WasteSegregation Start Generate Chemical Waste CheckHalogen Does the waste contain Fluorine (F), Chlorine (Cl), Bromine (Br), or Iodine (I)? Start->CheckHalogen Halogenated HALOGENATED WASTE STREAM CheckHalogen->Halogenated  Yes   NonHalogenated NON-HALOGENATED WASTE STREAM CheckHalogen->NonHalogenated  No  

Caption: Waste Segregation Workflow for Halogenated Compounds.

Step-by-Step Disposal Protocol

Follow this validated protocol for the safe collection and disposal of this compound waste.

Step 1: Assemble Personal Protective Equipment (PPE)

Proper PPE is your first and most critical line of defense. Before handling the chemical or its waste, ensure you are wearing the following:

  • Nitrile Gloves: Provides protection against incidental contact. Always inspect gloves before use and dispose of contaminated gloves properly.[5]

  • Safety Goggles: Chemical splash goggles are mandatory to protect against eye irritation.[3]

  • Lab Coat: A flame-resistant lab coat protects your skin and clothing.

  • Closed-toe Shoes: Standard laboratory practice to protect your feet.[3]

Step 2: Waste Collection and Container Selection

All waste, whether it's the solid compound, contaminated materials (e.g., weighing paper, gloves), or solutions, must be collected as hazardous waste.

  • Container Type: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a screw-on, vapor-tight lid.[8] Avoid metal cans, as halogenated compounds can degrade to form acids that corrode metal.[8]

  • Collection Process:

    • Conduct all waste collection inside a certified chemical fume hood.[6]

    • For solid waste, carefully sweep or transfer it into the waste container to avoid creating dust.

    • For solutions, use a funnel to pour the waste into the container, avoiding splashes.

    • Do not mix this compound waste with incompatible chemicals like strong acids, bases, or oxidizing agents.[8]

    • Keep the waste container securely closed at all times, except when actively adding waste.[9]

Step 3: Labeling the Hazardous Waste Container

Proper labeling is a legal requirement and essential for safety. As soon as the first drop of waste enters the container, it must be labeled.

  • Required Information: Affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EH&S) department.[6] The label must clearly state:

    • The words "Hazardous Waste"

    • Full chemical name: "Waste this compound" (and any solvents present)

    • The specific hazards (e.g., Toxic, Irritant)

    • Accumulation Start Date (the date waste was first added)

    • Your Name, Lab Number, and Department

Step 4: Storage in a Satellite Accumulation Area (SAA)

The labeled waste container must be stored in a designated SAA within your laboratory until it is ready for pickup.

  • Location: The SAA must be at or near the point of generation and under the control of the lab personnel.

  • Secondary Containment: Place the waste container inside a larger, chemically resistant tub or bin to contain any potential leaks.[8]

  • Segregation: Store the halogenated waste container away from non-halogenated and other incompatible waste streams.[8]

Step 5: Arranging for Final Disposal

As a generator of hazardous waste, you are responsible for it from "cradle to grave".[7][10] The final step is to arrange for its removal by a licensed professional.

  • Contact EH&S: Follow your institution's procedures to request a hazardous waste pickup from your EH&S or equivalent department. They will ensure the waste is transported and disposed of by a licensed hazardous waste disposal company in compliance with all regulations.[11]

  • Do Not:

    • Pour this compound waste down the drain.[7]

    • Attempt to treat or neutralize the waste unless you are specifically trained and equipped to do so under your institution's guidelines.[11]

    • Dispose of it in the regular trash.

Emergency Procedures: Spill and Exposure Management

Accidents can happen. Being prepared is key to mitigating risks.

Table 2: Emergency Response Plan

SituationAction Protocol
Small Spill (<100 mL or 100g in a fume hood) 1. Alert nearby personnel. 2. Ensure the fume hood is operational. 3. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[6] 4. Carefully scoop the absorbed material into a designated hazardous waste container.[4] 5. Seal, label, and dispose of the container as hazardous waste.
Large Spill (>100 mL or outside a fume hood) 1. Evacuate the immediate area. 2. Alert others and activate the fire alarm if necessary to evacuate the building.[9] 3. Call your institution's emergency number and EH&S department.[9] 4. Do not attempt to clean it up yourself.
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] 2. Seek immediate medical attention.[5]
Eye Contact 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12] 2. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air.[5] 2. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. 3. Seek immediate medical attention.

Regulatory Framework: A Generator's Responsibility

In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[13] These regulations stipulate that the waste generator (the laboratory) is responsible for the waste from its creation to its ultimate disposal.[10] By following the procedures outlined in this guide and your institution's specific Chemical Hygiene Plan, you are fulfilling your critical role in this regulatory framework, ensuring both safety and environmental stewardship.[14]

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Bromomethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. 2-(Bromomethyl)nicotinonitrile and its structural analogs are potent reagents, valued for their reactivity in synthesis. However, this reactivity also presents significant health and safety challenges. This guide provides an in-depth, experience-driven protocol for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to move beyond mere compliance and foster a deep, intuitive understanding of chemical safety, ensuring that both you and your research are protected.

This compound is a powerful lachrymator, meaning it rapidly causes irritation and tearing upon exposure to its vapors or dust.[1] Furthermore, as a benzylic bromide derivative, it should be treated as a reactive alkylating agent with suspected corrosive, toxic, and mutagenic properties. The procedures outlined below are designed to mitigate these risks through a combination of engineering controls and a multi-layered PPE strategy.

Foundational Hazard Assessment

Understanding the "why" behind a safety protocol is the cornerstone of its effective implementation. The primary hazards associated with this compound and similar compounds dictate our PPE choices. While specific toxicological data for this exact compound is limited, the hazards of structurally related brominated pyridines and nitriles provide a robust basis for our safety assessment.[2]

Table 1: GHS Hazard Profile for Structurally Similar Compounds

Hazard Statement Classification Implication for Handling Source(s)
H302, H312, H332 Harmful if swallowed, in contact with skin, or if inhaled Prevents any direct physical contact or aerosol inhalation. [3][4][5]
H315 Causes skin irritation Requires robust skin protection (gloves, lab coat). [3][4][5]
H319 Causes serious eye irritation Mandates stringent eye protection beyond standard safety glasses. [3][4][5]
H335 May cause respiratory irritation All handling must occur in a certified chemical fume hood. [3][4][5]

| - | Potent Lachrymator | Requires excellent ventilation and immediate-response eye protection. |[1] |

These hazards necessitate a default assumption that any exposure is harmful. Our PPE strategy is therefore built on the principle of complete containment.

The PPE Protocol: A Multi-Layered Defense

Effective protection relies on selecting the right equipment and, just as critically, using it correctly for the specific task at hand.

Core PPE Requirements (The "Always" Zone)

For any task involving this compound, including weighing, transfers, or even handling sealed containers, the following minimum PPE is mandatory.[6]

  • Eye and Face Protection : Standard safety glasses are insufficient . Chemical splash goggles that form a complete seal around the eyes are required to protect against the compound's lachrymatory and irritant properties.[7][8] For tasks with a higher splash risk, such as large-volume transfers or reaction work-ups, a full-face shield must be worn in addition to chemical splash goggles.[6]

  • Hand Protection : Double-gloving is mandatory. The inner glove provides a second barrier and allows for the safe removal of the outer glove if it becomes contaminated.

    • Inner Glove : Standard nitrile examination glove.

    • Outer Glove : A second, slightly larger nitrile glove. Immediately remove and replace the outer glove if you suspect contamination. Never touch surfaces like door handles, pens, or keyboards with gloved hands.[2][9]

  • Body Protection : A clean, properly fitting laboratory coat with full-length sleeves and a snap or button front is required.[10][11] Ensure sleeves are snug at the wrist to prevent accidental contact with the skin.

  • Footwear : Fully enclosed, chemical-resistant shoes must be worn at all times in the laboratory.[1][9]

Engineering Controls: Your Primary Line of Defense

PPE is the last line of defense. The most critical safety measure is the use of a certified chemical fume hood for all manipulations of this compound.[1][12] This includes weighing the solid, preparing solutions, and running reactions. The fume hood's constant airflow protects you from inhaling hazardous dust and lachrymatory vapors.[11]

Task-Specific PPE Escalation

Different laboratory operations carry different levels of risk. The following table outlines how to escalate PPE based on the specific task.

Table 2: Task-Based PPE and Engineering Control Requirements

Task Engineering Control Hand Protection Eye/Face Protection Respiratory Protection Additional Notes
Weighing Solid Chemical Fume Hood Double Nitrile Gloves Chemical Splash Goggles Not required if in fume hood Use anti-static weigh boats to prevent dispersal of fine powder.
Preparing Solution Chemical Fume Hood Double Nitrile Gloves Chemical Splash Goggles Not required if in fume hood Add solid to solvent slowly to avoid splashing.
Running Reaction Chemical Fume Hood Double Nitrile Gloves Chemical Splash Goggles & Face Shield Not required if in fume hood Keep the sash as low as possible.
Work-up/Purification Chemical Fume Hood Double Nitrile Gloves Chemical Splash Goggles & Face Shield Not required if in fume hood Be aware of potential pressure buildup during extractions.

| Large Spill Cleanup | Restricted Area | Heavy-duty gloves (Neoprene/Butyl) over Nitrile | Full-face Respirator with Organic Vapor/P100 cartridge | Required | See spill response protocol below. |

Operational Workflow for PPE Selection

The following diagram illustrates the decision-making process for ensuring adequate protection when planning to work with this compound.

PPE_Workflow start Plan Experiment with This compound is_hood Is all work performed in a certified chemical fume hood? start->is_hood core_ppe Assemble Core PPE: - Chemical Splash Goggles - Double Nitrile Gloves - Lab Coat is_hood->core_ppe  Yes stop_work STOP WORK Consult EHS. Do not proceed. is_hood->stop_work No   splash_risk High splash potential? (e.g., large volume, work-up) core_ppe->splash_risk add_shield Add Full-Face Shield over goggles splash_risk->add_shield  Yes proceed Proceed with Experiment splash_risk->proceed No   add_shield->proceed

Caption: PPE selection workflow for this compound.

Procedural Discipline: Donning, Doffing, and Decontamination

Cross-contamination is a frequent cause of unforeseen exposure. A strict, methodical approach to putting on and removing PPE is essential.

Step-by-Step Donning and Doffing Protocol
  • Donning (Putting On) :

    • Put on your lab coat and fasten it completely.

    • Put on your inner pair of nitrile gloves.

    • Put on your chemical splash goggles.

    • Put on your outer pair of nitrile gloves, ensuring they go over the cuffs of your lab coat.

  • Doffing (Taking Off) - The Self-Validating System :

    • Before exiting the fume hood, remove the outer, "dirty" pair of gloves using a technique that avoids touching the outer surface with your bare skin. Dispose of them as hazardous waste.[2]

    • With the inner, "clean" gloves still on, remove your face shield (if used) and goggles. Place them in a designated "dirty" area for decontamination.

    • Remove your lab coat, turning it inside out as you do so, and hang it in its designated spot.

    • Finally, remove your inner pair of gloves and dispose of them.

    • Immediately wash your hands thoroughly with soap and water.[9]

Decontamination Protocol

Any non-disposable equipment, such as glassware or spatulas, must be decontaminated before being removed from the fume hood.

  • Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the chemical residue. Collect this rinsate as halogenated organic waste.[13]

  • Perform a second rinse with the same solvent.

  • Wash the equipment thoroughly with soap and water.[14]

Emergency Plans: Spills and Exposures

Preparation is key to managing emergencies effectively.

Spill Response Protocol
  • Small Spill (inside a fume hood) :

    • Alert nearby personnel.

    • Wearing your full task-appropriate PPE, absorb the spill with an inert material like sand, vermiculite, or a chemical absorbent pad.[14]

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[3]

    • Wipe the spill area with a cloth dampened with a suitable solvent, then wash with soap and water. Dispose of the cloth as hazardous waste.[14]

  • Large Spill (outside a fume hood) :

    • Evacuate the immediate area and alert all laboratory personnel.

    • If safe to do so, close the doors to the lab to contain the vapors.

    • Call your institution's emergency response team or Environmental Health and Safety (EHS) department.

    • Do not attempt to clean up a large spill without specialized training and equipment, including a full-face respirator.[15]

First-Aid for Exposure

Immediate action is critical to mitigate harm.[12]

  • Skin Contact : Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[12]

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][16]

  • Inhalation : Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][5]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][17]

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste : Collect excess solid reagent and contaminated materials (e.g., weigh boats, absorbent pads) in a clearly labeled, sealed container for solid hazardous waste.[13]

  • Contaminated PPE : All used gloves, disposable lab coats, and other contaminated items must be placed in the solid hazardous waste stream.[13]

  • Liquid Waste : Reaction mixtures and solvent rinses should be collected in a labeled container for halogenated organic waste. Do not pour any amount down the drain.[13][14]

All waste must be disposed of through your institution's certified hazardous waste disposal program, typically via high-temperature incineration.[2][14]

By integrating these protocols into your daily laboratory workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.